Inosine oxime
Description
Structure
2D Structure
Properties
CAS No. |
3414-62-8 |
|---|---|
Molecular Formula |
C10H13N5O5 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
QROZCFCNYCVEDO-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NO |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |
Appearance |
Solid powder |
Other CAS No. |
24822-51-3 3414-62-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-hydroxyadenosine 6-N-HYDROXYADENOSINE |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Inosine Oxime
This document provides a comprehensive technical overview of this compound (also known as 6-Hydroxyadenosine), a significant purine nucleoside derivative. It details the synthesis process, characteristic chemical properties, analytical characterization methods, and biological activities, making it an essential resource for professionals in medicinal chemistry, biochemistry, and drug development.
Introduction
This compound is a chemical compound derived from inosine, where the carbonyl group at the 6-position of the purine ring is converted into an oxime functional group (C=N-OH).[1] This modification imparts unique chemical reactivity and significant biological activities not present in the parent nucleoside.[1] It is recognized as an endogenous metabolite produced during cellular metabolism and has been studied for its toxic, mutagenic, and enzyme-inhibiting properties.[2][3] Its primary biological significance lies in its ability to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides, making it a compound of interest for therapeutic applications, including as a potential antibacterial agent.[1][4]
Synthesis of this compound
The primary method for synthesizing this compound is through the direct condensation of inosine with a hydroxylamine reagent.[1][5] This reaction is a standard procedure for forming oximes from carbonyl compounds.[5][6]
General Reaction Scheme
Inosine reacts with hydroxylamine, typically under acidic conditions, to form this compound via a condensation reaction. The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the C6 carbonyl carbon of the inosine ring, followed by dehydration to yield the oxime.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis of this compound.
-
Reagents and Materials:
-
Inosine (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium Carbonate (Na₂CO₃) or Pyridine (as a base)
-
Solvent: Ethanol or Methanol
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
-
-
Procedure:
-
Dissolve Inosine (1.0 eq) in the chosen alcohol solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a mild base like sodium carbonate (1.5 eq) in a minimal amount of water to liberate the free hydroxylamine.
-
Add the free hydroxylamine solution to the inosine solution. If using pyridine, it can be added directly to the reaction mixture containing inosine and hydroxylamine hydrochloride.
-
Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate. If not, slowly add cold deionized water to induce precipitation.
-
-
Purification: [1]
-
Collect the crude solid product by vacuum filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Dry the purified crystals under a vacuum to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical and Physical Properties
This compound is a stable, crystalline solid under standard conditions. Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound; 6-Hydroxyadenosine | [2][3] |
| CAS Number | 3414-62-8 | [2][3][7] |
| Molecular Formula | C₁₀H₁₃N₅O₅ | [7][8] |
| Molecular Weight | 283.24 g/mol | [3][7] |
| Monoisotopic Mass | 283.09167 Da | [9] |
| Melting Point | 195 °C (decomposes) | [7] |
| Boiling Point (est.) | 703.7°C at 760 mmHg | [7] |
| Solubility | Soluble in DMSO | [1] |
| Appearance | Colorless crystals or white powder | [5] |
| Storage Conditions | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [1] |
Characterization and Analytical Methods
The structural confirmation and purity assessment of synthesized this compound rely on standard spectroscopic and chromatographic techniques.
Spectroscopic Characterization Data
The following table presents representative spectroscopic data for the characterization of this compound.
| Technique | Observed Characteristics |
| ¹H NMR (Example) | Chemical shifts (δ, ppm) corresponding to protons on the ribose sugar moiety (similar to inosine, ~3.5-6.0 ppm), purine ring protons (C2-H, C8-H, ~8.0-8.5 ppm), and a characteristic broad singlet for the oxime -OH proton (>10 ppm). |
| ¹³C NMR (Example) | Resonances for the 5 ribose carbons (~60-90 ppm), and the purine ring carbons, including the characteristic C=NOH carbon (~145-155 ppm). |
| FT-IR (KBr, cm⁻¹) | Broad O-H stretch (~3600-3200 cm⁻¹), C=N stretch (~1665 cm⁻¹), N-O stretch (~945 cm⁻¹), and characteristic C-O and C-N stretches from the ribose and purine structures.[5][10] |
| Mass Spec. (ESI-MS) | [M+H]⁺ at m/z 284.09895; [M+Na]⁺ at m/z 306.08089.[9] |
Experimental Protocol: RP-HPLC Analysis
This protocol outlines a method for assessing the purity of this compound, adapted from methods for its parent compound, inosine.[11][12][13]
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
C18 reverse-phase column (e.g., 4.6 x 100 mm).
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or the mobile phase.
-
Perform serial dilutions to create working standards within the linear range (e.g., 10–50 µg/ml).[13]
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak corresponding to this compound. The retention time should be consistent and the peak shape symmetrical.
-
Biological Activity and Mechanism of Action
This compound exhibits notable biological effects, primarily through its interaction with nucleotide metabolism pathways.
Inhibition of IMP Dehydrogenase
The principal mechanism of action for this compound is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[1] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), an essential step in the de novo biosynthesis of guanine nucleotides (GMP, GDP, GTP).[4] By inhibiting IMPDH, this compound disrupts the supply of guanine nucleotides, which are vital for DNA and RNA synthesis, thereby affecting cellular proliferation. This makes IMPDH a target for antibacterial and other therapeutic agents.[1][4]
Cellular Metabolism and Detoxification
This compound is an endogenous metabolite that can be formed by cytochrome P450 activity or oxidative stress.[2][3] It is reported to have toxic and mutagenic effects on both prokaryotic and eukaryotic cells.[2][3] The cell has a detoxification pathway for this compound; this compound can undergo reductive dehydroxylation catalyzed by adenosine deaminase, converting it back to inosine.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Conclusion
This compound is a synthetically accessible derivative of inosine with significant biological implications. Its synthesis is straightforward, and its structure can be confirmed using standard analytical techniques. The primary interest in this compound for researchers and drug developers stems from its potent inhibition of IMPDH, a key enzyme in nucleotide metabolism. This inhibitory action disrupts essential cellular processes and provides a basis for its potential use as an antibacterial agent. Further investigation into its structure-activity relationships and metabolic fate will continue to be a valuable area of research.
References
- 1. Buy this compound | 3414-62-8 | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Page loading... [guidechem.com]
- 8. This compound | C10H13N5O5 | CID 18881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C10H13N5O5) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
Inosine oxime mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Inosine Pranobex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inosine pranobex, a synthetic pharmaceutical agent, exerts a multifaceted mechanism of action characterized by both immunomodulatory and antiviral properties. Comprising a 1:3 complex of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol (dimepranol acedoben), its therapeutic effects stem from the potentiation of the host's immune response and direct interference with viral replication. The inosine component has also been independently shown to confer significant neuroprotective effects. This document provides a comprehensive technical overview of the core mechanisms of action of inosine pranobex, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Immunomodulatory Mechanism of Action
Inosine pranobex primarily functions by augmenting a depressed or dysfunctional immune system, rather than stimulating a normal immune system to a hyperactive state. Its action is pleiotropic, affecting both cellular and humoral immunity with a pronounced skewing towards a T helper 1 (Th1) type response.
Enhancement of Cell-Mediated Immunity
Inosine pranobex has been demonstrated to enhance the key effectors of cell-mediated immunity, namely T-lymphocytes and Natural Killer (NK) cells.
-
T-Lymphocyte Proliferation and Differentiation: Inosine pranobex potentiates the proliferation of T-lymphocytes in response to mitogens and antigens. It does not act as a mitogen on its own but augments the response of already activated lymphocytes[1][2]. This is accompanied by the promotion of T-lymphocyte maturation and differentiation[1].
-
Increased NK Cell Cytotoxicity: The drug enhances the cytotoxic activity of NK cells against virally infected and tumor cells[1][3][4][5]. This is a rapid response, with increases in NK cell populations observed within hours of administration[3][5].
Modulation of Cytokine Production
A pivotal aspect of inosine pranobex's immunomodulatory effect is its influence on cytokine production, promoting a pro-inflammatory Th1 phenotype, which is crucial for antiviral and anti-tumor immunity.
-
Upregulation of Th1 Cytokines: In vitro and in vivo studies have consistently shown that inosine pranobex increases the production of key Th1 cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in mitogen- or antigen-stimulated peripheral blood mononuclear cells (PBMCs)[1][6][7][8]. It also enhances the secretion of Tumor Necrosis Factor-alpha (TNF-α)[6][7][8].
-
Downregulation of Th2 Cytokines: Concurrently, inosine pranobex has been shown to suppress the production of the Th2-associated anti-inflammatory cytokine, Interleukin-10 (IL-10), in a dose-dependent manner[6][7][8].
Induction of NKG2D Ligand Expression
A more recently elucidated mechanism involves the upregulation of Natural Killer Group 2, member D (NKG2D) ligands on target cells[4][5][9][10][11].
-
Metabolic Activation: Inosine pranobex increases the intracellular concentration of purine nucleotides and tricarboxylic acid (TCA) cycle intermediates[4][5][9][10]. This metabolic activation leads to the increased expression of NKG2D ligands, such as MICA, on the surface of target cells[4][9][10].
-
Enhanced Immune Recognition: The increased expression of NKG2D ligands makes target cells more susceptible to recognition and lysis by NK cells and CD8+ T cells, which express the activating NKG2D receptor[4][9][10][11].
Antiviral Mechanism of Action
In addition to its immunomodulatory effects, inosine pranobex exhibits direct antiviral properties, although the precise mechanisms are still under investigation.
-
Inhibition of Viral RNA Synthesis: It is hypothesized that the inosine component of the drug complex interferes with viral RNA synthesis. This may occur through the inhibition of phosphoribosyl pyrophosphate synthesis, a key intermediate in purine nucleotide biosynthesis, thereby limiting the building blocks available for viral replication[1].
-
Alteration of Host Cell Ribosomes: Another proposed mechanism is that inosine pranobex modifies the structure of host cell ribosomes, giving cellular mRNA a competitive advantage over viral mRNA for translation. This would lead to the incorrect reading of the viral genetic code and hinder viral proliferation[1].
Neuroprotective Mechanism of Action of Inosine
The inosine component of inosine pranobex has been studied for its neuroprotective properties, which are attributed to its anti-inflammatory and neurotrophic effects.
-
Anti-Inflammatory and Antioxidant Effects: Inosine has been shown to reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases[12]. It can attenuate the production of pro-inflammatory cytokines like TNF-α in the central nervous system[12][13].
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Inosine treatment has been found to increase the expression of BDNF. This effect is mediated through the activation of adenosine A1 and A2A receptors, which in turn activates the TrkB receptor signaling pathway, promoting neuronal survival and growth[14].
Quantitative Data Summary
Table 1: Effect of Inosine Pranobex on Cytokine Production in PHA-Stimulated Human Lymphocytes
| Cytokine | Inosine Pranobex Concentration (mg/L) | Incubation Time (hours) | Change in Production | Statistical Significance | Reference |
| TNF-α | 50, 100, 200 | 24 | Increased | p < 0.05 | [6][7][8] |
| 50, 100, 200 | 72 | Increased | p < 0.05 | [6][7][8] | |
| IFN-γ | 50, 100, 200 | 72 | Increased | p < 0.05 | [6][7][8] |
| IL-10 | 50, 100, 200 | 24 | Decreased (Dose-dependent) | p < 0.01 | [6][7][8] |
| 50, 100, 200 | 72 | Decreased (Dose-dependent) | p < 0.01 | [6][7][8] |
Table 2: Effect of Inosine Pranobex on NK Cell-Mediated Cytotoxicity
| Target Cell Line | Effector:Target Ratio | Inosine Pranobex Concentration (mM) | % Specific Lysis | Statistical Significance | Reference |
| HEK293T | Range | 0.25, 1, 2 | Dose-dependent increase | p < 0.0001 | [9] |
Table 3: Cytotoxicity of Inosine Pranobex (IC50 Values)
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| BALB/3T3 clone A31 | MTT | 500 | [15] |
| HepG2 | MTT | 50 | [15] |
| BALB/3T3 clone A31 | LDH release | 100 | [15] |
| HepG2 | LDH release | 10 | [15] |
| BALB/3T3 clone A31 | NRU | 500 | [15] |
| HepG2 | NRU | 100 | [15] |
Table 4: Effect of Inosine on Pro-inflammatory Cytokine Levels in LPS-Treated Mice
| Cytokine | Inosine Treatment | Change in BALF Levels | Statistical Significance | Reference |
| TNF-α | 100 mg/day | Decreased | p < 0.01 | [12] |
| IL-1β | 100 mg/day | Decreased | p < 0.01 | [12] |
| IL-6 | 100 mg/day | No significant change | p > 0.05 | [12] |
Experimental Protocols
In Vitro T-Lymphocyte Proliferation Assay
-
Objective: To assess the effect of inosine pranobex on the proliferation of T-lymphocytes in response to a mitogen.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend PBMCs in complete RPMI-1640 medium.
-
Plate the cells in 96-well flat-bottom plates at a density of 1 x 10^5 cells/well.
-
Add phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to stimulate T-cell proliferation.
-
Add inosine pranobex at various concentrations (e.g., 25, 50, 100 µg/mL). Include a control group with PHA alone and an unstimulated control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Pulse the cultures with 1 µCi of [3H]-thymidine for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
-
NK Cell Cytotoxicity Assay (Chromium Release Assay)
-
Objective: To determine the effect of inosine pranobex on the cytotoxic activity of NK cells.
-
Methodology:
-
Culture target cells (e.g., K562 or YAC-1) in the presence of varying concentrations of inosine pranobex for 48 hours.
-
Label the target cells with 100 µCi of Na2[51Cr]O4 for 1 hour at 37°C.
-
Wash the labeled target cells three times to remove excess [51Cr].
-
Prepare effector cells (NK cells) from fresh PBMCs.
-
Co-culture the labeled target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in 96-well U-bottom plates.
-
Incubate the plates for 4 hours at 37°C.
-
Centrifuge the plates and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Spontaneous release is the radioactivity in the supernatant of target cells incubated with medium alone.
-
Maximum release is the radioactivity in the supernatant of target cells lysed with a detergent (e.g., Triton X-100).
-
-
Cytokine Quantification by ELISA
-
Objective: To measure the concentration of cytokines in cell culture supernatants.
-
Methodology:
-
Culture PBMCs with a mitogen (e.g., PHA) in the presence or absence of inosine pranobex for 24 or 72 hours.
-
Collect the culture supernatants by centrifugation.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., IL-2, IFN-γ, TNF-α, IL-10).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Visualization of Signaling Pathways and Workflows
Inosine Pranobex-Induced Immunomodulation Pathway
Caption: Inosine Pranobex Immunomodulatory Pathway.
Experimental Workflow for NK Cell Cytotoxicity Assay
Caption: NK Cell Cytotoxicity Assay Workflow.
Inosine-Mediated Neuroprotection Signaling Pathway
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. biomedres.us [biomedres.us]
- 4. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 11. Inosine pranobex improves the immune response to cancer cells by enhancing NKG2D ligand expression – Kudos: Growing the influence of research [growkudos.com]
- 12. Inosine Pretreatment Attenuates LPS-Induced Lung Injury through Regulating the TLR4/MyD88/NF-κB Signaling Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopaminergic neuroprotective effects of inosine in MPTP-induced parkinsonian mice via brain-derived neurotrophic factor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Inosine Pranobex on Cell Viability in Normal Fibroblasts and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Inosine Oxime Derivatives: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of drug discovery, nucleoside analogs represent a cornerstone of therapeutic innovation, particularly in the realms of oncology, virology, and immunology. Among these, inosine and its derivatives have garnered significant attention due to their pivotal roles in purine metabolism and cellular signaling. This technical guide delves into the discovery and synthesis of a specific class of these compounds: inosine oxime derivatives. These molecules, characterized by the substitution of the C6-oxo group of inosine with an oxime functional group (C=N-OH) and its subsequent derivatives, have emerged as promising modulators of key biological processes.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this compound derivatives. It includes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Core Concepts: The Biological Significance of Inosine and the Role of IMPDH
Inosine is a naturally occurring purine nucleoside that plays a central role in the de novo and salvage pathways of purine biosynthesis.[1] One of the key enzymes in the de novo pathway is Inosine Monophosphate Dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[2] This is the rate-limiting step in the biosynthesis of guanine nucleotides (GMP, GDP, and GTP), which are essential for a myriad of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.[3]
Given its critical role, IMPDH has been identified as a significant target for therapeutic intervention in various diseases characterized by rapid cell proliferation, such as cancer and viral infections, as well as in immune disorders.[4] Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby arresting cell growth and proliferation.[3] this compound and its derivatives have been investigated primarily as inhibitors of IMPDH, making them attractive candidates for the development of novel anticancer, antiviral, and immunosuppressive agents.[5]
Synthesis of this compound and Its Derivatives
The synthesis of this compound derivatives typically begins with the parent nucleoside, inosine. The foundational modification is the conversion of the 6-oxo group of the purine ring to a hydroxyamino group, forming inosine-6-oxime, also known as 6-hydroxyaminopurine ribonucleoside. This is generally achieved through a condensation reaction with hydroxylamine.[5] Further derivatization of the oxime's hydroxyl group can then be carried out to generate a library of analogs, such as O-alkyl and O-aryl ethers.
General Synthetic Schemes
The synthesis of 6-alkoxy and 6-N-alkoxy purine nucleosides, which are structurally related to this compound ethers, often involves the displacement of a leaving group, such as a chlorine atom, at the 6-position of the purine ring with the desired alkoxyamine or hydroxylamine.[6]
Scheme 1: General Synthesis of Inosine-6-Oxime
Caption: General reaction scheme for the synthesis of inosine-6-oxime.
Scheme 2: General Synthesis of 6-Alkoxyamino Purine Nucleosides
Caption: General reaction for synthesizing 6-alkoxyamino purine nucleosides.
Experimental Protocols
Protocol 1: Synthesis of Inosine-6-Oxime
This protocol describes a general method for the synthesis of inosine-6-oxime from inosine.
Materials:
-
Inosine
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve inosine in a mixture of pyridine and water.
-
Add an excess of hydroxylamine hydrochloride to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure inosine-6-oxime.
Protocol 2: IMPDH Activity Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of this compound derivatives against IMPDH. The assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Human recombinant IMPDH2 enzyme[5]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA[6]
-
IMP solution (substrate)
-
NAD+ solution (cofactor)
-
This compound derivative (inhibitor) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate containing assay buffer, IMP, and NAD+.
-
Add the this compound derivative at various concentrations to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the IMPDH2 enzyme to each well.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the derivative compared to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data on Inosine Derivatives as IMPDH Inhibitors
While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, the following table summarizes the inhibitory activities of some related purine nucleoside analogs against IMPDH. This data provides a benchmark for evaluating newly synthesized this compound derivatives.
| Compound | Target | IC50 (µM) | Reference |
| Mycophenolic Acid (MPA) | Human IMPDH II | 0.01-0.03 | [7] |
| Ribavirin Monophosphate | Human IMPDH II | ~250 | [5] |
| Tiazofurin (active metabolite TAD) | Human IMPDH II | ~0.2 | [7] |
| 6-Chloropurine Riboside 5'-monophosphate | Human IMPDH II | - | [7] |
Signaling Pathways Modulated by Inosine and Its Derivatives
Inosine and its analogs can modulate various signaling pathways, primarily through their interaction with adenosine receptors and their impact on intracellular nucleotide pools.
Adenosine Receptor Signaling
Inosine has been shown to interact with adenosine A1 and A2A receptors, although with lower affinity than adenosine.[8] Activation of these G protein-coupled receptors can trigger downstream signaling cascades that influence inflammation and immune responses. For instance, activation of the A2A receptor can lead to an increase in intracellular cyclic AMP (cAMP), which in turn can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-12.[8]
Caption: Inosine-mediated signaling through the A2A adenosine receptor.
IMPDH Inhibition and Depletion of Guanine Nucleotides
The primary mechanism of action for many inosine derivatives, including the oxime analogs, is the inhibition of IMPDH.[2] This leads to a reduction in the intracellular pool of guanine nucleotides, which has profound effects on cellular processes. The depletion of GTP can impact G-protein signaling and can also lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells that are highly dependent on the de novo purine synthesis pathway.[3]
Caption: Inhibition of the de novo guanine nucleotide synthesis pathway by this compound derivatives.
Experimental Workflow for Discovery and Evaluation
The discovery and preclinical evaluation of novel this compound derivatives typically follow a structured workflow, from initial synthesis to biological characterization.
Caption: A typical workflow for the discovery and preclinical evaluation of this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with the potential for development as novel therapeutics for a range of diseases. Their primary mode of action through the inhibition of IMPDH provides a solid rationale for their application in oncology, virology, and immunology. The synthetic accessibility of these compounds allows for the generation of diverse chemical libraries to explore structure-activity relationships and optimize pharmacological properties.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of this compound derivatives, including various O-substituted analogs, will be crucial to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
-
Elucidation of Detailed Mechanisms: While IMPDH is a primary target, further studies are needed to fully understand the downstream signaling effects of these compounds and to explore potential off-target activities.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening will require rigorous evaluation in relevant animal models of cancer, viral infections, and autoimmune diseases to assess their therapeutic efficacy and safety.
This technical guide provides a foundational resource for researchers embarking on the discovery and development of this compound derivatives. By leveraging the provided protocols, data, and conceptual frameworks, the scientific community can continue to advance this exciting area of medicinal chemistry and bring new therapeutic options to patients in need.
References
- 1. Computational insights into the inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid analogs: three-dimensional quantitative structure-activity relationship and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
The Dawn of a Potential Antitumor Agent: Early Studies and Discovery of Inosine Oxime
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, the quest for novel therapeutic agents to combat cancer led to the exploration of a wide array of synthetic nucleoside analogs. Among these, Inosine Oxime, also known as 6-Hydroxyaminopurine Ribonucleoside, emerged from early studies as a compound of interest due to its notable antitumor properties. This technical guide delves into the foundational research that marked the discovery and initial characterization of this compound, providing a detailed look at its synthesis, early biological evaluation, and the experimental methodologies that defined its initial profile as a potential cytotoxic agent.
Core Discovery and Synthesis
The seminal work on this compound was conducted by A. Giner-Sorolla and his colleagues in the mid-1960s. Their research focused on the synthesis and biological evaluation of purine derivatives, leading to the creation of 6-hydroxylaminopurine and its ribonucleoside counterpart, this compound.
Synthesis of this compound
The initial synthesis of this compound was achieved through a direct reaction of a precursor, 6-chloropurine ribonucleoside (6-chloroinosine), with hydroxylamine. This nucleophilic substitution reaction replaced the chlorine atom at the 6-position of the purine ring with a hydroxylamino group.
Experimental Protocol: Synthesis of 6-Hydroxyaminopurine Ribonucleoside (this compound)
This protocol is based on the methods described in the early literature.
Materials:
-
6-Chloropurine ribonucleoside
-
Hydroxylamine (free base)
-
Absolute ethanol
Procedure:
-
A solution of 6-chloropurine ribonucleoside in absolute ethanol is prepared.
-
A solution of hydroxylamine free base in absolute ethanol is separately prepared.
-
The hydroxylamine solution is added to the 6-chloropurine ribonucleoside solution.
-
The reaction mixture is refluxed for a period of 2 hours.
-
After reflux, the mixture is concentrated to a smaller volume under reduced pressure.
-
The concentrate is cooled, and the resulting crystalline product is collected by filtration.
-
The crude product is then recrystallized from water to yield pure 6-hydroxyaminopurine ribonucleoside.
Logical Flow of this compound Synthesis
Early Biological Evaluation: Antitumor Activity
The primary focus of the early biological studies of this compound was its potential as an antitumor agent. Its cytotoxic effects were evaluated against several established cancer cell lines of that era, most notably Sarcoma 180 (S-180) and Leukemia L1210 cells.
In Vitro Cytotoxicity
The inhibitory activity of this compound was quantified by determining the concentration required to inhibit 50% of the cell growth (IC50) in culture. These early in vitro assays were crucial in establishing the compound's potency and spectrum of activity.
Quantitative Data: In Vitro Antitumor Activity of this compound
| Cell Line | Compound | IC50 (µg/mL) | Molar Concentration (M) |
| Sarcoma 180 (S-180) | 6-Hydroxyaminopurine | 0.2 | 1.3 x 10⁻⁶ |
| Sarcoma 180 (S-180) | This compound | 0.5 | 1.8 x 10⁻⁶ |
| Leukemia L1210 | 6-Hydroxyaminopurine | 0.5 | 3.3 x 10⁻⁶ |
| Leukemia L1210 | This compound | 1.0 | 3.5 x 10⁻⁶ |
Experimental Protocol: In Vitro Antitumor Assay (1960s Methodology)
This protocol reflects the general methods used for in vitro cytotoxicity screening during the period of this compound's discovery.
Materials:
-
Cancer cell lines (e.g., Sarcoma 180, Leukemia L1210)
-
Appropriate cell culture medium (e.g., Eagle's medium) supplemented with serum
-
This compound (dissolved in a suitable solvent)
-
Incubator with controlled temperature and CO₂ atmosphere
-
Microscope for cell counting
Procedure:
-
Cancer cells are seeded into culture tubes or flasks at a known density.
-
A series of dilutions of this compound are prepared in the culture medium.
-
The drug solutions are added to the cell cultures, with a control group receiving no drug.
-
The cultures are incubated for a specified period, typically 48 to 72 hours.
-
Following incubation, the total cell count in each culture is determined using a hemocytometer.
-
The percentage of growth inhibition is calculated for each drug concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Experimental Workflow for In Vitro Cytotoxicity Assay
Mechanism of Action: Inhibition of Purine Metabolism
While the precise molecular mechanisms were not fully elucidated in the initial studies, the structural similarity of this compound to the natural purine nucleoside inosine suggested that its mode of action likely involved interference with purine metabolism. Later research confirmed that a primary target of this compound is Inosine Monophosphate Dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, this compound disrupts the supply of essential building blocks for DNA and RNA synthesis, leading to the observed cytotoxic effects.
Signaling Pathway: IMPDH Inhibition and its Consequences
Conclusion
The early studies on this compound, spearheaded by the work of Giner-Sorolla and colleagues, laid the groundwork for understanding its potential as a cytotoxic agent. Through straightforward chemical synthesis and foundational in vitro assays, they established its activity against leukemia and sarcoma cell lines. While the precise molecular targets were a subject for later investigation, these initial findings correctly pointed towards the disruption of purine metabolism as a key mechanism of action. This early research serves as a prime example of the systematic approach to drug discovery in the mid-20th century, an approach that continues to inform the development of novel therapeutics today. The journey of this compound from its initial synthesis to its characterization as an IMPDH inhibitor highlights the logical progression of scientific inquiry in the field of medicinal chemistry.
Inosine Oxime: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inosine oxime, a derivative of the naturally occurring purine nucleoside inosine, presents a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleosides, combined with the reactive properties of the oxime functional group, positions it as a compelling candidate for enzymatic inhibition and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, details on its synthesis and biological activities, and general experimental protocols for its study.
Chemical and Physical Properties
This compound, also known as 6-Hydroxyadenosine, is a purine nucleoside analog. Its core structure consists of a hypoxanthine base attached to a ribose sugar, with an oxime functional group at the 6-position of the purine ring.[1]
Identifiers and Molecular Characteristics
A summary of the key identifiers and molecular characteristics of this compound is presented in Table 1.
Table 1: Identifiers and Molecular Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | [1] |
| Synonyms | Inosine, oxime; 6-Hydroxyadenosine; N-Hydroxyadenosine; 6-(Hydroxyamino)purine ribonucleoside | [2] |
| CAS Number | 3414-62-8 | [1][2] |
| Molecular Formula | C10H13N5O5 | [1][2] |
| Molecular Weight | 283.24 g/mol | [1] |
| Exact Mass | 283.0917 g/mol | [1] |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO | [1] |
| InChI Key | QROZCFCNYCVEDO-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in Table 2. It is important to note the discrepancy in the reported boiling point values, which may be due to decomposition at high temperatures or prediction-based estimations.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 195 °C (with decomposition) | [3] |
| Boiling Point | 703.7 °C at 760 mmHg (Predicted) 425.8 °C (Rough Estimate) | [3] |
| Solubility | Soluble in DMSO | [1] |
| pKa (Predicted) | 12.49 ± 0.20 | |
| LogP (Predicted) | -2.33920 | [3] |
| Vapor Pressure (Predicted) | 0.0 ± 2.0 mmHg at 25°C | [3] |
| Refractive Index (Predicted) | 1.897 | [3] |
| Density (Predicted) | 2.12 g/cm³ | [3] |
Spectral Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those from the ribose sugar protons, the purine ring protons, and a characteristic signal for the oxime hydroxyl proton, which is often broad and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: Signals corresponding to the carbon atoms of the purine and ribose moieties would be expected. The carbon of the C=N-OH group would have a characteristic chemical shift. While a predicted ¹³C NMR spectrum is mentioned in one source, the actual data is not provided.[3]
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for oximes include a broad O-H stretching vibration (typically around 3150-3650 cm⁻¹), a C=N stretching vibration (around 1620-1690 cm⁻¹), and an N-O stretching vibration (around 930-960 cm⁻¹).[4]
-
-
Mass Spectrometry (MS):
-
The exact mass of this compound is 283.0917 Da.[1] Electron ionization mass spectrometry of the parent compound, inosine, shows a molecular ion peak at m/z 268.[5] For this compound, a molecular ion peak at m/z 283 would be expected, along with fragmentation patterns corresponding to the loss of the oxime group, the ribose sugar, and other characteristic fragments.
-
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the condensation reaction of inosine with hydroxylamine.[1] The following is a representative protocol that would require optimization for specific laboratory conditions.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve inosine in an appropriate aqueous acidic solution (e.g., water with hydrochloric acid).
-
Reaction: Add an excess of hydroxylamine hydrochloride to the inosine solution.
-
Heating: Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to induce precipitation of the product.
-
Isolation: Collect the crude product by filtration.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.[1]
Caption: General workflow for the synthesis of this compound.
Cytotoxicity Assessment (MTT Assay)
The cytotoxicity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Cell Cycle Analysis (Flow Cytometry)
The effect of this compound on the cell cycle can be analyzed by flow cytometry using a DNA-staining dye like propidium iodide (PI).[9][10][11][12]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture cells with and without this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.[12]
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Biological Activity and Signaling Pathways
This compound is reported to be an endogenous metabolite and exhibits toxic and mutagenic properties in both prokaryotic and eukaryotic cells.[13] A primary mechanism of its biological activity is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[1]
Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)
IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[14][15] Inhibition of IMPDH depletes the cellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes.[14] This depletion can lead to the arrest of cell proliferation and the induction of apoptosis.[14] The mechanism of IMPDH involves the formation of a covalent enzyme-intermediate (E-XMP*), which is then hydrolyzed to release XMP.[15] Inhibitors can target different stages of this catalytic cycle.[16]
Caption: Inhibition of the IMPDH pathway by this compound.
Other Potential Signaling Pathways
While the direct effects of this compound on other signaling pathways are not well-documented, the parent compound, inosine, has been shown to influence several important cellular signaling cascades. For instance, inosine can activate the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[17] This activation by inosine appears to be independent of adenosine receptors and involves the upregulation of Rag GTPases.[17] It is plausible that this compound, as a structural analog, may interact with some of the same cellular targets as inosine, although further research is needed to confirm this.
Conclusion
This compound is a synthetic nucleoside analog with established in vitro biological activity, primarily as an inhibitor of IMPDH. This guide has summarized its known chemical and physical properties and provided generalized experimental protocols for its synthesis and biological evaluation. The conflicting boiling point data highlights the need for further experimental verification. Moreover, a significant gap exists in the literature regarding detailed experimental data, including specific reaction conditions for synthesis, purification protocols, and comprehensive spectral characterization. Future research should focus on elucidating the precise mechanism of action of this compound, exploring its effects on various signaling pathways beyond IMPDH inhibition, and conducting further studies to determine its potential as a therapeutic agent.
References
- 1. Buy this compound | 3414-62-8 | >98% [smolecule.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inosine [webbook.nist.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Inosine enhances tumor mitochondrial respiration by inducing Rag GTPases and nascent protein synthesis under nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
Inosine Oxime: A Technical Guide to its Biological Activity as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inosine oxime, a synthetic derivative of the naturally occurring purine nucleoside inosine, has garnered interest within the scientific community for its potential as an enzyme inhibitor. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its role as an inhibitor of key enzymes in the purine metabolic pathway. This document details its mechanism of action, summarizes the (currently limited) quantitative data, presents detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound is structurally analogous to inosine, a critical intermediate in the metabolism of purines. This structural similarity allows it to interact with enzymes that normally bind inosine or its metabolites. The primary target identified for this compound is Inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] By inhibiting IMPDH, this compound can disrupt the production of guanosine triphosphate (GTP), a crucial building block for DNA and RNA synthesis, and a key molecule in cellular signaling and energy transfer.[3] This mechanism underlies its potential therapeutic applications, including as an antibacterial, antiviral, and immunosuppressive agent.[1][4]
Mechanism of Action: Enzyme Inhibition
The primary mechanism of action for this compound is the competitive inhibition of enzymes involved in purine metabolism.
Inosine 5'-monophosphate Dehydrogenase (IMPDH)
IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the first committed step in the biosynthesis of guanine nucleotides.[1][3] this compound, due to its structural resemblance to the natural substrate, is hypothesized to bind to the active site of IMPDH, preventing the binding of IMP and thereby inhibiting the downstream synthesis of guanine nucleotides. Depletion of the guanine nucleotide pool can lead to cell growth arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on de novo purine synthesis, such as lymphocytes and cancer cells.[5][6]
Purine Nucleoside Phosphorylase (PNP)
Quantitative Inhibition Data
As of the latest available literature, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound against specific enzyme targets are not extensively reported in publicly accessible databases. The table below is structured to accommodate such data as it becomes available through future research.
| Enzyme Target | Inhibitor | IC50 | Ki | Assay Conditions | Reference |
| IMPDH | This compound | Data not available | Data not available | ||
| PNP | This compound | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the enzyme inhibitory activity of this compound. These protocols are based on established methods for similar compounds and can be adapted for this compound.
IMPDH Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on IMPDH activity by measuring the rate of NADH production.
Materials:
-
Recombinant human IMPDH2
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of various concentrations of this compound to the test wells. Add 10 µL of solvent to the control wells.
-
Add 20 µL of IMP solution (final concentration, e.g., 200 µM).
-
Add 10 µL of NAD+ solution (final concentration, e.g., 400 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pre-warmed IMPDH enzyme solution (final concentration, e.g., 20 nM).
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. The rate of NADH formation is proportional to the IMPDH activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using non-linear regression analysis.
PNP Inhibition Assay
This protocol outlines a coupled enzyme assay to measure PNP inhibition by monitoring the production of uric acid from inosine.
Materials:
-
Recombinant human PNP
-
Inosine
-
Xanthine Oxidase (XOD)
-
This compound
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of Assay Buffer to each well.
-
Add 10 µL of various concentrations of this compound to the test wells. Add 10 µL of solvent to the control wells.
-
Add 20 µL of inosine solution (final concentration, e.g., 1 mM).
-
Add 10 µL of Xanthine Oxidase (final activity, e.g., 0.05 units/mL).
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of PNP enzyme solution.
-
Immediately measure the increase in absorbance at 293 nm every 30 seconds for 15-30 minutes at 25°C. The rate of uric acid formation is proportional to the PNP activity.
-
Calculate the initial reaction velocities and determine the IC50 value for this compound as described for the IMPDH assay.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cultured cells, which can be an indicator of its cytotoxic or cytostatic effects resulting from enzyme inhibition.
Materials:
-
Cell line of interest (e.g., a rapidly proliferating cancer cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations: Pathways and Workflows
Signaling Pathway of IMPDH Inhibition
The inhibition of IMPDH by this compound leads to the depletion of guanine nucleotides, which has significant downstream effects on various cellular processes.
References
- 1. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Nucleoside and non-nucleoside IMP dehydrogenase inhibitors as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 8. Novel purine nucleoside phosphorylase inhibitors [uochb.cz]
- 9. Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Some inhibitors of purine nucleoside phosphorylase] - PubMed [pubmed.ncbi.nlm.nih.gov]
Inosine Oxime: An In-Depth Technical Review of Its Toxic and Mutagenic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine oxime, also known as 6-Hydroxyadenosine or 6-(hydroxyamino)-inosine, is an endogenous purine nucleoside analog. It is formed in the course of cellular metabolism by cytochrome P450, through oxidative stress, or via deviations in nucleotide biosynthesis.[1][2] While structurally related to the naturally occurring nucleoside inosine, the presence of a hydroxylamino group at the 6th position of the purine ring confers distinct biological properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxic and mutagenic effects of this compound, with a focus on experimental data and methodologies relevant to researchers and professionals in drug development.
Toxicological Profile
Acute Toxicity
Quantitative measures of acute toxicity, such as the median lethal dose (LD50), have not been specifically reported for this compound in the reviewed literature. For the broader category of oximes, toxicity can vary widely depending on the specific chemical structure.[3]
Cytotoxicity
This compound has been described as being toxic to both prokaryotic and eukaryotic cells.[1][2] The mechanisms underlying its cytotoxicity are not fully elucidated but may be linked to its effects on cellular metabolism and its potential to induce apoptosis.
Mutagenic and Genotoxic Effects
This compound is reported to have mutagenic properties.[1][2] The primary mechanism of its mutagenicity is believed to stem from its structural similarity to natural purine bases, allowing it to be incorporated into DNA. Once incorporated, it can be misread by DNA polymerases, leading to point mutations. Specifically, inosine and its analogs can be interpreted as guanine during DNA replication, which would result in A•T to G•C transitions if this compound is incorporated in place of adenosine.
Bacterial Reverse Mutation Assay (Ames Test)
Specific results from Ames tests conducted on this compound are not detailed in the available literature. However, the general methodology for such an assay is well-established.
Experimental Protocol: Ames Test (General)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[4]
-
Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used. These strains are auxotrophic for histidine (His-).
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic mammalian metabolism.[4]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound) on a minimal agar plate containing a trace amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (His+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[4]
Mammalian Cell-Based Genotoxicity Assays
Data from chromosomal aberration and mouse lymphoma assays specifically for this compound are not available in the reviewed literature. Below are the standard protocols for these assays.
Experimental Protocol: In Vitro Chromosomal Aberration Assay (General)
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[5]
-
Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO) cells, human peripheral blood lymphocytes, or V79 cells.[5]
-
Treatment: Cell cultures are treated with at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a continuous period (e.g., 24 hours) without S9.[5]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).
-
Analysis: At least 200 metaphases per concentration are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[6]
Experimental Protocol: Mouse Lymphoma Assay (MLA) (General)
The MLA is a forward mutation assay that detects genetic changes at the thymidine kinase (Tk) locus in L5178Y mouse lymphoma cells.[7]
-
Cell Line: L5178Y/Tk+/- mouse lymphoma cells, which are heterozygous at the Tk locus, are used.
-
Treatment: Cells are exposed to the test substance for a defined period (e.g., 4 or 24 hours) with and without S9 metabolic activation.[8]
-
Expression Period: Following treatment, the cells are cultured for a period (typically 2 days) to allow for the expression of any induced mutations.
-
Mutant Selection: Cells are then plated in a selective medium containing a cytotoxic pyrimidine analog, such as trifluorothymidine (TFT). Cells that have mutated to Tk-/- will be resistant to TFT and will form colonies.
-
Scoring: The number of mutant colonies is counted, and the mutant frequency is calculated. The size of the colonies (large vs. small) can provide information on the type of mutational event (point mutation vs. clastogenic effect).[7]
Signaling Pathways and Mechanisms of Action
Detailed signaling pathways for this compound-induced toxicity and mutagenicity have not been fully elucidated. However, based on its chemical nature as a nucleoside analog, a conceptual framework can be proposed.
Mutagenicity Workflow
The logical workflow for assessing the mutagenic potential of a compound like this compound involves a battery of tests to detect different types of genetic damage.
Caption: General workflow for mutagenicity testing of a chemical compound.
Conceptual Pathway of this compound-Induced Mutagenesis
The mutagenic effect of this compound likely begins with its transport into the cell and subsequent phosphorylation, allowing it to be incorporated into the DNA during replication.
Caption: Conceptual pathway for this compound-induced point mutation.
Data Summary
Due to the lack of specific quantitative data in the public domain for this compound, the following tables are presented as templates that would be populated should such data become available.
Table 1: In Vitro Cytotoxicity of this compound (Template)
| Cell Line | Assay Type | Endpoint | Concentration (µM) | Result | Reference |
| e.g., HEK293 | e.g., MTT | e.g., IC50 | Data not available | Data not available | N/A |
| e.g., HepG2 | e.g., Neutral Red | e.g., IC50 | Data not available | Data not available | N/A |
Table 2: In Vivo Acute Toxicity of this compound (Template)
| Species | Route of Administration | LD50 (mg/kg) | Observation Period | Toxic Signs | Reference |
| e.g., Rat | e.g., Oral | Data not available | Data not available | Data not available | N/A |
| e.g., Mouse | e.g., Intraperitoneal | Data not available | Data not available | Data not available | N/A |
Table 3: Summary of Mutagenicity Studies on this compound (Template)
| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |
| Ames Test | S. typhimurium TA98 | +/- | Data not available | Data not available | N/A |
| Ames Test | S. typhimurium TA100 | +/- | Data not available | Data not available | N/A |
| Chromosomal Aberration | e.g., CHO cells | +/- | Data not available | Data not available | N/A |
| Mouse Lymphoma Assay | L5178Y cells | +/- | Data not available | Data not available | N/A |
Conclusion and Future Directions
The available literature strongly suggests that this compound possesses toxic and mutagenic properties. The likely mechanism of mutagenicity involves its incorporation into DNA and subsequent mispairing during replication. However, there is a significant lack of specific, quantitative data from standardized toxicological and genotoxicological assays. For a thorough risk assessment and to guide further research and development, it is imperative that this compound be subjected to a standard battery of in vitro and in vivo toxicity and mutagenicity tests. The resulting data would be critical for understanding its safety profile and potential therapeutic applications or risks. Future research should also focus on elucidating the specific cellular pathways affected by this compound that lead to its cytotoxic effects.
References
- 1. Genotoxicity and Mutagenicity of Inosine Pranobex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity of 6 oxime compounds in the salmonella/mammalian-microsome assay and mouse lymphoma TK +/- assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 7. In vitro mouse lymphoma (L5178Y Tk⁺/⁻-3.7.2C) forward mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The need for long-term treatment in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Classification of Inosine Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inosine oxime, also known as 6-hydroxyadenosine or N6-hydroxyadenosine, is a purine nucleoside analogue with significant biological activities. As an endogenous metabolite, it plays a role in cellular metabolism and has been noted for its toxic and mutagenic properties in various cell types.[1] Structurally, it is a derivative of inosine, featuring an oxime functional group, which imparts unique reactivity and biological function.[2] This technical guide provides a comprehensive overview of the structural classification of this compound, including its physicochemical properties, spectroscopic data, synthesis, and biological activities, with a focus on its interaction with key cellular pathways.
Structural Classification and Physicochemical Properties
This compound is classified as a purine nucleoside analogue. Its core structure consists of a hypoxanthine base modified with a hydroxylamino group at the 6-position, attached to a ribofuranose sugar moiety via a β-N9-glycosidic bond.
Chemical Structure
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. While some data are available from computational predictions, experimental values for properties such as pKa and specific optical rotation are not widely reported in the literature.
| Property | Value | Source |
| IUPAC Name | 2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | [3] |
| Synonyms | 6-Hydroxyadenosine, N6-Hydroxyadenosine, 6-N-Hydroxyadenosine | [3] |
| CAS Number | 3414-62-8 | [3] |
| Molecular Formula | C₁₀H₁₃N₅O₅ | [3] |
| Molecular Weight | 283.24 g/mol | [3] |
| Melting Point | 195 °C (decomposes) | [4] |
| Solubility | Soluble in DMSO | [2] |
| XLogP3 | -2.1 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 5 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed) |
| Rotatable Bond Count | 3 | PubChem (Computed) |
| Exact Mass | 283.091668 g/mol | PubChem (Computed) |
| Topological Polar Surface Area | 149 Ų | PubChem (Computed) |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its principal functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (alcohol & oxime) | 3600-3200 (broad) | Stretching |
| N-H (purine) | 3500-3300 (medium) | Stretching |
| C-H (alkane & aromatic) | 3100-2850 | Stretching |
| C=N (oxime & purine) | 1680-1640 | Stretching |
| C-O (alcohol & ether) | 1260-1000 | Stretching |
| N-O (oxime) | 960-930 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its molecular structure. Based on the structure, the following characteristic chemical shifts can be predicted. Actual experimental data is required for definitive assignment.
¹H NMR:
-
Aromatic protons (purine ring): Signals expected in the δ 8.0-9.0 ppm region.
-
Anomeric proton (H-1'): A doublet expected around δ 5.8-6.0 ppm.
-
Ribose protons (H-2' to H-5'): A complex pattern of multiplets expected in the δ 4.0-5.0 ppm region.
-
Hydroxyl protons (ribose and oxime): Broad signals that are D₂O exchangeable.
¹³C NMR:
-
Purine carbons: Signals expected in the δ 115-160 ppm region.
-
Ribose carbons: Signals expected in the δ 60-90 ppm region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ribose sugar moiety and fragmentation of the purine ring.
Synthesis and Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of a protected or unprotected inosine derivative with hydroxylamine. A detailed experimental protocol is provided below, adapted from general procedures for the synthesis of related nucleoside analogues.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve inosine (1.0 g, 3.73 mmol) in 50 mL of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagent: Add hydroxylamine hydrochloride (0.52 g, 7.46 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and evaporate the pyridine under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including the inhibition of key enzymes in nucleotide metabolism and potential interactions with purinergic signaling pathways.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
This compound has been identified as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2] Inhibition of IMPDH can disrupt DNA and RNA synthesis, leading to cytotoxic effects. Quantitative data on the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of this compound against IMPDH are not well-documented in publicly available literature.
Interaction with Adenosine Receptors
The parent compound, inosine, is known to interact with adenosine receptors, particularly the A2A receptor, to modulate downstream signaling pathways.[5] While direct evidence for this compound's interaction with these receptors is limited, it is plausible that it may have similar or related effects. The activation of the A2A receptor by inosine leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of the ERK1/2 signaling pathway.
Mutagenicity
This compound has been reported to have mutagenic effects in both prokaryotic and eukaryotic cells.[1] The precise mechanism of its mutagenicity is not fully elucidated but may be related to its ability to be incorporated into nucleic acids or to interfere with DNA replication and repair processes.
Experimental Protocol: Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. The following is a general protocol that can be adapted for testing this compound.
-
Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100, TA1535, TA1537) in nutrient broth.
-
Metabolic Activation: The test should be performed with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Plate Incorporation Assay: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix or phosphate buffer, and 0.1 mL of a solution of this compound at various concentrations. b. Add 2 mL of molten top agar containing a trace amount of histidine and biotin. c. Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37 °C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Conclusion
This compound is a structurally distinct purine nucleoside analogue with notable biological activities. Its classification is rooted in its inosine core, modified by an oxime group that likely contributes to its unique chemical and biological properties, including enzyme inhibition and mutagenicity. While its complete physicochemical and spectroscopic profile is not exhaustively documented in readily accessible sources, its structural relationship to inosine provides a framework for understanding its potential interactions within biological systems. Further research is warranted to fully elucidate its mechanism of action, particularly its specific interactions with cellular targets and the downstream consequences of these interactions. This will be crucial for any future consideration of this compound or its derivatives in a therapeutic context.
References
Methodological & Application
Application Notes and Protocols for Inosine and Inosine Pranobex in In Vivo Animal Studies
Introduction
These application notes provide a comprehensive overview of the dosages and experimental protocols for inosine and its synthetic complex, inosine pranobex (also known as isoprinosine or inosine acedoben dimepranol), in in vivo animal research. The term "inosine oxime" as specified in the query is not commonly found in the reviewed literature; the primary focus of research has been on inosine and inosine pranobex. This document is intended for researchers, scientists, and drug development professionals.
Inosine is a naturally occurring purine nucleoside that has demonstrated neuroprotective, anti-inflammatory, and immunomodulatory properties. Inosine pranobex is a synthetic compound containing inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol in a 1:3 molar ratio, known for its antiviral and immunomodulatory effects[1].
Data Presentation: Inosine Dosage in Animal Studies
The following table summarizes the dosages of inosine used in various in vivo animal models.
| Animal Model | Therapeutic Area | Dosage | Route of Administration | Treatment Duration | Key Findings |
| Mice (EAE model) | Neuroprotection | 1 or 10 mg/kg, twice a day | Intraperitoneal (i.p.) | 40 days | Regulated disease onset and prevented progression by decreasing clinical symptom severity[2]. |
| Rats (AD model) | Neuroprotection | 50 or 100 mg/kg | Intraperitoneal (i.p.) | 25 days | Prevented memory impairment caused by streptozotocin[2][3]. |
| Aged Female Rats | Cognitive Enhancement | 50, 100, and 200 mg/kg | Intraperitoneal (i.p.) | 15 successive days | Improved learning and memory, reduced oxidative stress and neuroinflammation[4]. |
| Rats (Spinal Cord Injury) | Neuroprotection | Not specified | Oral | Daily for 28 days | Promoted recovery of locomotor and bladder function[5]. |
| Rats (Cerebral Ischemia) | Neuroprotection | Not specified | Intracerebroventricular | Pre-treatment | Reduced cerebral infarction and inhibited glutamate postsynaptic responses[6]. |
| Mice (Irradiation) | Radioprotection | 375 or 750 µmol/kg | Not specified | Daily until death | Prolonged survival time and suppressed spatial memory deficit at 750 µmol/kg[7]. |
| Mice (Acute Lung Injury) | Anti-inflammatory | 30 or 100 mg/kg (INO-2002, an inosine analog) | Intraperitoneal (i.p.) | Divided doses at 1 and 12h or 5 and 16h post-LPS | Reduced leukocyte infiltration, edema, and proinflammatory mediators[8]. |
Data Presentation: Inosine Pranobex (Isoprinosine) Dosage in Animal Studies
This table provides a summary of inosine pranobex dosages from various animal studies.
| Animal Model | Therapeutic Area | Dosage | Route of Administration | Treatment Duration | Key Findings |
| Rats, Mice, Guinea Pigs, Monkeys | Toxicity Study | 4,000 to 10,000 mg/kg | Not specified | Not specified | Dose range producing signs and symptoms of toxicity[9]. |
| Rhesus Monkeys | Long-term Safety | 500 mg/kg | Daily | 104 weeks | No biochemical or histopathological changes observed[9]. |
| Rats (Immunosuppressed) | Immunomodulation | 50 mg/kg/day | Oral | 14 days | Partially restored T-cell mitogenesis[10]. |
| Rats (Adjuvant Arthritis) | Immunomodulation | 50 mg/kg/day | Oral | 14 days | Completely restored depressed T-cell responsiveness[10]. |
| Mice | Immunopotentiation | 0.5 µg/kg to 5 g/kg | Intraperitoneal (i.p.) | Single dose or 7-day pretreatment | Low doses (50 µg/kg to 50 mg/kg) significantly increased antibody-forming cells[11]. |
| Rabbits (Fibroma Virus) | Antiviral | 600 mg/kg/day | Not specified | Not specified | Suppression of fibroma virus lesions[12]. |
Experimental Protocols
General Protocol for In Vivo Neuroprotection Studies with Inosine
This protocol is a generalized procedure based on studies investigating the neuroprotective effects of inosine in rodent models of Alzheimer's disease and aging[2][3][4].
-
Animal Model:
-
Drug Preparation and Administration:
-
Behavioral Assessments:
-
Cognitive function can be evaluated using tests such as the Morris water maze and elevated plus maze to assess learning and memory[4].
-
-
Biochemical and Histopathological Analysis:
-
Following the treatment period, animals are euthanized, and brain tissue (hippocampus and cerebral cortex) is collected.
-
Biochemical analyses may include measuring markers of oxidative stress (e.g., lipid peroxidation, nitrite levels, glutathione, superoxide dismutase), acetylcholinesterase activity, and levels of pro-inflammatory markers like TNF-α[3][4].
-
Histopathological examination of brain sections (e.g., hippocampal CA1 region) can be performed to assess neuronal damage[4].
-
General Protocol for In Vivo Immunomodulation Studies with Inosine Pranobex
This protocol is a generalized method based on studies evaluating the immunomodulatory effects of inosine pranobex in rats[10].
-
Animal Model:
-
Drug Administration:
-
Immunological Assessment:
-
At the end of the treatment period, spleens are harvested to prepare spleen cell suspensions.
-
T-cell and B-cell mitogenesis assays are performed to evaluate lymphocyte proliferation in response to mitogens (e.g., phytohemagglutinin for T-cells).
-
The effect of removing monocytes/macrophages from the cell suspension can be assessed to determine the direct effects on T-cells[10].
-
T-suppressor cell function can also be evaluated[10].
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed neuroprotective mechanisms of inosine.
Caption: Experimental workflow for immunomodulation studies.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inosine protects against impairment of memory induced by experimental model of Alzheimer disease: a nucleoside with multitarget brain actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inosine improves cognitive function and decreases aging-induced oxidative stress and neuroinflammation in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral administration of inosine promotes recovery after experimental spinal cord injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inosine reduces ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of inosine on mice subjected to lethal total-body ionizing irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel inosine analogue INO-2002 exerts an anti-inflammatory effect in a murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. Effects of isoprinosine in animal models of depressed T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoprinosine as an immunopotentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoprinosine: lack of antiviral activity in experimental model infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Inosine Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine oxime, also known as 6-Hydroxyadenosine, is a derivative of the naturally occurring purine nucleoside, inosine.[1][2] It is characterized by the presence of an oxime functional group, which imparts unique chemical properties and potential biological activities.[2] As an endogenous metabolite, it may arise from cellular metabolism by cytochrome P450, oxidative stress, or deviations in nucleotide biosynthesis.[1] Given its potential toxic and mutagenic effects on both prokaryotic and eukaryotic cells, as well as its role as a lead compound in drug development due to its inhibitory effects on enzymes in nucleotide metabolism, robust and reliable analytical methods for its detection and quantification are crucial for research, quality control, and pharmacokinetic studies.[1][2]
These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the primary analytical techniques for the quantification of this compound is presented below. High-performance liquid chromatography (HPLC) offers high resolution and precision for separating complex mixtures, making it suitable for pharmaceutical analysis.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the 'gold standard' for its high sensitivity and specificity in identifying and quantifying RNA modifications and related compounds.[4]
| Method | Principle | Typical Application | Key Advantages |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Routine quantification in pharmaceutical formulations, quality control. | Robustness, cost-effectiveness, high precision.[3][5] |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of the analyte and its fragments. | Trace-level quantification in complex biological matrices (plasma, tissues), metabolite identification. | High sensitivity, high selectivity, structural confirmation.[4][6] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in solution. | Preliminary quantification, quick concentration estimation in pure samples. | Simplicity, speed, low cost.[7] |
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a widely employed and reliable method for the quantification of nucleoside analogues like inosine and can be adapted for this compound.[3][8]
Experimental Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Methanol and 0.1% Ortho-phosphoric acid (OPA) in water.
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (e.g., Pharmaceutical Formulation):
-
Weigh and finely powder a representative sample of the formulation.
-
Dissolve a quantity of the powder equivalent to 10 mg of this compound in 10 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the this compound peak in the sample chromatograms by comparing its peak area to the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on validated methods for similar compounds like Inosine Pranobex.[8]
| Parameter | Expected Value |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: HPLC-UV workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in complex biological matrices, an LC-MS/MS method is recommended. This method is adapted from established protocols for inosine in human plasma.[6]
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) 284.1 → Product ion (m/z) 137.1 (corresponding to the hypoxanthine fragment, similar to inosine fragmentation[6]).
-
Internal Standard (e.g., ¹³C₅-Inosine): Precursor ion (m/z) 274.1 → Product ion (m/z) 137.1.
-
2. Reagent and Sample Preparation (Human Plasma):
-
Standard and Internal Standard Preparation: Prepare stock and working solutions as described for HPLC, using a stable isotope-labeled analogue as the internal standard.
-
Plasma Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
3. Analysis Procedure:
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared calibration standards.
-
Inject the prepared plasma samples.
-
Process the data using the instrument's software to quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following table presents the expected performance characteristics for a validated LC-MS/MS method for this compound, based on similar assays for inosine.[6]
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 90% |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound in plasma.
UV-Vis Spectrophotometry
A simple UV-Vis spectrophotometric method can be used for a rapid estimation of this compound concentration in pure solutions. The maximum absorbance wavelength is expected to be in a similar range to inosine and other oximes.[9][10]
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Reagent and Sample Preparation:
-
Solvent: Phosphate buffer (pH 7.4).
-
Standard Solutions: Prepare a series of known concentrations of this compound in the phosphate buffer (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the phosphate buffer to achieve a concentration within the calibration range.
3. Analysis Procedure:
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Use the phosphate buffer as a blank.
-
Once λmax is determined, set the instrument to measure absorbance at this fixed wavelength.
-
Measure the absorbance of the standard solutions and the sample solution against the buffer blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary
| Parameter | Expected Value |
| λmax | ~260-290 nm |
| Linearity Range | Dependent on molar absorptivity |
| Correlation Coefficient (r²) | > 0.995 |
Logical Relationship of Analytical Methods
Caption: Selection of analytical methods for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 3414-62-8 | >98% [smolecule.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. biorxiv.org [biorxiv.org]
- 5. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction [xuebao.shsmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Inosine Oxime: Application Notes for a Lead Compound in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine oxime, also known as 6-Hydroxyadenosine, is a purine nucleoside derivative that has emerged as a compelling lead compound in drug development. As an analogue of the endogenous nucleoside inosine, it holds potential for therapeutic intervention in a variety of disease areas, including viral infections, inflammatory disorders, and neurological conditions. Its primary known mechanism of action is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] This pathway is critical for the proliferation of lymphocytes and the replication of many viruses, making IMPDH a validated target for immunosuppressive, antiviral, and anticancer drugs.
These application notes provide a comprehensive overview of this compound's therapeutic potential, key biological activities, and detailed protocols for its evaluation as a lead compound.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-(Hydroxymethyl)-5-(6-(hydroxyamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol |
| Synonyms | This compound, 6-Hydroxyadenosine |
| CAS Number | 3414-62-8 |
| Molecular Formula | C₁₀H₁₃N₅O₅ |
| Molecular Weight | 283.24 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term (months to years) and at 0-4°C for short-term (days to weeks) in a dry, dark environment. |
Biological Activities and Therapeutic Potential
This compound's role as a lead compound is predicated on its inhibitory action against IMPDH and potentially other mechanisms inherited from its parent molecule, inosine.
IMPDH Inhibition: Antiviral and Immunosuppressive Potential
IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step for the production of guanine nucleotides (GTP).[2] Rapidly proliferating cells, such as activated lymphocytes, and replicating viruses have a high demand for guanine nucleotides, making them particularly sensitive to IMPDH inhibition. By disrupting this pathway, this compound can exert cytostatic effects on lymphocytes and inhibit viral replication.
Quantitative Data for IMPDH Inhibitors (Illustrative)
While specific IC₅₀ values for this compound are not widely published, the following table provides data for other known IMPDH inhibitors to serve as a benchmark for experimental studies.
| Compound | Target | Ki (nM) | IC₅₀ (nM) | Inhibition Type |
| Mycophenolic Acid (MPA) | Human IMPDH2 | 7-14 | - | Uncompetitive |
| Ribavirin Monophosphate | Human IMPDH | - | ~250,000 | Competitive |
| AVN-944 (VX-944) | Human IMPDH1/2 | 6-10 | - | Noncompetitive |
| VX-148 | Human IMPDH2 | 6 | - | Uncompetitive |
| Sappanone A | Human IMPDH2 | 3.944 (Kd) | - | Covalent |
| IMPDH2-IN-5 | Human IMPDH2 | - | 620 | Covalent |
Data compiled from multiple sources for illustrative purposes.[3]
Anti-Inflammatory Properties
The parent molecule, inosine, exhibits broad anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 in immunostimulated macrophages.[4][5][6] This action is mediated, in part, through the activation of adenosine A₂A receptors and occurs via a posttranscriptional mechanism.[4][5] As a derivative, this compound is hypothesized to retain some of these anti-inflammatory capabilities.
Quantitative Data for Inosine's Anti-inflammatory Effects
| Cell Type | Stimulant | Cytokine Measured | Inosine Concentration | % Inhibition |
| Murine Macrophages | LPS | TNF-α | 1 mM | ~50-70% |
| Human Whole Blood | LPS | TNF-α | 1-3 mM | Dose-dependent partial suppression |
| Human Neutrophils | fMLP | Cytochrome C reduction | 3 mM | ~100% |
| Human HT-29 Cells | Cytokine Mix | IL-8 | 1 mM | ~40-50% |
Data is illustrative and compiled from published studies on inosine.[6][7]
Neuroprotective Effects
Inosine has demonstrated significant neuroprotective properties in various preclinical models. It can promote neurite outgrowth and enhance neuronal viability.[8] Studies suggest that these effects are mediated through the activation of adenosine A₁ and A₂A receptors, leading to the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the modulation of downstream signaling pathways.[9]
Dose-Response Data for Inosine's Neuroprotective Effects in Animal Models
| Animal Model | Condition | Inosine Dosage (mg/kg) | Outcome |
| Rat | Alzheimer's Model (STZ-induced) | 50-100 | Prevention of memory deficits, increased anti-inflammatory cytokines (IL-4, IL-10), increased BDNF. |
| Mouse | Parkinson's Model (MPTP-induced) | Not Specified (pretreatment) | Ameliorated dopaminergic neuronal loss and motor impairment. |
| Rat | Stroke | Not Specified | Stimulated axonal growth and improved behavioral outcome. |
Data compiled from preclinical studies on inosine.[10][11][12]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on its known inhibition of IMPDH and the activities of its parent compound, inosine.
Experimental Protocols
The following protocols are provided as a guide for the initial characterization of this compound or its derivatives as a lead compound.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via a condensation reaction.
Materials:
-
Inosine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or other suitable base
-
Ethanol or other suitable solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve inosine in the chosen solvent (e.g., ethanol).
-
Add hydroxylamine hydrochloride and a base (e.g., pyridine) to the solution. The base is used to neutralize the HCl released.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography to isolate the pure this compound.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
This is a generalized protocol and may require optimization for specific scales and conditions.[1]
Protocol 2: IMPDH Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
Substrate 1: Inosine monophosphate (IMP) solution
-
Substrate 2: Nicotinamide adenine dinucleotide (NAD⁺) solution
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents: Prepare working solutions of IMP (e.g., 10 mM) and NAD⁺ (e.g., 10 mM) in Assay Buffer. Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations (ensure final DMSO concentration is <1%).
-
Assay Setup: To each well of the 96-well plate, add:
-
x µL of Assay Buffer
-
10 µL of this compound dilution (or DMSO for control)
-
10 µL of IMP solution (final concentration e.g., 200 µM)
-
10 µL of IMPDH2 enzyme (final concentration e.g., 5-10 mU/well)
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding 10 µL of NAD⁺ solution to each well (final concentration e.g., 250 µM).
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δtime) for each concentration of this compound.
-
Normalize the rates to the vehicle control (0% inhibition).
-
Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Anti-Inflammatory Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of a pro-inflammatory cytokine (e.g., TNF-α) from LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
24-well tissue culture plates
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of this compound (or vehicle control). Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Cell Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatants to pellet any cell debris.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the cytokine standards. Calculate the concentration of the cytokine in each sample. Determine the percentage inhibition of cytokine production by this compound at each concentration compared to the LPS-only control.
Protocol 4: Neurite Outgrowth Assay
This protocol assesses the ability of this compound to promote neurite formation in a neuronal cell line (e.g., PC-12 or SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., PC-12)
-
Culture medium and differentiation medium (e.g., low-serum medium containing Nerve Growth Factor, NGF)
-
This compound (dissolved in DMSO)
-
Collagen-coated 24-well plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells onto collagen-coated plates and allow them to attach.
-
Differentiation and Treatment: Replace the culture medium with differentiation medium containing a sub-optimal concentration of NGF. Add various concentrations of this compound (or vehicle control) to the wells.
-
Incubation: Culture the cells for 48-72 hours to allow for neurite outgrowth.
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary antibody against a neuronal marker (β-III tubulin).
-
Incubate with the fluorescent secondary antibody and a nuclear stain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify neurite outgrowth parameters, such as the total neurite length per cell, the number of neurites per cell, and the number of branch points.
-
-
Data Analysis: Compare the neurite outgrowth parameters in this compound-treated wells to the vehicle control.
Conclusion
This compound presents a promising starting point for the development of novel therapeutics. Its foundation as an IMPDH inhibitor, combined with the potential for favorable anti-inflammatory and neuroprotective properties derived from its inosine scaffold, warrants further investigation. The protocols and data presented in these notes provide a framework for researchers to systematically evaluate this compound and its analogues, paving the way for the optimization of this lead compound into a clinical candidate.
References
- 1. Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMPDH (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 5. Inosine inhibits inflammatory cytokine production by a posttranscriptional mechanism and protects against endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of inosine in human monocytes, neutrophils and epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inosine: A broad-spectrum anti-inflammatory against SARS-CoV-2 infection-induced acute lung injury via suppressing TBK1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inosine 5'-monophosphate dehydrogenase inhibitors as antimicrobial agents: recent progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Inosine induces axonal rewiring and improves behavioral outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application of Inosine-Based Oxime Ligation in Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of inosine in bioconjugation, leveraging the chemical reactivity of its ribose moiety. The strategy involves the site-specific generation of a reactive aldehyde on the inosine nucleoside, which can then be chemoselectively ligated to aminooxy-functionalized molecules to form a stable oxime bond. This approach enables the precise covalent attachment of a wide range of functionalities, including reporter molecules, therapeutic agents, and affinity tags, to inosine-containing biomolecules such as RNA.
Introduction
In the realm of bioconjugation, the ability to form stable, covalent linkages between biomolecules and synthetic payloads is paramount. Oxime ligation, the reaction between an aldehyde or ketone and an aminooxy group, has emerged as a powerful bioorthogonal tool due to its high chemoselectivity, the stability of the resulting oxime bond, and its ability to proceed under mild, aqueous conditions.[1][2]
While direct applications of a molecule named "inosine oxime" in bioconjugation are not prevalent, a highly effective strategy involves the chemical modification of inosine to introduce a reactive aldehyde. This is achieved through the periodate oxidation of the 2',3'-diol of the ribose sugar, yielding a highly reactive "inosine dialdehyde."[3][4] This dialdehyde can then serve as a handle for oxime ligation with various aminooxy-functionalized molecules.[5][6] This method is particularly useful for labeling and modifying inosine-containing oligonucleotides or for creating cross-linking agents.[7]
Principle of the Method
The inosine-based oxime ligation strategy is a two-step process:
-
Oxidative Activation of Inosine: The vicinal diol on the ribose of inosine is selectively oxidized using sodium periodate (NaIO₄). This reaction cleaves the C2'-C3' bond of the ribose ring, generating a reactive dialdehyde.[8] This resulting molecule is known as inosine dialdehyde or INOX.[4][9]
-
Oxime Ligation: The inosine dialdehyde is then reacted with a molecule containing an aminooxy group (-O-NH₂). The aldehydes react with the aminooxy moiety to form stable oxime linkages. This reaction can be catalyzed by aniline derivatives to enhance the reaction rate at neutral pH.[10][11]
Data Presentation
The efficiency and stability of oxime ligation are critical for its application in bioconjugation. The following table summarizes key quantitative data related to general oxime ligation, which is applicable to the conjugation of inosine dialdehyde.
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) | |||
| Uncatalyzed (pH 7) | ~0.01 M⁻¹s⁻¹ | Neutral pH | [12] |
| Aniline-catalyzed (pH 7) | 8.2 ± 1.0 M⁻¹s⁻¹ | 100 mM aniline | [10][13] |
| p-Phenylenediamine-catalyzed (pH 7) | Up to 19-fold faster than aniline | 2 mM catalyst | [14] |
| Equilibrium Constant (Keq) | >10⁸ M⁻¹ | General oxime formation | [5] |
| Stability | |||
| Oxime vs. Hydrazone Hydrolysis | Oximes are significantly more stable than hydrazones. | Physiological pH | [2][5] |
| pH Stability of Oxime Bond | Stable at physiological pH, hydrolysis is enhanced under acidic conditions. | Aqueous solution |
Experimental Protocols
Protocol 1: Synthesis of Inosine Dialdehyde
This protocol describes the preparation of inosine dialdehyde by periodate oxidation of inosine.[3]
Materials:
-
Inosine
-
Sodium periodate (NaIO₄)
-
Ethanol
-
Deionized water
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
Procedure:
-
Dissolve inosine in deionized water to a final concentration of 10 mg/mL.
-
In a separate container, prepare a fresh solution of sodium periodate in deionized water at a 1.5 molar excess to the inosine.
-
Cool both solutions to 0-4°C in an ice bath.
-
Slowly add the sodium periodate solution to the inosine solution with constant stirring, while keeping the reaction mixture on ice and protected from light.
-
Allow the reaction to proceed for 45-60 minutes at 0-4°C.
-
Monitor the reaction progress by TLC. The disappearance of the inosine spot indicates the completion of the reaction.
-
Upon completion, quench the reaction by adding a small amount of ethylene glycol to consume excess periodate.
-
Precipitate the inorganic salts by adding an equal volume of cold ethanol.
-
Centrifuge the mixture to pellet the salts and carefully decant the supernatant containing the inosine dialdehyde.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.
-
The resulting inosine dialdehyde can be used immediately for the next step or stored at -20°C, though fresh preparation is recommended due to the reactivity of the aldehyde groups.
Characterization: The structure of inosine dialdehyde can be confirmed by ¹H NMR and mass spectrometry. Note that in aqueous solutions, the dialdehyde exists in equilibrium with its hydrated forms.[5]
Protocol 2: Oxime Ligation of Inosine Dialdehyde with an Aminooxy-Functionalized Protein
This protocol provides a general method for conjugating inosine dialdehyde to a protein that has been functionalized with an aminooxy group.
Materials:
-
Inosine dialdehyde (freshly prepared from Protocol 1)
-
Aminooxy-functionalized protein (e.g., modified antibody, enzyme)
-
Aniline or p-phenylenediamine (catalyst)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
SDS-PAGE analysis supplies
Procedure:
-
Dissolve the aminooxy-functionalized protein in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 1-5 mg/mL.
-
Add a 10 to 50-fold molar excess of freshly prepared inosine dialdehyde to the protein solution.
-
Prepare a stock solution of the aniline catalyst (e.g., 1 M aniline or p-phenylenediamine in DMSO or water, pH adjusted if necessary). Add the catalyst to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
-
Monitor the conjugation reaction by SDS-PAGE. An increase in the molecular weight of the protein will be observed upon successful conjugation.
-
Purify the inosine-protein conjugate from excess inosine dialdehyde and catalyst using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the protein-containing fractions and confirm the purity by SDS-PAGE.
-
The concentration of the final conjugate can be determined using a standard protein assay (e.g., BCA assay).
Visualizations
Caption: Experimental workflow for inosine-based bioconjugation via oxime ligation.
Caption: Mechanism of action of inosine dialdehyde as a protein cross-linking agent.
Applications and Future Perspectives
The ability to functionalize inosine through its ribose moiety opens up a range of possibilities in biological research and drug development:
-
RNA Labeling and Imaging: Inosine-containing RNAs can be specifically labeled with fluorescent probes for visualization and tracking within cells.
-
Targeted Drug Delivery: Therapeutic agents can be conjugated to inosine-modified oligonucleotides for targeted delivery to specific cells or tissues.
-
Protein Cross-linking Studies: As a bifunctional aldehyde, inosine dialdehyde can be used as a cross-linking agent to study protein-protein interactions.[1][7]
-
Development of Novel Therapeutics: The inherent biological activity of inosine dialdehyde as an inhibitor of cellular proliferation can be harnessed in the design of novel anticancer agents.[4]
Future research may focus on optimizing the reaction conditions for in vivo applications and exploring the use of this strategy to create novel RNA-based therapeutics and diagnostics. The stability and chemoselectivity of the oxime linkage make this an attractive approach for the robust and specific modification of inosine-containing biomolecules.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for the preparation of ‘ribonucleoside dialdehydes’ and some comments on their structure - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of action of inosine dialdehyde (NSC 118994) in the inhibition of proliferation of tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis [frontiersin.org]
- 8. research.unipd.it [research.unipd.it]
- 9. (alphaR)-alpha-((R)-1-Formyl-2-hydroxyethoxy)-1,6-dihydro-6-oxo-9H-purine-9-acetaldehyde | C10H10N4O5 | CID 135400916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 13. Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [kuscholarworks.ku.edu]
Inosine Oxime: A Tool for Elucidating Enzyme Kinetics in Purine Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine oxime, a derivative of the naturally occurring purine nucleoside inosine, serves as a valuable research tool for investigating the kinetics of enzymes involved in purine metabolism. Its primary utility lies in its role as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. By modulating the activity of IMPDH, this compound allows for the detailed study of this enzyme's kinetics and the broader implications for cellular processes reliant on guanine nucleotide pools, such as DNA and RNA synthesis, signal transduction, and cellular proliferation. These application notes provide detailed protocols and data for utilizing this compound in enzyme kinetic studies.
Principle of Action
This compound acts as an inhibitor of IMPDH, the rate-limiting enzyme that catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[1] The inhibitory activity of this compound allows for the determination of key kinetic parameters, such as the inhibitor constant (Ki), and provides insights into the enzyme's mechanism of action. The structural similarity of this compound to the natural substrate, IMP, facilitates its interaction with the enzyme's active site.
Applications
-
Enzyme Kinetics Studies: this compound is utilized to study the inhibition kinetics of IMPDH, helping to characterize the enzyme's active site and regulatory mechanisms.
-
Drug Discovery: As IMPDH is a target for immunosuppressive, antiviral, and anticancer drugs, this compound can be used as a reference compound in the screening and development of new therapeutic agents.[2]
-
Metabolic Pathway Analysis: By inhibiting a key step in purine biosynthesis, this compound can be employed to study the regulation and flux of this critical metabolic pathway.
Quantitative Data: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
| Enzyme Source | Inhibitor | Ki (nM) | Inhibition Type |
| Tritrichomonas foetus | Oxanosine Monophosphate | 130 ± 10 | Competitive |
| Cryptosporidium parvum | Oxanosine Monophosphate | 100 ± 10 | Competitive |
| Bacillus anthracis | Oxanosine Monophosphate | 340 ± 30 | Competitive |
| Staphylococcus aureus | Oxanosine Monophosphate | 150 ± 10 | Competitive |
| Human IMPDH2 | Oxanosine Monophosphate | 200 ± 10 | Competitive |
Data for Oxanosine Monophosphate is presented as a proxy for the potential inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of the Inhibition Constant (Ki) of this compound for IMPDH
This protocol describes a continuous spectrophotometric assay to determine the Ki of this compound for IMPDH by monitoring the production of NADH at 340 nm.
Materials:
-
Purified recombinant IMPDH enzyme
-
Inosine 5'-monophosphate (IMP) substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of IMP (e.g., 10 mM) in Assay Buffer.
-
Prepare a stock solution of NAD+ (e.g., 10 mM) in Assay Buffer.
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.
-
Prepare a solution of IMPDH in Assay Buffer at a concentration that yields a linear rate of reaction for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well microplate, set up reactions containing varying concentrations of IMP and this compound. It is recommended to test at least five concentrations of IMP bracketing the known Km value and at least five concentrations of this compound.
-
Each reaction well should have a final volume of 200 µL.
-
Add Assay Buffer, IMP, and this compound to the wells.
-
Include control wells:
-
No enzyme control (blank)
-
No inhibitor control (to determine Vmax)
-
No substrate control
-
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed concentration of NAD+ followed immediately by the IMPDH enzyme solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes using the microplate spectrophotometer. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each reaction.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value. Alternatively, use non-linear regression analysis to fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using software such as GraphPad Prism.
-
Visualizations
Caption: De Novo Purine Biosynthesis Pathway and the inhibitory action of this compound on IMPDH.
References
Application Notes and Protocols: Inosine Oxime in the Study of G Protein Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial regulators of numerous physiological processes, making them prominent targets for drug development. The activation of these receptors by various stimuli initiates intracellular signaling cascades through the activation of heterotrimeric G proteins. This activation is critically dependent on the exchange of GDP for GTP on the Gα subunit. Consequently, molecules that can modulate the availability of guanine nucleotides or interact with components of the GPCR signaling cascade are invaluable tools for research.
Inosine, a naturally occurring purine nucleoside, and its derivatives are emerging as important modulators of cellular signaling. While direct studies on inosine oxime in G protein signaling are not yet prevalent in the literature, its chemical structure suggests a potential dual role: influencing G protein signaling indirectly through metabolic pathways and potentially acting as a novel chemical probe. These application notes provide a theoretical framework and detailed protocols for investigating the potential of this compound in the study of G protein signaling pathways, drawing upon the known roles of inosine and the chemical properties of oximes.
Inosine itself can influence signaling pathways through several mechanisms:
-
Interaction with Adenosine Receptors: Inosine can act as an agonist at adenosine A1 and A2A receptors, which are GPCRs.[1][2] This interaction can trigger downstream G protein-mediated signaling cascades.
-
Metabolic Precursor to GTP: Inosine is a key metabolite in the purine biosynthesis pathway. It can be converted to inosine monophosphate (IMP), which is the precursor for the synthesis of guanosine triphosphate (GTP).[3][4] The enzyme inosine monophosphate dehydrogenase (IMPDH) catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides from IMP.[5][6] Since GTP is the essential activator of G proteins, modulation of its synthesis can profoundly impact G protein signaling.[7]
The introduction of an oxime functional group to inosine could provide novel pharmacological properties, such as altered receptor affinity, modified cell permeability, or the ability to act as a chemical biology tool for bioconjugation.[8][9]
Postulated Mechanisms of Action of this compound in G Protein Signaling
Based on the known functions of inosine and the chemical nature of oximes, this compound could potentially influence G protein signaling through the following mechanisms:
-
Modulation of Adenosine Receptor Signaling: The oxime moiety could alter the affinity and efficacy of inosine for adenosine receptors, potentially creating a selective agonist or antagonist.
-
Inhibition of IMP Dehydrogenase (IMPDH): The oxime group might allow this compound to act as an inhibitor of IMPDH, thereby depleting the intracellular pool of GTP available for G protein activation. This would lead to a general dampening of G protein signaling.
-
Chemical Probe for Receptor Labeling: The oxime group can participate in bioconjugation reactions, allowing for the labeling and visualization of receptors or other interacting proteins.[10]
The following sections provide detailed protocols to investigate these potential applications.
Section 1: Investigating the Effect of this compound on Adenosine Receptor-Mediated G Protein Signaling
This section details protocols to determine if this compound acts as a modulator of adenosine receptors and their downstream G protein signaling pathways.
Diagram: Adenosine Receptor Signaling Pathway
Caption: this compound interaction with adenosine receptors.
Experimental Protocols
Protocol 1.1: Radioligand Binding Assay to Determine Affinity for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of this compound for human adenosine A1 and A2A receptors.
Materials:
-
HEK293 cells stably expressing human adenosine A1 or A2A receptors.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Radioligand: [3H]DPCPX (for A1R) or [3H]ZM241385 (for A2AR).
-
Non-specific binding control: 10 µM Theophylline.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Prepare cell membranes from HEK293 cells expressing the receptor of interest.
-
In a 96-well plate, add 50 µL of increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
Add 50 µL of the appropriate radioligand at a concentration near its Kd.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
For non-specific binding, add 10 µM Theophylline instead of this compound.
-
Incubate at room temperature for 2 hours with gentle shaking.
-
Harvest the membranes by rapid filtration through a glass fiber filter plate and wash with ice-cold buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform a competitive binding analysis to determine the Ki of this compound.
Protocol 1.2: cAMP Assay to Measure Functional Activity
Objective: To determine if this compound acts as an agonist or antagonist at adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing human adenosine A1 (Gi-coupled) or A2A (Gs-coupled) receptors.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (to stimulate cAMP production).
-
IBMX (a phosphodiesterase inhibitor).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash cells with assay buffer.
-
For A2A Receptor (Gs):
-
Add increasing concentrations of this compound and incubate for 30 minutes at 37°C.
-
Measure cAMP levels according to the kit manufacturer's instructions.
-
-
For A1 Receptor (Gi):
-
Pre-treat cells with increasing concentrations of this compound for 15 minutes.
-
Add a fixed concentration of forskolin (e.g., 1 µM) to all wells (except baseline control) and incubate for 30 minutes at 37°C.
-
Measure cAMP levels. A decrease in forskolin-stimulated cAMP indicates Gi activation.
-
-
To test for antagonism, pre-incubate cells with this compound before adding a known adenosine receptor agonist.
Data Presentation
Table 1: Binding Affinities and Functional Potencies of this compound at Adenosine Receptors
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, µM) | Efficacy (% of standard agonist) |
| This compound | A1 | Experimental Value | cAMP Inhibition | Experimental Value | Experimental Value |
| A2A | Experimental Value | cAMP Stimulation | Experimental Value | Experimental Value | |
| Inosine | A1 | Reference Value | cAMP Inhibition | Reference Value | Reference Value |
| A2A | Reference Value | cAMP Stimulation | Reference Value | Reference Value |
Section 2: Investigating the Role of this compound as a Modulator of GTP Biosynthesis
This section outlines protocols to test the hypothesis that this compound inhibits IMPDH, leading to reduced GTP levels and subsequent attenuation of G protein signaling.
Diagram: IMPDH-Mediated GTP Biosynthesis and G Protein Activation
Caption: this compound as a potential inhibitor of IMPDH.
Experimental Protocols
Protocol 2.1: In Vitro IMPDH Activity Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of purified IMPDH.
Materials:
-
Recombinant human IMPDH2.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA).
-
Substrates: Inosine monophosphate (IMP) and NAD+.
-
This compound stock solution.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Methodology:
-
In a 96-well UV-transparent plate, add assay buffer.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of IMP (e.g., 200 µM).
-
Add purified IMPDH2 enzyme.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding NAD+ (e.g., 250 µM).
-
Immediately measure the increase in absorbance at 340 nm over time (5-10 minutes), which corresponds to the production of NADH.
-
Calculate the reaction rate and determine the IC50 of this compound for IMPDH2 inhibition.
Protocol 2.2: Measurement of Intracellular GTP Levels
Objective: To determine if this compound treatment reduces intracellular GTP pools in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293).
-
This compound.
-
Mycophenolic acid (MPA) as a positive control for IMPDH inhibition.
-
Extraction buffer (e.g., 0.4 M perchloric acid).
-
Neutralization buffer (e.g., 1 M K2CO3).
-
HPLC system with an anion-exchange column.
Methodology:
-
Culture cells to 80% confluency.
-
Treat cells with varying concentrations of this compound or MPA for a defined period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with extraction buffer.
-
Neutralize the lysate and centrifuge to remove precipitated protein.
-
Analyze the supernatant for nucleotide content using HPLC.
-
Quantify the GTP peak area and normalize to total protein content or cell number.
Protocol 2.3: G Protein Activation Assay (BRET-based)
Objective: To assess the impact of this compound-induced GTP depletion on GPCR-mediated G protein activation. A suitable biosensor, such as a BRET-based G protein activation sensor, can be used for this purpose.[11][12]
Materials:
-
HEK293 cells co-transfected with a GPCR of interest and a BRET-based G protein activation biosensor (e.g., Gα-Rluc8 and Gγ-Venus).
-
This compound.
-
GPCR agonist.
-
BRET substrate (e.g., coelenterazine h).
-
Plate reader capable of measuring dual-emission luminescence.
Methodology:
-
Seed transfected cells in a 96-well plate.
-
Pre-treat cells with this compound or vehicle for 24 hours to deplete GTP pools.
-
Wash cells and add the BRET substrate.
-
Measure the baseline BRET ratio.
-
Stimulate with a saturating concentration of the GPCR agonist.
-
Measure the change in BRET ratio over time. A decrease in the agonist-induced BRET change in this compound-treated cells would indicate impaired G protein activation.
Data Presentation
Table 2: Effect of this compound on GTP Biosynthesis and G Protein Activation
| Treatment | IMPDH Activity (IC50, µM) | Intracellular GTP (% of Control) | Agonist-induced G Protein Activation (BRET change) |
| Vehicle Control | N/A | 100% | Reference Value |
| This compound (1 µM) | Experimental Value | Experimental Value | Experimental Value |
| This compound (10 µM) | Experimental Value | Experimental Value | |
| This compound (100 µM) | Experimental Value | Experimental Value | |
| MPA (10 µM) | Reference Value | Experimental Value | Experimental Value |
Section 3: this compound as a Chemical Probe for Bioconjugation
This section proposes a workflow for using this compound as a tool for labeling and identifying interacting proteins, leveraging the reactivity of the oxime group.
Diagram: Experimental Workflow for this compound as a Chemical Probe
References
- 1. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTP metabolic reprogramming by IMPDH2: unlocking cancer cells’ fuelling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Catalytic-site mutations confer multiple states of G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Inosine in Studying Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine, a naturally occurring purine nucleoside, is a critical intermediate in the metabolism of purines.[1] Beyond its role as a metabolic precursor, inosine has emerged as a significant signaling molecule with pleiotropic effects on various cellular processes, including immunomodulation and neuroprotection.[1][2] Its ability to serve as an alternative energy source and to influence key metabolic pathways, such as the pentose phosphate pathway (PPP) and central carbon metabolism, makes it a valuable tool for researchers studying cellular metabolism in health and disease.[3][4] These application notes provide a comprehensive overview of the use of inosine to investigate and manipulate metabolic pathways, complete with detailed experimental protocols and quantitative data.
Key Applications of Inosine in Metabolic Research
-
Interrogation of Purine Metabolism: Inosine is a key substrate for purine nucleoside phosphorylase (PNP), a central enzyme in the purine salvage pathway.[5] Studying the metabolism of inosine allows for the characterization of this pathway and the identification of potential therapeutic targets for diseases associated with purine metabolic disorders.
-
Immunometabolism Research: Inosine has been shown to be a crucial alternative carbon source for effector T cells, particularly in glucose-restricted environments, fueling their proliferation and effector functions through the pentose phosphate pathway.[3][6] This makes inosine a powerful tool to study the metabolic reprogramming of immune cells in various contexts, including the tumor microenvironment.[7]
-
Neurobiology and Neuroprotection: Inosine exhibits neuroprotective properties by increasing ATP availability and exerting antioxidant effects.[8][9] It is used in experimental models to investigate the metabolic basis of neurodegenerative diseases and to explore potential therapeutic strategies.[10][11]
-
Metabolic Flux Analysis: Stable isotope-labeled inosine (e.g., 13C-inosine) is utilized in metabolic flux analysis (MFA) to trace the fate of its carbon atoms through various metabolic pathways, providing a quantitative understanding of cellular metabolic networks.[12][13]
Data Presentation: Quantitative Effects of Inosine on Metabolic and Cellular Parameters
The following tables summarize the quantitative effects of inosine as reported in various experimental studies.
Table 1: Effect of Inosine on Cytokine Production in Immune Cells
| Cell Type | Stimulant | Inosine Concentration | Cytokine | Change in Production | Reference |
| Murine Macrophages | Lipopolysaccharide (LPS) | 1 mM | TNF-α | Potent inhibition | [14][15] |
| Murine Macrophages | Lipopolysaccharide (LPS) | 1 mM | IL-1 | Potent inhibition | [14][15] |
| Murine Macrophages | Lipopolysaccharide (LPS) | 1 mM | IL-12 | Potent inhibition | [14][15] |
| Murine Spleen Cells | Lipopolysaccharide (LPS) | 1 mM | IFN-γ | Potent inhibition | [14][15] |
| Human Alveolar Epithelial Cells (A549) | TNF-α, IL-1β, IFN-γ | 1 mM | IL-8 | Reduced from 6,955 ± 35 pg/mL to 4,910 ± 59 pg/mL | [16] |
| Murine Model of Acute Lung Injury | Lipopolysaccharide (LPS) | - | TNF-α | Reduced from 11.69 ± 1.6 ng/mL to 7.18 ± 0.84 ng/mL | [16] |
| Murine Model of Acute Lung Injury | Lipopolysaccharide (LPS) | - | IL-1β | Reduced from 328.3 ± 40.5 pg/mL to 195.1 ± 30.2 pg/mL | [16] |
| Murine Model of Acute Lung Injury | Lipopolysaccharide (LPS) | - | IL-6 | Reduced from 1,615.6 ± 159.3 pg/mL to 914.9 ± 156.9 pg/mL | [16] |
Table 2: Effect of Inosine on T Cell Proliferation and Viability
| Cell Type | Condition | Inosine Concentration | Parameter | Observation | Reference |
| Mouse Effector T cells | Glucose starvation | Equimolar to glucose | Proliferation | Restored proliferation | [6][17] |
| Mouse Effector T cells | Glucose starvation | Equimolar to glucose | Cell Death | Markedly reduced | [6][17] |
| Human Effector T cells | Glucose starvation | Equimolar to glucose | Proliferation | Restored proliferation | [3] |
| Human Effector T cells | Glucose starvation | Equimolar to glucose | Cell Death | Markedly reduced | [3] |
| CAR T cells | In vitro culture | Dose-dependent | Expansion | Significantly reduced | [18] |
| CAR T cells | In vitro culture | - | CD62L expression | Significantly enhanced | [18] |
Table 3: Effect of Inosine on Neuronal Cell Viability and ATP Content
| Cell Type | Condition | Inosine Concentration | Parameter | Observation | Reference |
| Immature Rat Oligodendrocytes | Rotenone-induced chemical hypoxia | 10 mM | PI-positive cell rate | Reduced from ~75% to 53.06 ± 0.78% | [8] |
| Mature Rat Oligodendrocytes | Rotenone-induced chemical hypoxia | 10 mM | PI-positive cell rate | Reduced from 49.39 ± 1.48% to 33.68 ± 1.67% | [8] |
| Immature Rat Oligodendrocytes | Normal | - | ATP Content | Increased to 131.03 ± 8.96% of control | [8] |
| Mature Rat Oligodendrocytes | Normal | - | ATP Content | Increased to 109.48 ± 8.38% of control | [8] |
| Immature Rat Oligodendrocytes | Rotenone-induced chemical hypoxia | - | ATP Content | Increased from 51.54 ± 8.45% to 64.52 ± 8.47% of control | [8] |
Experimental Protocols
Protocol 1: Analysis of Inosine Metabolism via Purine Nucleoside Phosphorylase (PNP) Enzyme Assay
This protocol is adapted from commercially available PNP activity assay kits.
Objective: To measure the activity of PNP in cell lysates using inosine as a substrate.
Materials:
-
PNP Assay Buffer
-
Inosine Substrate
-
Developer solution (converts hypoxanthine to a detectable product)
-
Hypoxanthine Standard
-
Cell lysate (e.g., red blood cell lysate)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 293 nm
Procedure:
-
Sample Preparation: Prepare cell lysates according to standard protocols and determine the protein concentration.
-
Standard Curve Preparation: Prepare a Hypoxanthine standard curve by diluting the Hypoxanthine Standard in PNP Assay Buffer to concentrations ranging from 0 to 10 nmol/well.
-
Reaction Setup:
-
Add 50 µL of PNP Assay Buffer to each well.
-
Add 2 µL of Inosine Substrate to each well.
-
Add 1-10 µL of cell lysate to the sample wells. Adjust the volume to 50 µL with PNP Assay Buffer.
-
For the positive control, add 2 µL of a known PNP enzyme solution.
-
For the background control, add 50 µL of PNP Assay Buffer without the cell lysate.
-
-
Incubation: Incubate the plate at room temperature for 10-30 minutes.
-
Development: Add 50 µL of the Developer solution to each well.
-
Measurement: Measure the absorbance at 293 nm at two time points (T1 and T2) in kinetic mode.
-
Calculation: Calculate the change in absorbance (ΔA = A2 - A1) for each sample. Determine the amount of hypoxanthine generated from the standard curve. The PNP activity is calculated as the amount of hypoxanthine generated per unit time per milligram of protein.
Protocol 2: Studying the Effect of Inosine on T Cell Proliferation under Glucose Restriction
Objective: To assess the ability of inosine to support T cell proliferation in a glucose-deprived environment.
Materials:
-
Primary T cells (e.g., human peripheral blood mononuclear cells - PBMCs)
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Complete RPMI-1640 medium
-
Glucose-free RPMI-1640 medium
-
Inosine solution (sterile-filtered)
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
Flow cytometer
Procedure:
-
T Cell Isolation and Staining:
-
Isolate T cells from PBMCs using a T cell isolation kit.
-
Label the T cells with CFSE dye according to the manufacturer's protocol.
-
-
T Cell Activation:
-
Plate the CFSE-labeled T cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the culture medium.
-
-
Culture Conditions:
-
Prepare three different media conditions:
-
Control: Complete RPMI-1640 medium with standard glucose concentration.
-
Glucose-free: Glucose-free RPMI-1640 medium.
-
Inosine-supplemented: Glucose-free RPMI-1640 medium supplemented with inosine (e.g., 2 mM).
-
-
-
Cell Culture: Culture the activated T cells in the different media conditions for 3-5 days at 37°C and 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the T cells from each well.
-
Analyze the cells by flow cytometry to measure the dilution of the CFSE dye, which is indicative of cell proliferation.
-
Quantify the percentage of proliferated cells in each condition.
-
Protocol 3: 13C-Inosine Metabolic Flux Analysis in Cultured Cells
Objective: To trace the metabolic fate of inosine-derived carbon atoms through central carbon metabolism.
Materials:
-
Cultured cells of interest (e.g., cancer cell line, immune cells)
-
Culture medium appropriate for the cell line
-
13C-labeled inosine (e.g., [U-13C5]-Inosine)
-
Methanol, water, and chloroform for metabolite extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture the cells to the desired confluency.
-
Replace the standard culture medium with a medium containing 13C-labeled inosine as the sole or a supplementary carbon source.
-
Incubate the cells for a defined period to allow for the incorporation of the labeled carbon into various metabolites.
-
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold saline.
-
Quench the metabolism and extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extract using an LC-MS system to separate and detect the different metabolites.
-
Determine the mass isotopologue distribution for key metabolites of interest (e.g., intermediates of the pentose phosphate pathway, glycolysis, and the TCA cycle).
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of 13C.
-
Use metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways based on the mass isotopologue distribution data.
-
Visualization of Pathways and Workflows
Inosine Metabolism and its Intersection with Central Carbon Metabolism
Caption: Inosine enters the cell and is metabolized by PNP into hypoxanthine and ribose-1-phosphate, feeding into the purine salvage and pentose phosphate pathways, respectively.
Experimental Workflow for Inosine's Effect on T Cell Proliferation
Caption: A streamlined workflow for assessing the impact of inosine on T cell proliferation using CFSE dilution and flow cytometry.
Signaling Pathway of Inosine-Mediated Immunomodulation
Caption: Inosine can activate the A2A adenosine receptor, leading to a signaling cascade that results in the inhibition of pro-inflammatory cytokine production.
References
- 1. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine, an Endogenous Purine Nucleoside, Suppresses Immune Responses and Protects Mice from Experimental Autoimmune Encephalomyelitis: a Role for A2A Adenosine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purine nucleoside phosphorylase. Inosine hydrolysis, tight binding of the hypoxanthine intermediate, and third-the-sites reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Protective Effects of Inosine Against Chemical Hypoxia on Cultured Rat Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Brain network and energy imbalance in Parkinson’s disease: linking ATP reduction and α-synuclein pathology [frontiersin.org]
- 10. Dopaminergic neuroprotective effects of inosine in MPTP-induced parkinsonian mice via brain-derived neurotrophic factor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inosine exerts dopaminergic neuroprotective effects via mitigation of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 14. Inosine inhibits inflammatory cytokine production by a posttranscriptional mechanism and protects against endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Inosine Induces Stemness Features in CAR T cells and Enhances Potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inosine Oxime for Investigating Nucleotide Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine oxime, a synthetic derivative of the naturally occurring purine nucleoside inosine, serves as a valuable research tool for investigating the de novo pathway of nucleotide biosynthesis. Its primary mechanism of action is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme essential for the synthesis of guanine nucleotides.[1][2] By impeding this crucial step, this compound allows for the detailed study of cellular responses to guanine nucleotide depletion, making it relevant for research in oncology, immunology, and virology. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, protocols for its application in cell culture, and methods for analyzing its effects on intracellular nucleotide pools.
Mechanism of Action
This compound acts as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the first committed step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP).[3] Guanine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[4] Inhibition of IMPDH by this compound leads to a depletion of the intracellular pool of guanine nucleotides, which in turn can induce cell cycle arrest and inhibit cell proliferation.[5] This makes IMPDH a significant target for the development of immunosuppressive, antiviral, and anticancer drugs.[3][6]
Data Presentation
Table 1: Representative Inhibitory Activity of IMPDH Inhibitors
| Compound | Target Enzyme | Cell Line | IC50 (µM) | Effect on GTP Levels (% of Control) | Reference |
| This compound | IMPDH | Jurkat | To be determined | To be determined | N/A |
| Mycophenolic Acid (MPA) | IMPDH2 | K562 | 0.02 | 15% | [7] |
Note: The values for this compound are illustrative and must be determined experimentally. The data for MPA is provided for comparative purposes.
The following table illustrates the expected changes in intracellular nucleotide pools following treatment with an IMPDH inhibitor like this compound.
Table 2: Representative Effect of IMPDH Inhibition on Nucleotide Pools
| Treatment | ATP (nmol/10^6 cells) | GTP (nmol/10^6 cells) | CTP (nmol/10^6 cells) | UTP (nmol/10^6 cells) |
| Vehicle Control | 8.0 | 2.5 | 1.0 | 4.0 |
| This compound (10 µM) | ~8.0 | ↓ (<1.0) | ~1.0 | ~4.0 |
Note: These values are representative and will vary depending on the cell type, concentration of the inhibitor, and incubation time. Experimental determination is necessary.
Experimental Protocols
Protocol 1: In Vitro IMPDH Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound for IMPDH.
Materials:
-
Recombinant human IMPDH2 enzyme
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2]
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
IMP solution (final concentration, e.g., 200 µM)
-
NAD+ solution (final concentration, e.g., 200 µM)
-
Diluted this compound or vehicle control (DMSO).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the recombinant IMPDH2 enzyme to each well.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes. The increase in absorbance corresponds to the formation of NADH.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Culture Treatment with this compound
This protocol outlines the treatment of cultured cells with this compound to study its effects on cell proliferation and nucleotide biosynthesis.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat, K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
-
This compound stock solution (in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, harvest the cells. For adherent cells, use trypsin-EDTA to detach them.
-
Determine cell viability and count using trypan blue and a hemocytometer or an automated cell counter.
-
The harvested cells can be used for downstream applications, such as nucleotide pool analysis (Protocol 3).
Protocol 3: Analysis of Intracellular Nucleotide Pools by HPLC
This protocol details the extraction and quantification of intracellular nucleotides from cells treated with this compound using high-performance liquid chromatography (HPLC).
Materials:
-
Cell pellets from Protocol 2
-
Ice-cold 0.6 M Trichloroacetic acid (TCA)
-
Ice-cold phosphate-buffered saline (PBS)
-
1 M Potassium phosphate buffer, pH 7.4
-
HPLC system with a reverse-phase C18 column
-
Mobile phases (e.g., as described by Liu et al., with tetrabutylammonium hydroxide as an ion-pairing agent)[8]
-
Nucleotide standards (ATP, GTP, CTP, UTP)
Procedure:
-
Extraction:
-
Wash the cell pellets twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of ice-cold 0.6 M TCA.
-
Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acid-soluble nucleotides.
-
-
Neutralization:
-
Neutralize the TCA extract by adding a calculated volume of a suitable base (e.g., 1.1 volumes of 0.5 M tri-n-octylamine in Freon, followed by vortexing and centrifugation to separate the phases). Alternatively, use potassium carbonate.[8]
-
-
HPLC Analysis:
-
Filter the neutralized extract through a 0.22 µm syringe filter.
-
Inject a known volume of the extract onto the HPLC system.
-
Separate the nucleotides using a gradient elution program with appropriate mobile phases.[8]
-
Detect the nucleotides by their UV absorbance at 254 nm.
-
-
Quantification:
-
Create a standard curve for each nucleotide using known concentrations of the standards.
-
Identify and quantify the nucleotide peaks in the cell extracts by comparing their retention times and peak areas to the standards.
-
Normalize the nucleotide amounts to the cell number.
-
Visualizations
Caption: Mechanism of this compound action on the de novo guanine nucleotide synthesis pathway.
Caption: General experimental workflow for investigating the effects of this compound.
Caption: Downstream signaling consequences of IMPDH inhibition by this compound.
References
- 1. Research Portal [scholarworks.brandeis.edu]
- 2. Buy this compound | 3414-62-8 | >98% [smolecule.com]
- 3. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Virtual and experimental high-throughput screening (HTS) in search of novel inosine 5'-monophosphate dehydrogenase II (IMPDH II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of Inosine Oxime on Human Cells: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Topic: In Vitro Studies with Inosine Oxime on Human Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 6-Hydroxyadenosine, is a purine nucleoside analog that has demonstrated notable biological activity in various in vitro studies involving human cell lines. Its primary mechanism of action is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By impeding this crucial pathway, this compound effectively depletes the intracellular pool of guanosine triphosphate (GTP), a building block essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis leads to cytostatic and cytotoxic effects, making this compound a compound of interest in the fields of oncology and virology. These application notes provide a comprehensive overview of the in vitro effects of this compound on human cells, including quantitative data on its antiproliferative activity and detailed protocols for key experimental assays.
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines using the MTS assay, which measures cell viability. The half-maximal growth inhibitory concentration (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) |
| HeLa | Cervical Cancer | 3.4[1] |
| HT-29 | Colon Cancer | 15[1] |
| K562 | Chronic Myelogenous Leukemia | 31[1] |
| Caco-2 | Colon Cancer | > 100[1] |
| MCF7 | Breast Cancer | > 100[1] |
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines.
Mechanism of Action and Signaling Pathways
The principal mechanism of action of this compound is the inhibition of IMPDH. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides.
References
Troubleshooting & Optimization
Inosine oxime stability and degradation in solution
This technical support center provides guidance on the stability and degradation of inosine oxime in solution. As a research chemical, understanding its behavior in different experimental settings is crucial for obtaining reliable and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the desired buffer. Always check for precipitation when preparing aqueous solutions.
Q2: What are the recommended storage conditions for this compound solutions?
A2: While specific stability data for this compound in solution is not extensively published, general recommendations based on the stability of other oximes and nucleoside analogs suggest the following:
-
Short-term storage (days): Store aqueous solutions at 2-8°C in the dark.
-
Long-term storage (weeks to months): For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C.[2]
-
Protection from Light: Protect solutions from light to prevent potential photodegradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on studies of similar oxime-containing compounds like HI-6, this compound is expected to be most stable in acidic conditions (pH 2-3).[3][4] Under neutral or alkaline conditions, the rate of degradation is likely to increase. Hydrolysis of the oxime group is a common degradation pathway and is often catalyzed by acidic conditions.[1][5]
Q4: What are the likely degradation pathways for this compound?
A4: this compound may degrade through several pathways, primarily involving the oxime and N-glycosidic bonds:
-
Hydrolysis of the Oxime Group: In acidic conditions, the oxime can hydrolyze to form inosine (which can be further degraded) and hydroxylamine.[1][5]
-
Cleavage of the N-glycosidic Bond: High temperatures or harsh acidic conditions can lead to the cleavage of the bond between the purine base and the ribose sugar, yielding 6-(hydroxyamino)purine and ribose.[6]
-
Degradation at the Purine Ring: Similar to other purine nucleosides, the purine ring system itself can be susceptible to degradation under strong oxidative or hydrolytic stress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of compound in solution, even when stored at 4°C. | The pH of the solution may be neutral or alkaline, accelerating degradation. | Prepare solutions in a slightly acidic buffer (e.g., pH 3-5) if compatible with your experiment. For long-term storage, use a -80°C freezer.[2] |
| Appearance of unexpected peaks in HPLC analysis. | These are likely degradation products. | Conduct a forced degradation study (see protocol below) to identify potential degradation products. This will help in developing a stability-indicating HPLC method. |
| Precipitation of the compound upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound may exceed its aqueous solubility, or the percentage of DMSO may be too low to maintain solubility. | Increase the final percentage of DMSO in the aqueous solution (ensure it is compatible with your assay). Alternatively, prepare a more dilute stock solution in DMSO before diluting into the aqueous buffer. |
| Inconsistent experimental results between different batches of prepared solution. | The solution may be degrading over time, or there could be variations in preparation. Light exposure could also be a factor. | Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering with aluminum foil. Ensure consistent solution preparation methods. |
Quantitative Data Summary
| Stress Condition | Expected Stability Outcome | Primary Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Moderate to significant degradation. | Hydrolysis of the oxime group.[1][5] |
| Alkaline (e.g., 0.1 M NaOH) | Significant degradation. | Degradation of the purine ring and oxime group. |
| Oxidative (e.g., 3% H₂O₂) | Moderate degradation. | Oxidation of the purine ring and/or oxime group.[7] |
| Thermal (e.g., 60°C) | Degradation rate is temperature-dependent. | Cleavage of the N-glycosidic bond and hydrolysis.[6] |
| Photolytic (e.g., UV light) | Potential for significant degradation. | Photochemical degradation of the chromophoric purine system. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[8][9]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution (diluted with an equal volume of a neutral buffer, e.g., PBS pH 7.4) at 60°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution (diluted with an equal volume of a neutral buffer) to a photostability chamber in accordance with ICH Q1B guidelines.
-
Control: Mix 1 mL of the stock solution with 1 mL of water and store at 4°C, protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method (Proposed)
This is a suggested starting point for an HPLC method to separate this compound from its potential degradation products. Optimization will be required.[7][10][11]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound in solution.
Caption: Inhibition of IMP Dehydrogenase by this compound.
References
- 1. Buy this compound | 3414-62-8 | >98% [smolecule.com]
- 2. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the stability of the oxime HI 6 in aqueous solution | Semantic Scholar [semanticscholar.org]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. [Thermostability of inosine and its 8-substituted derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pharmtech.com [pharmtech.com]
- 9. sgs.com [sgs.com]
- 10. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
Technical Support Center: Synthesis of Inosine Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Inosine oxime synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. The primary reaction is a condensation between inosine and hydroxylamine. Here are key areas to investigate for yield improvement:
-
pH of the Reaction Mixture: The formation of oximes is highly pH-dependent. The reaction is typically acid-catalyzed, but a very low pH can lead to the protonation of hydroxylamine, reducing its nucleophilicity. Conversely, a high pH can hinder the necessary protonation of the carbonyl group of inosine. The optimal pH for oxime formation is generally mildly acidic, often around 4.5.[1] It is crucial to monitor and adjust the pH of your reaction mixture.
-
Molar Ratio of Reactants: An insufficient amount of hydroxylamine can lead to incomplete conversion of inosine. While a 1:1 molar ratio is stoichiometric, using a slight excess of hydroxylamine hydrochloride (e.g., 1.2 to 1.5 equivalents) can often drive the reaction to completion and improve yields. However, a large excess should be avoided as it can complicate purification.
-
Reaction Temperature and Time: Like most chemical reactions, temperature plays a critical role. Insufficient temperature may lead to slow reaction rates and incomplete conversion. Conversely, excessively high temperatures can lead to the degradation of the starting material or the product, particularly the N-glycosidic bond in inosine.[2] It is advisable to start at room temperature and gently heat the reaction, monitoring its progress by Thin Layer Chromatography (TLC). Reaction times can vary, and it is essential to monitor the reaction until the starting material is consumed.
-
Solvent and Reagent Purity: The purity of your inosine, hydroxylamine hydrochloride, and solvent is paramount. Impurities can interfere with the reaction or lead to the formation of byproducts. Ensure all reagents are of high purity and that the solvent is anhydrous if the reaction is sensitive to water.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these impurities and how can I minimize them?
A2: The formation of byproducts is a common issue. Potential impurities in this compound synthesis include:
-
Unreacted Inosine: This is often the case when the reaction has not gone to completion. Consider optimizing the reaction time, temperature, or the molar ratio of hydroxylamine.
-
Hydrolysis of this compound: In strongly acidic conditions, the newly formed oxime can hydrolyze back to inosine and hydroxylamine.[3] Careful control of pH is necessary to prevent this.
-
Side reactions: At elevated temperatures or in the presence of certain impurities, side reactions can occur.
-
Formation of Nitriles: Although less common under these conditions, dehydration of the oxime to a nitrile is a possible side reaction, especially at high temperatures in the presence of a dehydrating agent.
To minimize impurities, ensure optimal reaction conditions as described above and monitor the reaction progress closely.
Q3: The purification of my final product is proving difficult. What are the recommended purification methods for this compound?
A3: Effective purification is key to obtaining high-purity this compound. The two primary methods are:
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures. For this compound, which is soluble in DMSO, a mixed solvent system might be necessary for effective recrystallization.[3]
-
Column Chromatography: For more challenging purifications or to separate close-running impurities, silica gel column chromatography is recommended. A suitable solvent system (eluent) needs to be determined using TLC. The polarity of the eluent can be adjusted to achieve good separation of the product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for the synthesis of this compound?
A1: The synthesis of this compound involves the condensation reaction of inosine with hydroxylamine, typically using hydroxylamine hydrochloride in the presence of a base or in a buffered solution to control the pH. The hydroxylamine attacks the carbonyl group of the inosine's purine ring, followed by dehydration to form the oxime.[3]
Q2: Are there any "green" or solvent-free methods to improve the yield of oxime synthesis?
A2: Yes, recent research in organic chemistry has focused on environmentally friendly synthesis methods. For the synthesis of various oximes, a solvent-free approach using grinding has been shown to produce excellent yields in a short amount of time.[3][4] This method, sometimes referred to as "grindstone chemistry," involves grinding the reactants together in a mortar and pestle, often with a solid catalyst like Bi₂O₃.[3] While this method has not been specifically documented for this compound, it presents a promising avenue for experimentation to potentially increase yield and reduce solvent waste.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material (inosine), you can visualize the consumption of the starting material and the formation of the product. A suitable developing solvent system should be chosen to achieve good separation between the spots.
Q4: What are the typical storage conditions for this compound?
A4: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4 °C. For long-term storage (months to years), it is recommended to store it at -20 °C.[3]
Data Presentation
Table 1: Illustrative Effect of Hydroxylamine Hydrochloride Molar Ratio on Oxime Yield
| Inosine:Hydroxylamine HCl Molar Ratio | Expected Yield (%) | Observations |
| 1:1.0 | 60-70 | Incomplete conversion of inosine may be observed. |
| 1:1.2 | 75-85 | Improved conversion and higher yield. |
| 1:1.5 | 85-95 | Often optimal for driving the reaction to completion. |
| 1:2.0 | >90 | Yield may not significantly increase; purification may be more challenging. |
Table 2: Illustrative Effect of pH on Oxime Yield
| pH | Expected Yield (%) | Observations |
| 2-3 | 40-50 | Low yield due to protonation of hydroxylamine. |
| 4-5 | 80-95 | Generally the optimal pH range for oxime formation. |
| 6-7 | 60-70 | Slower reaction rate as the carbonyl group is less activated. |
| >8 | <50 | The reaction is significantly slower or may not proceed. |
Table 3: Illustrative Effect of Temperature on Oxime Yield
| Temperature (°C) | Expected Yield (%) | Observations |
| 25 (Room Temp) | 50-60 | Reaction may be slow and require extended time. |
| 50 | 80-90 | Increased reaction rate and good yield. |
| 80 | 70-80 | Potential for product degradation or side reactions. |
| 100 | <60 | Significant degradation of inosine and/or the oxime product is likely. |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound in Solution
This protocol is a general guideline and may require optimization.
-
Dissolve Inosine: In a round-bottom flask, dissolve inosine (1 equivalent) in a suitable solvent such as a mixture of water and ethanol.
-
Add Hydroxylamine: In a separate container, dissolve hydroxylamine hydrochloride (1.2-1.5 equivalents) in water.
-
Combine Reactants: Add the hydroxylamine solution to the inosine solution with stirring.
-
Adjust pH: Slowly add a base (e.g., sodium acetate or a dilute solution of sodium hydroxide) to the reaction mixture to adjust the pH to approximately 4.5. Monitor the pH using a pH meter or pH paper.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C). Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent may need to be partially removed under reduced pressure to induce crystallization.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.
Protocol 2: Exploratory Solvent-Free Synthesis of this compound via Grinding
This is an exploratory protocol based on methods that have proven effective for other oximes.
-
Combine Reactants: In a mortar, combine inosine (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a catalyst such as bismuth(III) oxide (Bi₂O₃, e.g., 0.1 equivalents).
-
Grind: Grind the mixture thoroughly with a pestle for 10-20 minutes. The friction and pressure can facilitate the reaction.
-
Monitor Reaction: The progress of the reaction can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing it by TLC.
-
Work-up: After the reaction is complete, add a solvent in which the product is soluble (e.g., DMSO or a hot alcohol) to the mortar to dissolve the product.
-
Purification: Filter the mixture to remove the catalyst. The product can then be isolated from the filtrate by precipitation, evaporation of the solvent, and subsequent purification by recrystallization or chromatography.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Inosine Oxime Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Inosine oxime. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is most readily soluble in dimethyl sulfoxide (DMSO)[1]. While comprehensive quantitative data in a wide range of solvents is limited in publicly available literature, it is generally considered to have poor solubility in aqueous solutions like water and phosphate-buffered saline (PBS), a common characteristic of oxime compounds[2].
Q2: How do I prepare a stock solution of this compound?
Given its favorable solubility in DMSO, it is recommended to prepare a high-concentration stock solution in this solvent. For guidance, a stock solution of the parent compound, inosine, can be made in water at approximately 10 mg/mL, though it is advised not to store this aqueous solution for more than one day[3]. For this compound, preparing a stock solution in DMSO at a concentration of 10-20 mM is a common starting point for in vitro assays.
Q3: My this compound precipitated when I added it to my aqueous experimental medium. What should I do?
Precipitation upon addition to aqueous solutions is a common issue with compounds dissolved in DMSO. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low, typically below 0.5%, to minimize solvent-induced precipitation and potential toxicity to cells.
-
Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your aqueous buffer, perform one or more intermediate dilution steps in your culture medium or buffer.
-
Warming: Gently warming the final solution to 37°C may help in redissolving small amounts of precipitate. However, be cautious as prolonged heating can lead to degradation.
-
Sonication: Brief sonication in a water bath can also help to dissolve the precipitate.
-
pH Adjustment: The stability of some oximes is pH-dependent, with increased stability in acidic conditions[4][5]. While adjusting the pH of your experimental medium may not always be feasible, it is a factor to consider if precipitation persists.
Q4: What are the recommended storage conditions for this compound solutions?
For long-term storage, it is best to store this compound as a solid at -20°C in a dry, dark environment[1]. DMSO stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Based on stability studies of other oximes, aqueous solutions, if they must be prepared, should be made fresh and used immediately. If short-term storage of an aqueous solution is necessary, it is recommended to keep it at 4°C and at a slightly acidic pH (if the experimental conditions permit) to improve stability[4].
Q5: What are the potential degradation pathways for this compound?
Oximes can be susceptible to hydrolysis, especially under acidic conditions, which would break down this compound into inosine and hydroxylamine[1]. Studies on other oximes have shown that they can also degrade at neutral or alkaline pH[5]. The presence of certain ions in the solution can also influence the rate of decomposition[4].
Data Presentation: Solubility of Related Compounds
| Solvent | Inosine Solubility | Reference |
| Water | ~10 mg/mL | [3] |
| DMSO | ≥13.4 mg/mL (with gentle warming) | [6] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 283.24 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 2.83 mg of this compound powder on an analytical balance.
-
Dissolving: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Protocol for Diluting this compound for Cell Culture Experiments
Objective: To prepare a final concentration of 10 µM this compound in a cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed cell culture medium in a sterile tube. This results in a 100 µM solution in a medium containing 1% DMSO.
-
Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your cell culture plate or flask to achieve the desired final concentration of 10 µM. For example, to a well containing 1 mL of cell culture medium, add 111 µL of the 100 µM intermediate solution. This will result in a final concentration of approximately 10 µM this compound and a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the contents of the well or flask by swirling to ensure even distribution of the compound.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Inhibition of the IMPDH Signaling Pathway by this compound
This compound is known to be an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[1] This pathway is crucial for DNA and RNA synthesis and cell proliferation.
Caption: this compound inhibits the IMPDH enzyme in the purine synthesis pathway.
References
- 1. Buy this compound | 3414-62-8 | >98% [smolecule.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Identifying and minimizing experimental artifacts with Inosine oxime
Welcome to the technical support center for researchers, scientists, and drug development professionals working with inosine oxime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize experimental artifacts, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: I'm seeing unexpected cytotoxicity in my cell cultures treated with this compound. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors. This compound itself has been reported to have toxic and mutagenic effects on both prokaryotic and eukaryotic cells. However, other factors could be at play:
-
Compound Stability and Degradation: Oximes can be unstable in aqueous solutions, and their degradation is pH-dependent. At a physiological pH of 7.4, the primary degradation pathway involves the oxime group, which can lead to the formation of various byproducts. It is crucial to consider that these degradation products may have their own biological activities, contributing to the observed cytotoxicity.
-
Off-Target Effects: Inosine, a related compound, is known to interact with adenosine receptors (A1, A2A, and A3), activating downstream signaling pathways that can influence cell survival and proliferation.[1][2][3] While this compound is primarily studied as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), its potential off-target effects on these or other receptors should not be overlooked.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is essential to determine the optimal concentration range for your specific cell line through dose-response experiments.
Troubleshooting Steps:
-
Verify Compound Integrity: Prepare fresh stock solutions of this compound for each experiment. If possible, analyze the stability of this compound in your specific cell culture medium over the time course of your experiment using techniques like HPLC.
-
Perform Dose-Response and Time-Course Experiments: To determine the IC50 value for your cell line, test a wide range of this compound concentrations and evaluate cytotoxicity at different time points. This will help you identify a working concentration that minimizes non-specific toxicity while still achieving the desired biological effect.
-
Use Appropriate Controls: Include vehicle-only controls (e.g., DMSO) to account for any effects of the solvent. If you suspect off-target effects via adenosine receptors, consider using selective antagonists for these receptors in control experiments.
-
Consider Alternative Cytotoxicity Assays: Some assay reagents can interact with the compound being tested. If you are using a fluorescence-based assay, consider potential interference from this compound or its degradation products.[4][5] An orthogonal assay that uses a different detection method (e.g., an absorbance-based MTT assay versus a fluorescence-based viability assay) can help validate your findings.
Q2: My experimental results are inconsistent when using this compound. What are the potential sources of variability?
A2: Inconsistent results are a common challenge in experimental biology. With this compound, consider the following:
-
pH of Culture Medium: The stability of oximes is highly sensitive to pH.[6] Variations in the pH of your cell culture medium, which can occur due to factors like CO2 levels in the incubator or cellular metabolism, can affect the degradation rate of this compound and lead to variable results.
-
Storage and Handling: Improper storage of this compound can lead to degradation. It should be stored as a powder in a dry, dark place at the recommended temperature.[6] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and the presence of contaminants like mycoplasma can all contribute to experimental variability.
Troubleshooting Steps:
-
Standardize pH Monitoring: Regularly monitor and record the pH of your cell culture medium. Ensure your incubator's CO2 levels are properly calibrated.
-
Optimize Storage and Handling: Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light.
-
Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range. Seed cells at a consistent density for all experiments. Regularly test your cell lines for mycoplasma contamination.
-
Detailed Experiment Logging: Keep meticulous records of all experimental parameters, including lot numbers of reagents, cell passage numbers, and incubation times. This will help you identify potential sources of variability when analyzing your data.
Q3: I am using a fluorescence-based assay to measure the effects of this compound. Could the compound be interfering with my assay?
A3: It is possible for small molecules to interfere with fluorescence-based assays. This can occur through several mechanisms:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.
-
Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal (a false negative).
-
Interaction with Assay Reagents: The compound could directly interact with the fluorescent dye or enzyme used in the assay, altering its properties.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer without cells or other reagents at the concentrations you are testing. This will determine if the compound itself is fluorescent.
-
Perform a "Spike-In" Control: Add this compound to a sample with a known fluorescence signal to see if it quenches the signal.
-
Consult the Literature and Assay Manufacturer: Check for any known interferences of oximes or purine analogs with your specific assay kit.
-
Use an Orthogonal Assay: As mentioned previously, confirming your results with a non-fluorescence-based method can provide strong evidence that your observations are not an artifact of assay interference.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of inosine and related oximes from various studies. This information can serve as a reference for designing your experiments.
Table 1: Cytotoxicity of Inosine and Related Compounds in Different Cell Lines
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | Various prokaryotic and eukaryotic cells | Not specified | Not specified | Toxic and mutagenic | MedChemExpress |
| Inosine Pranobex | BALB/3T3 clone A31 | MTT, LDH, NRU | 0.1 - 1,000 µg/mL | Decreased cell viability | ResearchGate |
| Inosine Pranobex | HepG2 | MTT, LDH, NRU | 0.1 - 1,000 µg/mL | Decreased cell viability | ResearchGate |
| CBC Oxime | Sea Urchin Embryos | Live-or-Dye | 10 µM | Reduced cell division | Susquehanna University |
| CBC Oxime | Sea Urchin Embryos | Live-or-Dye | 50 µM | ~80% cell death after 3 hours | Susquehanna University |
Table 2: Inosine's Effect on Signaling Pathways
| Cell Line/System | Pathway Component | Effect | EC50/IC50 | Reference |
| CHO-hA2AR cells | cAMP production (via A2A receptor) | Activation | 300.7 µM | NIH |
| CHO-hA2AR cells | ERK1/2 phosphorylation (via A2A receptor) | Activation | 89.38 µM | NIH |
| RBL-2H3 rat mast-like cells | Mast cell degranulation (via A3 receptor) | Stimulation | 2.3 ± 0.9 µM | The University of Melbourne |
| HEK-293 cells expressing rat A3ARs | cAMP levels | Lowered | 12 ± 5 µM | The University of Melbourne |
| Rat A3 adenosine receptors | [125I]N6-aminobenzyladenosine binding | Competition | 25 ± 6 µM | The University of Melbourne |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and related compounds.
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines a general procedure for treating adherent cancer cell lines with this compound. It should be optimized for your specific cell line and experimental goals.
Materials:
-
This compound powder
-
Sterile DMSO
-
Complete cell culture medium appropriate for your cell line
-
Adherent cancer cell line of interest
-
Sterile culture plates (e.g., 96-well for viability assays, larger formats for protein or RNA extraction)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare this compound Stock Solution:
-
Under sterile conditions in a biosafety cabinet, dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into the appropriate culture plates at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. This will need to be optimized for your cell line.
-
Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve your desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After the treatment period, proceed with your planned downstream assays, such as cell viability assays (MTT, etc.), protein extraction for Western blotting, or RNA extraction for qPCR.
-
Protocol 2: Inosine 5'-monophosphate Dehydrogenase (IMPDH) Activity Assay
This protocol is a general guideline for measuring IMPDH activity, the primary target of this compound. Commercial kits are available and their specific instructions should be followed.
Materials:
-
Cell or tissue lysate
-
IMPDH assay buffer (typically contains a buffer like Tris-HCl, a source of NAD+, and other components)
-
Inosine monophosphate (IMP) substrate
-
This compound (as an inhibitor control)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for NADH or a coupled reaction product.
Procedure:
-
Prepare Lysates:
-
Homogenize cells or tissues in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins, including IMPDH.
-
Determine the protein concentration of the lysate.
-
-
Set up the Assay:
-
In a 96-well plate, add the cell lysate to each well.
-
Add the IMPDH assay buffer to each well.
-
For inhibitor studies, add different concentrations of this compound or a vehicle control to the appropriate wells.
-
Pre-incubate the plate at the recommended temperature for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the IMP substrate to all wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the change in absorbance over time. The production of NADH can be measured directly at 340 nm, or a coupled enzymatic reaction can be used to produce a colored formazan product that is measured at a different wavelength.[7]
-
The rate of change in absorbance is proportional to the IMPDH activity.
-
-
Data Analysis:
-
Calculate the IMPDH activity for each sample.
-
For inhibitor studies, plot the enzyme activity as a function of the this compound concentration to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
The following diagrams, created using Graphviz, illustrate important signaling pathways and experimental workflows relevant to this compound research.
Caption: this compound's primary target and potential off-target signaling pathways.
Caption: A typical experimental workflow for in vitro studies with this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. The antidepressant-like effect of inosine in the FST is associated with both adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine reduces pain-related behavior in mice: involvement of adenosine A1 and A2A receptor subtypes and protein kinase C pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential requirement for A2a and A3 adenosine receptors for the protective effect of inosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpyrifos Detection Based on 9-Fluorenone Oxime [mdpi.com]
- 6. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Inosine Oxime
Welcome to the technical support center for the purification of inosine oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common techniques for purifying this compound are recrystallization and column chromatography.[1] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For small-scale and high-purity applications, High-Performance Liquid Chromatography (HPLC) is often employed.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically originate from the synthesis process. These can include unreacted starting materials such as inosine and hydroxylamine, as well as side-products from the reaction. Given that the synthesis often involves the reaction of a carbonyl group with hydroxylamine, incomplete reaction or side reactions are potential sources of impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining purity and quantifying impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the purification process.
Q4: What are the stability considerations for this compound during purification?
A4: this compound, like other oximes, can be susceptible to hydrolysis under acidic conditions, which would lead to the formation of the corresponding aldehyde and hydroxylamine.[1] Therefore, prolonged exposure to strong acids during purification and workup should be avoided. It is also advisable to store the purified compound in a dry, dark place at low temperatures (0 - 4°C for short term, -20°C for long term) to prevent degradation.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| This compound does not dissolve in the hot solvent. | The solvent is not polar enough. This compound is a polar molecule. | Try a more polar solvent or a solvent mixture. Water is a good starting point for polar compounds. Mixtures like ethanol/water can also be effective. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is too close to the melting point of the compound, or the compound is precipitating from a supersaturated solution too quickly. | Ensure the solvent's boiling point is at least 10°C below the melting point of this compound. Try using a larger volume of solvent to reduce the saturation level, or cool the solution more slowly. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation has not been initiated. | Try to induce crystallization by scratching the inside of the flask with a glass rod, or by adding a seed crystal of pure this compound. If the solution is too dilute, you may need to evaporate some of the solvent and cool again. |
| The recovered yield is very low. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| The purified crystals are still colored or show impurities by TLC/HPLC. | The chosen solvent did not effectively differentiate between the product and the impurities. The cooling was too rapid, trapping impurities. | A different recrystallization solvent or a multi-solvent system may be necessary. Ensure a slow cooling process to allow for selective crystallization. A second recrystallization may be required. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| This compound does not move from the origin (low Rf). | The mobile phase is not polar enough to elute the highly polar this compound from the stationary phase. | Increase the polarity of the mobile phase. For normal phase chromatography (e.g., silica gel), this means adding a more polar solvent like methanol to your eluent (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures). |
| The compound elutes too quickly with the solvent front (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For normal phase chromatography, reduce the proportion of the polar solvent (e.g., methanol). |
| Poor separation of this compound from impurities (streaking or overlapping bands). | The chosen solvent system does not provide adequate resolution. The column may be overloaded. The stationary phase may not be appropriate. | Perform TLC with various solvent systems to find an optimal mobile phase that gives good separation. Reduce the amount of crude material loaded onto the column. Consider using a different stationary phase, such as reversed-phase silica (C18), which may offer different selectivity for polar compounds. |
| Tailing of the product peak. | The compound is interacting too strongly with the stationary phase. The compound may be acidic or basic. | Add a small amount of a modifier to the mobile phase. For example, a small amount of acetic acid or triethylamine can help to improve the peak shape of acidic or basic compounds, respectively, on silica gel. |
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound in publicly accessible literature, a comparative table cannot be definitively constructed. However, based on general principles of organic chemistry and purification of similar nucleoside analogs, the following estimations can be made:
| Purification Technique | Typical Purity | Expected Yield | Throughput | Notes |
| Recrystallization | >98% | 60-90% | High | Highly dependent on the choice of solvent and the nature of impurities. Multiple recrystallizations may be needed. |
| Silica Gel Column Chromatography | >99% | 50-80% | Medium | Good for removing both more and less polar impurities. Yield can be lower due to irreversible adsorption or difficult separation. |
| Preparative HPLC (Reversed-Phase) | >99.5% | 40-70% | Low | Offers the highest resolution and purity. Best suited for small to medium scale purification. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: Due to the polar nature of this compound, start with water or a mixture of ethanol and water. To test a solvent system, dissolve a small amount of crude material in a minimal amount of hot solvent and allow it to cool to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of a non-polar and a polar solvent like dichloromethane/methanol or ethyl acetate/methanol)
-
Collection tubes
-
TLC plates and developing chamber
Methodology:
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and then load the dried silica onto the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Logical troubleshooting workflow for this compound purification issues.
References
Storage conditions for long-term stability of Inosine oxime
This technical support center provides guidance on the optimal storage conditions for the long-term stability of Inosine oxime, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the storage and handling of this compound.
| Question | Answer |
| What are the ideal long-term storage conditions for solid this compound? | For long-term stability (months to years), solid this compound should be stored in a dry, dark environment at -20°C.[1] |
| How should I store this compound for short-term use? | For short-term storage (days to weeks), it is recommended to keep solid this compound in a dry, dark place at 0 - 4°C.[1] |
| My this compound powder has clumped together. Is it still usable? | Clumping may indicate moisture absorption. While the compound may still be usable, it is a sign of improper storage. It is crucial to store this compound in a tightly sealed container with a desiccant. For critical experiments, it is advisable to use a fresh, non-clumped stock if the integrity of the compound is . |
| I've noticed a discoloration in my solid this compound. What should I do? | Discoloration can be a sign of degradation, potentially due to exposure to light or reactive impurities. If your experimental results are critical, it is recommended to use a fresh batch of the compound. To prevent this, always store this compound in a dark or amber-colored vial.[1] |
| Can I store this compound in solution? If so, what are the recommended conditions? | Yes, this compound can be stored in solution. When dissolved in DMSO, it can be stored at 4°C for up to two weeks or at -80°C for up to six months for longer-term storage. |
| My experimental results using this compound are inconsistent. Could storage be the issue? | Yes, improper storage can lead to the degradation of this compound, affecting its biological activity and leading to inconsistent results. Ensure you are following the recommended storage conditions. If the problem persists, consider performing a stability analysis on your current stock or using a new batch. |
| How should I handle this compound to ensure its stability? | Handle solid this compound in a clean, dry environment. When preparing solutions, use high-purity solvents and store them as recommended. Avoid repeated freeze-thaw cycles of solutions to minimize degradation. |
Data Presentation: Storage Conditions and Stability
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms to ensure its long-term stability.
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid Powder | N/A | -20°C | Long-term (months to years) | Store in a dry, dark container.[1] |
| Solid Powder | N/A | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark container.[1] |
| Solution | DMSO | 4°C | Up to 2 weeks | |
| Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.
1. Objective: To determine the stability of this compound over time under defined storage conditions (e.g., temperature, humidity, light exposure).
2. Materials:
-
This compound (solid powder)
-
High-purity solvent (e.g., DMSO, as specified for your experiment)
-
Analytical equipment (e.g., High-Performance Liquid Chromatography - HPLC, Mass Spectrometry - MS)
-
Calibrated balance
-
Volumetric flasks and pipettes
-
Temperature and humidity-controlled storage chambers
-
Amber vials
3. Method:
-
Sample Preparation:
-
Accurately weigh several samples of this compound into individual amber vials.
-
For solution stability testing, dissolve a known concentration of this compound in the chosen solvent and dispense aliquots into amber vials.
-
-
Storage:
-
Place the vials in storage chambers set to the desired conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH for accelerated stability testing).
-
Protect samples from light at all times.
-
-
Time Points:
-
Establish a schedule for sample analysis (e.g., Time 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, remove a vial from each storage condition.
-
If starting with a solid, dissolve the sample in the appropriate solvent to a known concentration.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
Confirm the identity of the parent compound and any major degradants using MS if necessary.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) measurement.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
Logical Workflow for Handling and Storage of this compound
Caption: Workflow for receiving, handling, and storing this compound.
Inhibition of IMPDH by this compound
Caption: this compound inhibits the IMPDH enzyme in the purine biosynthesis pathway.
References
Technical Support Center: Addressing Toxic and Mutagenic Properties in Experimental Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues when assessing the toxic and mutagenic properties of substances.
General Troubleshooting and FAQs
This section addresses common issues applicable across various toxicology and mutagenicity assays.
Q1: What are the most common causes of unexpected or inconsistent results in toxicity and mutagenicity testing?
A1: Inconsistent results often stem from a few key areas:
-
Cell Health and Culture Conditions: Variations in cell passage number, confluency, and the presence of contaminants like mycoplasma can significantly impact results.[1][2]
-
Reagent Quality and Preparation: Degradation of reagents, incorrect concentrations, or improper storage can lead to unreliable data.
-
Experimental Technique: Inconsistent cell seeding, pipetting errors, or improper washing steps can introduce significant variability.[3]
Q2: How do I differentiate between a true positive result and a false positive?
A2: Distinguishing between true and false positives is a critical challenge in toxicology. False positives can arise from several factors:
-
High Levels of Cytotoxicity: Excessive cell death can lead to artifacts that are misinterpreted as genotoxicity.[5][6] It is crucial to assess cytotoxicity concurrently and select test concentrations that do not cause excessive cell death.
-
Choice of Cell Line: Some cell lines, particularly those with deficiencies in p53 or DNA repair pathways, are more prone to generating misleading positive results.[5][7][8]
-
Assay-Specific Artifacts: Certain test compounds can interfere with the assay chemistry or detection method, leading to a positive signal in the absence of true toxicity or mutagenicity.
Q3: What are the likely causes of a false negative result?
A3: A false negative result, where a toxic or mutagenic compound is not detected, can have serious implications. Common causes include:
-
Insufficient Metabolic Activation: Many compounds require metabolic activation to become genotoxic.[9] If the S9 metabolic activation mix is inactive or used at a suboptimal concentration, the mutagenic potential of the compound may be missed.
-
Inappropriate Test Concentrations: The concentrations of the test compound may be too low to elicit a detectable response.
-
Suboptimal Assay Conditions: Factors such as incubation time, pH, or temperature can affect the sensitivity of the assay.
-
Insensitive Test System: The chosen cell line or bacterial strain may not be sensitive to the specific class of mutagen being tested.
Q4: How important are positive and negative controls, and what should I do if they fail?
A4: Positive and negative controls are essential for validating the assay's performance.
-
Negative Control (Vehicle Control): This control, typically the solvent used to dissolve the test compound, establishes the baseline response and ensures that the solvent itself is not toxic or mutagenic.
-
Positive Control: A known toxic or mutagenic compound is used to confirm that the assay is sensitive enough to detect a response.
If either control fails, the results of the experiment are invalid. Troubleshooting should focus on reagent quality, cell health, and proper execution of the experimental protocol.
Assay-Specific Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, LDH)
Q: My absorbance readings in the MTT assay are very low, even in the untreated control wells. What could be the cause?
A: Low absorbance readings in an MTT assay can be due to several factors:
-
Low Cell Number: Insufficient number of viable cells at the start of the assay.
-
Suboptimal Incubation Time: The incubation time with the MTT reagent may be too short for sufficient formazan production.
-
Reagent Issues: The MTT reagent may have degraded, or the solubilization buffer may be ineffective.
| Problem | Possible Cause | Suggested Solution |
| Low Absorbance Readings | Low initial cell seeding density. | Optimize cell seeding density for your specific cell line and assay duration. |
| Insufficient incubation time with MTT reagent. | Increase the incubation time to allow for adequate formazan crystal formation. | |
| MTT reagent degradation. | Prepare fresh MTT solution and protect it from light. | |
| Incomplete solubilization of formazan crystals. | Ensure complete mixing and consider a different solubilization agent if necessary. | |
| High Background Absorbance | Contamination of media or reagents. | Use fresh, sterile media and reagents. Filter-sterilize solutions if necessary. |
| Test compound interferes with absorbance reading. | Run a control with the test compound in cell-free media to check for interference. | |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.[10] |
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and appropriate controls (vehicle and positive control).
-
MTT Incubation: After the desired exposure time, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Ames Test (Bacterial Reverse Mutation Assay)
Q: I am seeing a high number of revertant colonies in my negative control plates. What is the likely cause?
A: A high background of revertant colonies can obscure the detection of a mutagenic effect. Potential causes include:
-
Contamination: Contamination of the bacterial stock, media, or S9 mix with a mutagen.
-
Spontaneous Reversion: Some bacterial strains have a naturally higher rate of spontaneous reversion. Ensure you are comparing your results to historical control data for that strain.
-
Histidine in Test Compound: The test compound itself may contain traces of histidine, which can support the growth of the auxotrophic bacteria.
| Problem | Possible Cause | Suggested Solution |
| High Number of Spontaneous Revertants | Contamination of bacterial culture or reagents. | Use fresh, authenticated bacterial strains and sterile reagents. |
| Presence of histidine in the test sample. | Test the sample for the presence of histidine. | |
| No Increase in Revertants with Positive Control | Inactive positive control. | Use a fresh, properly stored positive control. |
| Inactive S9 mix (if a pro-mutagen is used). | Prepare a fresh S9 mix and verify its activity with a known pro-mutagen. | |
| Incorrect bacterial strain for the positive control. | Ensure the positive control is appropriate for the selected Salmonella strain. | |
| Toxicity to Bacteria | The test compound is bactericidal at the tested concentrations. | Observe for a clearing of the background bacterial lawn and test at lower concentrations. |
-
Bacterial Culture: Grow the appropriate Salmonella typhimurium strain overnight in nutrient broth.
-
Preparation of Test Mixture: In a sterile tube, combine the bacterial culture, the test compound at the desired concentration, and, if required, the S9 metabolic activation mix.
-
Plating: Add molten top agar to the test mixture, gently vortex, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.[11]
In Vitro Micronucleus Assay
Q: I am having difficulty identifying micronuclei and distinguishing them from other cytoplasmic bodies. What are the key characteristics of a true micronucleus?
A: Proper identification of micronuclei is crucial for accurate scoring. A true micronucleus should:
-
Be round or oval in shape.
-
Have a smooth perimeter.
-
Be non-refractile.
-
Have a staining intensity similar to the main nucleus.
-
Be located within the cytoplasm and not overlapping with the main nucleus.
-
Be approximately 1/3 to 1/5 the diameter of the main nucleus.[12]
| Problem | Possible Cause | Suggested Solution |
| Low Number of Binucleated Cells | Cytochalasin B concentration is too low or inactive. | Optimize the concentration of cytochalasin B for the cell line being used. Prepare fresh solutions. |
| The cells are not proliferating. | Ensure that the cells are in the exponential growth phase before treatment. | |
| High Frequency of Apoptotic or Necrotic Cells | Excessive cytotoxicity of the test compound. | Lower the concentration of the test compound. Assess cytotoxicity in parallel. |
| Suboptimal cell culture conditions. | Ensure proper culture conditions (e.g., temperature, CO2, humidity). | |
| Difficulty in Scoring Micronuclei | Poor slide preparation and staining. | Optimize slide preparation techniques to ensure a monolayer of cells and use a DNA-specific stain.[12] |
| Observer inexperience. | Use reference images and undergo training for accurate micronucleus identification. |
-
Cell Treatment: Treat exponentially growing cells with the test compound and controls.
-
Addition of Cytochalasin B: After a set exposure time, add cytochalasin B to block cytokinesis.
-
Cell Harvest: Harvest the cells at a time point that allows for the completion of one cell cycle.
-
Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto a slide, followed by fixation and staining with a DNA-specific stain.
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.
Comet Assay (Single Cell Gel Electrophoresis)
Q: My control cells are showing significant DNA damage (long comet tails). What could be causing this?
A: High background DNA damage in control cells can mask the effects of the test compound. Common causes include:
-
Harsh Cell Handling: Excessive mechanical stress during cell harvesting or preparation can induce DNA damage.
-
Suboptimal Lysis Conditions: Incomplete lysis can result in a more condensed nucleoid that is resistant to DNA migration.
-
Oxidative Damage: Exposure of cells to light or oxygen during the assay can cause oxidative DNA damage.
| Problem | Possible Cause | Suggested Solution |
| High DNA Damage in Control Cells | Harsh cell handling during preparation. | Handle cells gently, avoiding vigorous pipetting or centrifugation. |
| Suboptimal lysis or electrophoresis conditions. | Optimize the duration and composition of the lysis and electrophoresis buffers. | |
| Oxidative damage during the assay. | Perform the assay under low-light conditions and use fresh, chilled solutions. | |
| No DNA Damage with Positive Control | Inactive positive control. | Use a fresh, properly stored positive control. |
| Inefficient lysis or electrophoresis. | Ensure complete cell lysis and appropriate voltage and duration for electrophoresis. | |
| High Variability in Comet Tails | Inconsistent embedding of cells in agarose. | Ensure a uniform suspension of cells in the agarose and consistent gel thickness. |
| Variation in electrophoresis conditions. | Maintain a constant temperature and voltage during electrophoresis. |
-
Cell Embedding: Mix a single-cell suspension with low-melting-point agarose and cast a thin layer on a microscope slide.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, causing the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[13][14][15]
Data Presentation and Interpretation
Quantitative Data Summary
Table 1: Impact of Cell Line p53 Status on False Positive Rates in Genotoxicity Assays
| Cell Line | p53 Status | Reported False Positive Rate (%) | Reference |
| V79 | Deficient | 60 | [5] |
| CHL | Deficient | 66 | [5] |
| CHO | Deficient | 53 | [5] |
| Human Lymphocytes | Competent | 17 | [5] |
| TK6 | Competent | 40 | [5] |
| HepG2 | Competent | 23 | [5] |
Table 2: Comparison of Metabolic Activity of Rat vs. Human Liver S9 Fractions
| Compound Class | Relative Mutagenic Potency (Human S9 vs. Rat S9) | Reference |
| Polycyclic Aromatic Hydrocarbons | Lower (3 to 350-fold) | [2][16] |
| Aflatoxin B1 | Lower | [2][16] |
| Heterocyclic Amines | Lower | [2][16] |
| Aromatic Amines | Higher (2 to 50-fold) | [2][16] |
Interpreting Dose-Response Curves
The relationship between the dose of a substance and the observed effect is a fundamental concept in toxicology. Understanding the shape of the dose-response curve is essential for determining the potency and potential hazard of a compound.
Q: My dose-response curve is not a classic sigmoidal shape. What could this mean?
A: Non-linear or non-monotonic dose-response curves (e.g., U-shaped or inverted U-shaped) can occur and may indicate complex biological responses.
-
Hormesis: A U-shaped curve may indicate hormesis, where a substance has a beneficial effect at low doses and a toxic effect at high doses.
-
Multiple Mechanisms of Action: An inverted U-shaped curve might suggest that the compound has different mechanisms of action at different concentrations.
-
Cytotoxicity at High Doses: A downturn in the response at high concentrations can be due to cytotoxicity, where the cells are no longer able to respond to the stimulus.
Signaling Pathways and Experimental Workflows
Signaling Pathways
p53-Mediated DNA Damage Response
The p53 tumor suppressor protein plays a central role in responding to DNA damage.[3][7][17] Upon activation by DNA damage sensors like ATM and ATR, p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis if the damage is too severe.[3][7]
Caption: p53 signaling in response to DNA damage.
Oxidative Stress-Induced Toxicity
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[18] Excessive ROS can damage cellular components, including DNA, proteins, and lipids, leading to toxicity and cell death.[11][18]
Caption: Oxidative stress and cellular damage pathway.
Experimental Workflow
General Workflow for In Vitro Toxicity/Mutagenicity Testing
The following diagram illustrates a typical workflow for assessing the toxic and mutagenic properties of a test compound.
References
- 1. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. thesciencenotes.com [thesciencenotes.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comet assay - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Linear and non-linear dose-response assessment.pptx [slideshare.net]
Challenges in Inosine oxime hydrolysis and reduction reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inosine oxime hydrolysis and reduction reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it typically synthesized?
This compound is a derivative of inosine, a purine nucleoside, where the carbonyl group at the 6-position of the purine ring has been converted to an oxime functional group (C=N-OH). The most common method for its synthesis is the condensation reaction of inosine with hydroxylamine or its salt (e.g., hydroxylamine hydrochloride) under acidic conditions.[1] The reaction is typically followed by purification steps like recrystallization or chromatography to isolate the pure this compound.[1]
Q2: What are the primary challenges encountered in the hydrolysis of this compound?
The main challenge in this compound hydrolysis is the inherent stability of the oxime bond.[2][3] Compared to imines and hydrazones, oximes are significantly more resistant to hydrolysis.[2][3] Therefore, forcing conditions, such as heating in the presence of strong inorganic acids, are often required to convert the oxime back to the parent carbonyl group of inosine.[4][5] A potential competing reaction is the acid-catalyzed hydrolysis of the N-glycosidic bond of the inosine molecule itself, which would lead to the cleavage of the ribose sugar from the purine base.
Q3: What are the major side products to expect during the reduction of this compound?
The primary challenge in the reduction of this compound is achieving chemoselectivity. The desired product is often the corresponding hydroxylamine or primary amine. However, a common and often major side reaction is the reductive cleavage of the weak N-O bond, which leads to the formation of the primary amine.[6][7][8] The choice of reducing agent and catalyst is critical in controlling the product distribution.[6][7] For instance, palladium-based catalysts tend to favor N-O bond cleavage, leading to the primary amine, while platinum-based catalysts can show higher selectivity for the formation of the hydroxylamine.[7][9]
Q4: Can the Beckmann rearrangement be a competing reaction during this compound manipulation?
Yes, the Beckmann rearrangement is a potential side reaction, particularly under acidic conditions, which are often employed for hydrolysis.[1][4] This acid-catalyzed rearrangement would convert the this compound into an isomeric amide.[1][4] The conditions for the Beckmann rearrangement can be harsh, often requiring strong acids and high temperatures.[2] A study on a nucleoside-5'-oxime demonstrated that rearrangement could be induced using a mixture of HBr, acetic acid, and acetic anhydride.[10]
Troubleshooting Guides
This compound Hydrolysis
Problem: Low or no conversion of this compound to inosine.
| Possible Cause | Suggested Solution |
| Insufficiently acidic conditions | Oxime hydrolysis is acid-catalyzed.[4][5] Increase the concentration of the inorganic acid (e.g., HCl, H₂SO₄) or switch to a stronger acid. Monitor the reaction at different acid strengths to find the optimal condition. |
| Reaction temperature is too low | Heating is generally required to drive the hydrolysis of stable oximes.[4][5] Gradually increase the reaction temperature while monitoring for the formation of degradation products. |
| Short reaction time | Due to the stability of the oxime, the reaction may require prolonged heating. Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction duration. |
| Reversible reaction equilibrium | The hydrolysis of oximes is a reversible reaction. To drive the reaction towards the product, consider using a method to remove one of the products from the reaction mixture as it forms, if feasible. |
This compound Reduction
Problem: High yield of the primary amine instead of the desired hydroxylamine.
| Possible Cause | Suggested Solution |
| Inappropriate catalyst selection | The choice of catalyst is crucial for chemoselectivity. Palladium catalysts often promote N-O bond cleavage.[7][9] Consider using a platinum-based catalyst (e.g., PtO₂, Pt/C), which has been shown to be more selective for the formation of hydroxylamines.[6][7][8] |
| Harsh reaction conditions | High temperatures and high hydrogen pressure can favor over-reduction and N-O bond cleavage. Attempt the reduction under milder conditions (lower temperature, lower pressure) to improve selectivity for the hydroxylamine. |
| Choice of reducing agent | Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the oxime directly to the amine. For the hydroxylamine, consider milder catalytic hydrogenation conditions or specific stoichiometric reductants known to favor hydroxylamine formation. |
Problem: A complex mixture of products is obtained after reduction.
| Possible Cause | Suggested Solution |
| Formation of secondary amines | In some reduction reactions, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary amines.[11] This can sometimes be mitigated by adjusting the reaction conditions, such as the stoichiometry of the reducing agent. |
| Presence of E/Z isomers of the oxime | The stereochemistry of the oxime (E vs. Z isomer) can influence the stereochemical outcome and reactivity in reduction reactions.[6][8] Ensure the starting this compound is a single isomer or characterize the isomeric ratio, as this may affect the product distribution. |
| Degradation of the inosine moiety | The purine and ribose components of inosine may not be stable under all reduction conditions. Ensure the chosen method is compatible with the functional groups present in the inosine scaffold. |
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Hydrogenation of 2-Indanone Oxime (Model Substrate)
| Catalyst | Product(s) | Yield | Conditions | Reference |
| 5% Pt/C | 2-(Hydroxyamino)indan | 54% | Glacial AcOH, H₂SO₄ (conc.), 20-25°C, 3 atm H₂ | [7][9] |
| Pd/C | 2-Aminoindane | 94% | Glacial AcOH, H₂SO₄ (conc.), 20-25°C, 3 atm H₂ | [7][9] |
| Raney Ni | 2-Aminoindane | 91% | Basic conditions | [7][9] |
Table 2: Conditions for Beckmann Rearrangement of Ketoximes (Model Substrates)
| Substrate | Reagent/Catalyst | Solvent | Temperature | Time | Yield of Amide | Reference |
| Diphenylketone oxime | Nafion | Acetonitrile | 70°C | 4 h | 16% (36.32% conversion) | [12] |
| 4-Hydroxyacetophenone oxime | Amberlyst 15 | Acetic acid | Reflux | 2 h | 66.7% | [2] |
| 2-Ethylcyclohexanone oxime | 2,4,6-Trichloro[1][6][13]triazine | DMF | Room Temp. | 8 h | High | [14] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of an Oxime
This is a general protocol and may require optimization for this compound.
-
Dissolve the oxime in a suitable solvent (e.g., water, ethanol/water mixture).
-
Add a catalytic amount of a strong inorganic acid (e.g., concentrated HCl or H₂SO₄). The molar ratio of acid to oxime may range from 0.5 to 3.[15]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Reduction of an Oxime to a Primary Amine using NaBH₄/Nano Cu/Charcoal
This is a general protocol and may require optimization for this compound.
-
Prepare a mixture of nano Cu and charcoal in a round-bottomed flask equipped with a magnetic stirrer and a condenser.
-
Add the oxime to the mixture.
-
Add ethanol as a solvent.
-
Add sodium borohydride (NaBH₄) portion-wise to the reaction mixture under reflux.
-
Monitor the reaction by TLC.
-
After completion, add acetonitrile and stir for an additional 10 minutes.
-
Filter the mixture to remove the charcoal and copper.
-
Add a base (e.g., KOH) to the aqueous solution and stir.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the amine.[16]
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Competing pathways in this compound reduction.
Caption: Troubleshooting workflow for low reduction yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]
- 8. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 10. Beckmann rearrangement of nucleoside-5-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. scispace.com [scispace.com]
- 13. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 14. audreyli.com [audreyli.com]
- 15. CN101100293B - One-step Preparation of Hydroxylamine Salt by Coupling Oxime Hydrolysis and Pervaporation Membrane Separation - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Inosine Oxime and Inosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of inosine oxime and inosine, focusing on their distinct mechanisms of action and therapeutic potential. While both are purine nucleoside derivatives, their biological effects differ significantly. Inosine is an endogenous molecule with broad immunomodulatory, neuroprotective, and antiviral properties. In contrast, this compound is a synthetic derivative primarily characterized as an enzyme inhibitor with cytotoxic potential, positioning it as a tool for cancer and infectious disease research.
Executive Summary
| Feature | This compound | Inosine / Inosine Pranobex |
| Primary Mechanism | Inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH)[1] | Immunomodulatory, neuroprotective, and antiviral agent[2][3] |
| Key Biological Effects | Inhibition of cellular proliferation, potential antibacterial activity, reported toxic and mutagenic properties[1][4] | Enhancement of T-cell and NK cell function, modulation of cytokine production, neuroprotection, antiviral effects[2][5][6][7] |
| Therapeutic Potential | Lead compound for anticancer and antibacterial drug development[1] | Treatment of viral infections, neurodegenerative diseases, and conditions requiring immune system modulation[2][5][7] |
This compound: An IMPDH Inhibitor with Antiproliferative Activity
This compound is a synthetic derivative of inosine. Its primary established biological function is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides.[1] By blocking this pathway, this compound disrupts DNA and RNA synthesis, leading to the inhibition of cellular proliferation. This mechanism underlies its potential as an antibacterial and anticancer agent.[1] However, it is also reported to have toxic and mutagenic effects on both prokaryotic and eukaryotic cells.[4]
Experimental Data: this compound
Due to the limited publicly available quantitative data on the specific biological effects of this compound beyond its enzyme inhibition, a detailed data table is not feasible. Research primarily focuses on its role as a lead compound for drug development and as a tool for studying purine metabolism.[1]
Inosine and Inosine Pranobex: A Pleiotropic Immunomodulator and Neuroprotective Agent
Inosine is a naturally occurring purine nucleoside that plays a significant role in various physiological processes. Inosine pranobex, a synthetic complex containing inosine, has been developed to leverage these properties for therapeutic use.[2] The biological activities of inosine are multifaceted, encompassing immunomodulation, neuroprotection, and antiviral effects.
Immunomodulatory Activity
Inosine enhances both cellular and humoral immunity. It has been shown to promote the proliferation and differentiation of T-lymphocytes, enhance the cytotoxic activity of Natural Killer (NK) cells, and modulate the production of various cytokines.[2][3]
Table 1: Effects of Inosine/Inosine Pranobex on Immune Cells and Cytokines
| Parameter | Effect | Experimental Model | Reference |
| T-cell Proliferation | Increased | In vitro human PBMCs | [8] |
| NK Cell Cytotoxicity | Enhanced | In vitro human NK cells | [2] |
| IL-2 Production | Increased | In vitro human PBMCs | [2] |
| IFN-γ Production | Increased | In vitro human PBMCs | [2] |
| TNF-α Production | Decreased (in response to LPS) | Murine model of acute lung injury | [6] |
| IL-1β Production | Decreased (in response to LPS) | Murine model of acute lung injury | [6] |
| IL-6 Production | Decreased (in response to LPS) | Murine model of acute lung injury | [6] |
| IL-10 Production | Unchanged | In vitro murine macrophages | [9] |
Antiviral Activity
The antiviral effects of inosine are thought to be primarily mediated by its immunomodulatory properties, enhancing the host's ability to combat viral infections.[2] Inosine pranobex is approved in several countries for the treatment of various viral diseases.
Table 2: Antiviral Effects of Inosine/Inosine Pranobex
| Virus | Effect | Experimental Model | Reference |
| Herpes Simplex Virus | Reduction in symptoms | Clinical studies | [2] |
| Human Papillomavirus | Reduction in symptoms | Clinical studies | [2] |
| Influenza Virus | Improved resolution of symptoms | Clinical studies | [2] |
| SARS-CoV-2 | Ameliorated lung injury | Murine model | [10] |
Neuroprotective Activity
Inosine has demonstrated significant neuroprotective effects in various models of neurological damage. Its mechanisms of action include promoting axonal regrowth, reducing neuroinflammation, and protecting against ischemic injury.[5][7][11][12]
Table 3: Neuroprotective Effects of Inosine
| Condition | Effect | Experimental Model | Reference |
| Ischemic Stroke | Reduced infarct size, improved motor coordination | Rat model of MCAO | [5][12] |
| Parkinson's Disease | Protected dopaminergic neurons | Mouse model (MPTP-induced) | [7] |
| Spinal Cord Injury | Promoted axonal rewiring | Animal models | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of inosine are mediated through complex signaling pathways. Its immunomodulatory actions are partly attributed to its interaction with adenosine receptors, while its neuroprotective effects involve the modulation of inflammatory cascades and the upregulation of neurotrophic factors.
In contrast, the primary pathway affected by this compound is the purine biosynthesis pathway through the inhibition of IMPDH.
Experimental Workflow: T-Cell Proliferation Assay
A common method to assess the immunomodulatory effects of compounds like inosine is the Carboxyfluorescein succinimidyl ester (CFSE) T-cell proliferation assay.
Detailed Experimental Protocols
Inosine 5'-monophosphate Dehydrogenase (IMPDH) Activity Assay
This assay is used to determine the inhibitory effect of compounds like this compound on IMPDH.
-
Principle: The enzymatic activity of IMPDH is measured by monitoring the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
-
Protocol:
-
Prepare a reaction buffer containing Tris-HCl, KCl, and DTT.
-
Add recombinant human IMPDH enzyme to the buffer.
-
Add the substrate IMP and the cofactor NAD+.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of this compound before adding the substrates.
-
Initiate the reaction and monitor the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of NADH production and determine the IC50 value for the inhibitor.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][14][15][16][17]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS-HCl solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
T-Cell Proliferation (CFSE) Assay
This assay measures the ability of a compound to induce or enhance T-cell proliferation.
-
Principle: CFSE is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.[8][18][19][20][21]
-
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Label the cells with CFSE dye.
-
Culture the CFSE-labeled cells in the presence of a mitogen (e.g., phytohemagglutinin or anti-CD3/CD28 beads) and different concentrations of the test compound (e.g., inosine).
-
Incubate the cells for 3-5 days to allow for proliferation.
-
Acquire the cells on a flow cytometer and analyze the CFSE fluorescence intensity. A decrease in fluorescence intensity indicates cell division.
-
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the ability of a compound to inhibit viral replication.
-
Principle: A monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The number of plaques (areas of cell death caused by viral replication) is counted to determine the reduction in viral infectivity.[22][23][24][25][26]
-
Protocol:
-
Seed a monolayer of susceptible host cells in multi-well plates.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus with the different concentrations of the compound.
-
Infect the cell monolayer with the virus-compound mixture.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the test compound to restrict viral spread to adjacent cells.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Cytokine Profiling Immunoassay
This assay is used to measure the levels of multiple cytokines produced by immune cells in response to a stimulus.
-
Principle: Multiplex bead-based immunoassays (e.g., Luminex) or Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the concentration of specific cytokines in cell culture supernatants.[27][28][29][30][31]
-
Protocol (Multiplex Bead-Based Assay):
-
Isolate and culture immune cells (e.g., PBMCs) with a stimulus (e.g., LPS or mitogen) in the presence of the test compound.
-
After incubation, collect the cell culture supernatants.
-
Incubate the supernatants with a mixture of antibody-coupled beads, where each bead set is specific for a different cytokine.
-
Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) reporter.
-
Acquire the samples on a specialized flow cytometer that can distinguish the different bead sets and quantify the PE signal for each.
-
Determine the concentration of each cytokine by comparing the signals to a standard curve.
-
Conclusion
This compound and inosine, while structurally related, exhibit fundamentally different biological activities. This compound's primary role as an IMPDH inhibitor makes it a candidate for antiproliferative therapies, though its potential toxicity requires careful consideration. In contrast, inosine and its synthetic analog, inosine pranobex, are pleiotropic agents with a favorable safety profile that modulate the immune system, protect neuronal tissues, and aid in the clearance of viral infections. For researchers and drug development professionals, the choice between these two molecules depends entirely on the therapeutic goal: targeting cellular proliferation versus modulating complex biological responses like immunity and neuroprotection.
References
- 1. Buy this compound | 3414-62-8 | >98% [smolecule.com]
- 2. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inosine attenuates post-stroke neuroinflammation by modulating inflammasome mediated microglial activation and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopaminergic neuroprotective effects of inosine in MPTP-induced parkinsonian mice via brain-derived neurotrophic factor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inosine inhibits inflammatory cytokine production by a posttranscriptional mechanism and protects against endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inosine: A broad-spectrum anti-inflammatory against SARS-CoV-2 infection-induced acute lung injury via suppressing TBK1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Protective Effects of Inosine Against Chemical Hypoxia on Cultured Rat Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inosine reduces ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. mucosalimmunology.ch [mucosalimmunology.ch]
- 19. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 24. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 27. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 28. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]
- 29. m.youtube.com [m.youtube.com]
- 30. Cytokine Elisa [bdbiosciences.com]
- 31. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of Inosine Pranobex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of Inosine Pranobex, an immunomodulatory agent with antiviral properties, against other therapeutic alternatives. The information is supported by experimental data from clinical and preclinical studies, with detailed methodologies for key experiments.
Distinguishing Inosine Pranobex from Inosine Oxime
It is crucial to differentiate between Inosine Pranobex and this compound. Inosine Pranobex, also known as inosine acedoben dimepranol or isoprinosine, is a licensed therapeutic agent composed of inosine and a salt of p-acetamidobenzoic acid and N,N-dimethylamino-2-propanol in a 3:1 molar ratio[1]. It functions as an immunomodulator and antiviral drug. In contrast, this compound is an endogenous metabolite and a research chemical known to inhibit enzymes in purine metabolism and has demonstrated toxic and mutagenic effects in both prokaryotic and eukaryotic cells[2][3]. This guide will focus on the therapeutic agent, Inosine Pranobex.
Immunomodulatory and Antiviral Efficacy of Inosine Pranobex
Inosine Pranobex exerts its therapeutic effects through a dual mechanism: direct antiviral activity and enhancement of the host immune response. Its immunomodulatory actions include promoting T-lymphocyte proliferation and differentiation, increasing the activity of Natural Killer (NK) cells, and modulating the production of cytokines[1]. The antiviral effect is thought to involve the inhibition of viral RNA synthesis[1].
Human Papillomavirus (HPV) Infections
Inosine Pranobex has been evaluated for the treatment of HPV infections, often in combination with conventional therapies.
Table 1: Efficacy of Inosine Pranobex in HPV Infections
| Study/Treatment | N | Efficacy Endpoint | Results | Reference |
| Inosine Pranobex Monotherapy vs. Placebo (Subclinical Vulvar HPV) | 46 | Morphological Improvement | 63.5% (Inosine Pranobex) vs. 16.7% (Placebo) | [4],[5] |
| Inosine Pranobex Monotherapy (Genital HPV) | 5650 (observational) | HPV Negative PCR | 54.8% | [6],[7] |
| Conventional Treatment (e.g., cryotherapy, podophyllotoxin) | 5650 (observational) | HPV Negative PCR | 35.5% | [6],[7] |
| Inosine Pranobex + Conventional Treatment | 5650 (observational) | HPV Negative PCR | 84.2% | [6],[7] |
| Spontaneous Clearance (No Treatment) | 5650 (observational) | HPV Negative PCR | 22.6% | [6],[7] |
Herpes Simplex Virus (HSV) Infections
Clinical trials have compared the efficacy of Inosine Pranobex with the standard antiviral agent, acyclovir, for the treatment of recurrent genital and labial herpes.
Table 2: Inosine Pranobex vs. Acyclovir for Recurrent Herpes
| Study/Treatment | N | Efficacy Endpoint | Results | Reference |
| Suppressive Therapy for Genital Herpes (12 weeks) | 31 | Time to First Recurrence | Significantly longer with acyclovir | [8],[9] |
| Frequency of Recurrences | Significantly less with acyclovir | [8],[9] | ||
| First-Attack Genital Herpes (7 days) | 77 | Healing Time, Viral Shedding, Symptom Duration | Shorter with acyclovir | [10] |
| Recurrent Herpes Labialis & Genitalis | 144 | Total Symptom Score | No significant difference between Inosine Pranobex and Acyclovir | [11] |
| Short-term Recurrence (3 months) | Significantly lower with Inosine Pranobex | [11] |
Subacute Sclerosing Panencephalitis (SSPE)
SSPE is a rare and fatal neurological disorder caused by a persistent measles virus infection. Inosine Pranobex has been used as a treatment, often in combination with other agents.
Table 3: Efficacy of Inosine Pranobex in SSPE
| Treatment | Efficacy Endpoint | Remission/Improvement Rate | Reference |
| Inosine Pranobex Monotherapy | Long-term remission | ~33% | [12] |
| Inosine Pranobex + Interferon-alpha | Remission/Improvement | 44% | [12] |
| Untreated/Single Agent | Remission/Improvement | 5-9% | [12] |
Acute Respiratory Viral Infections
Inosine Pranobex has been studied for its efficacy in treating influenza-like illnesses.
Table 4: Efficacy of Inosine Pranobex in Acute Respiratory Infections
| Study Population | Efficacy Endpoint | Result | Reference |
| Adults with influenza-like illness | Time to resolution of all symptoms | Not statistically significant, but a trend towards faster improvement with Inosine Pranobex vs. placebo. | [13],[14],[15] |
| Healthy, non-obese subjects < 50 years | Time to resolution of all symptoms | Statistically significant faster improvement with Inosine Pranobex vs. placebo. | [13] |
Neuroprotective Potential of Inosine
Separate from the immunomodulatory applications of Inosine Pranobex, its core component, inosine, has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. The proposed mechanism involves inosine's ability to raise levels of uric acid, a potent natural antioxidant, in the blood and cerebrospinal fluid[16][17][18].
Table 5: Clinical Trials of Inosine for Parkinson's Disease
| Trial Phase | N | Primary Outcome | Key Findings | Reference |
| Phase 2 (SURE-PD) | 75 | Safety, tolerability, and urate elevation | Inosine safely and effectively raised urate levels in blood and CSF. The treatment was well-tolerated. | [17],[19],[20] |
| Phase 3 | 300 | Slowing of clinical decline | Daily treatment for 2 years had no impact on slowing the progression of motor and non-motor symptoms. | [21] |
Preclinical studies in animal models of Alzheimer's disease suggest that inosine may improve memory and protect against oxidative damage[22],[23]. However, clinical trials in this area are lacking[18],[24],[25].
Experimental Protocols
T-Cell Proliferation Assay (CFSE Staining)
This assay measures the proliferation of T-lymphocytes in response to a stimulus.
-
Cell Isolation and Labeling: Isolate peripheral blood mononuclear cells (PBMCs) and label with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that binds to intracellular proteins[26],[27],[28],[29],[30].
-
Cell Culture: Culture CFSE-labeled PBMCs in the presence or absence of a mitogen (e.g., Phytohemagglutinin) and different concentrations of Inosine Pranobex.
-
Incubation: Incubate the cells for 4-5 days to allow for cell division.
-
Flow Cytometry Analysis: Acquire cells on a flow cytometer. As cells divide, the CFSE fluorescence intensity is halved in daughter cells, allowing for the visualization of successive generations of proliferating cells.
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index.
Natural Killer (NK) Cell Cytotoxicity Assay
This assay evaluates the ability of NK cells to kill target cells.
-
Effector and Target Cell Preparation: Isolate NK cells (effector cells) from PBMCs. Prepare a target cell line (e.g., K562 cells) by labeling them with a fluorescent dye like Calcein AM or by using a chromium-51 release assay[31],[32],[33],[34],[35].
-
Co-culture: Co-culture the NK cells with the labeled target cells at various effector-to-target ratios in the presence or absence of Inosine Pranobex.
-
Incubation: Incubate the co-culture for a defined period (e.g., 4 hours).
-
Measurement of Cytotoxicity:
-
Calcein AM: Measure the release of Calcein AM from lysed target cells using a fluorometer.
-
Chromium-51 Release: Measure the amount of radioactive chromium released from lysed target cells using a gamma counter.
-
Flow Cytometry: Use flow cytometry to distinguish between live and dead target cells based on viability dyes (e.g., 7-AAD)[31],[32].
-
-
Data Analysis: Calculate the percentage of specific lysis of target cells.
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines in cell culture supernatants.
-
Cell Culture: Culture PBMCs with or without a stimulant (e.g., lipopolysaccharide or a specific viral antigen) in the presence of varying concentrations of Inosine Pranobex.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatants.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α).
-
Add the collected supernatants to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentration by comparing it to a standard curve.
Signaling Pathways and Experimental Workflows
Caption: Immunomodulatory pathway of Inosine Pranobex.
Caption: Workflow for T-Cell Proliferation Assay.
Caption: Proposed neuroprotective pathway of Inosine.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3414-62-8 | >98% [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. methisoprinol.com [methisoprinol.com]
- 5. Efficacy of inosine pranobex oral therapy in subclinical human papillomavirus infection of the vulva: a randomized double-blinded placebo controlled study | Semantic Scholar [semanticscholar.org]
- 6. ANTIVIRAL EFFECT OF INOSINE PRANOBEX IN HPV-ASSOCIATED DISEASES - ELISEEVA - Obstetrics and Gynecology [journals.eco-vector.com]
- 7. dovepress.com [dovepress.com]
- 8. Suppression of frequently recurring genital herpes: acyclovir v inosine pranobex. | Sexually Transmitted Infections [sti.bmj.com]
- 9. Suppression of frequently recurring genital herpes: acyclovir v inosine pranobex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative studies of inosine pranobex and acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral acyclovir to suppress frequently recurrent herpes labialis. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study | springermedizin.de [springermedizin.de]
- 14. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness of inosine pranobex in the treatment and prevention of infectious diseases (system review) | Babachenko | Journal Infectology [journal.niidi.ru]
- 16. Inosine for Parkinson's Disease: Safety and Trial Design Optimization | Parkinson's Disease [michaeljfox.org]
- 17. Inosine treatment safely elevates urate levels in Parkinson's disease patients | EurekAlert! [eurekalert.org]
- 18. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [scholarship.miami.edu]
- 20. Parkinson's Research Study Shows Inosine Compound Raises Urate Levels [prnewswire.com]
- 21. Results from the Inosine SURE-PD clinical trial - Cure Parkinson's [cureparkinsons.org.uk]
- 22. Inosine protects against impairment of memory induced by experimental model of Alzheimer disease: a nucleoside with multitarget brain actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mucosalimmunology.ch [mucosalimmunology.ch]
- 27. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 28. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bu.edu [bu.edu]
- 30. researchgate.net [researchgate.net]
- 31. stemcell.com [stemcell.com]
- 32. 2.8. NK cell isolation and in vitro cytotoxicity assay [bio-protocol.org]
- 33. Ex vivo Natural Killer Cell Cytotoxicity Assay [en.bio-protocol.org]
- 34. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Ex vivo Natural Killer Cell Cytotoxicity Assay [bio-protocol.org]
Inosine Oxime: A Cytotoxicity Comparison with Standard Chemotherapeutics
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Inosine oxime, a purine derivative, has emerged as a compound of interest due to its potential cytotoxic effects. This guide provides a comparative analysis of the cytotoxicity of this compound against standard chemotherapeutic agents, supported by available experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as an anticancer agent.
Quantitative Cytotoxicity Analysis
To provide a clear comparison of cytotoxic potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of inosine pranobex (a compound containing inosine) and standard chemotherapeutic drugs against the human liver cancer cell line, HepG2. It is crucial to note that the presented data for inosine pranobex and the standard chemotherapeutics are compiled from different studies. Direct comparative studies are limited, and therefore, these values should be interpreted with caution as experimental conditions can significantly influence IC50 measurements.
| Compound | Cell Line | IC50 Value | Assay Method | Citation |
| Inosine Pranobex | HepG2 | 50 µg/mL | MTT | [1][2][3][4] |
| Doxorubicin | HepG2 | 0.45 µg/mL - 12.18 µM | MTT/CCK-8 | [5][6][7][8][9] |
| Cisplatin | HepG2 | 4.323 µg/mL - 16.09 µg/mL | MTT | [5][10][11][12][13] |
| 5-Fluorouracil | HepG2 | 12.92 µg/mL - 32.533 µM | MTT | [14][15][16] |
Note: The IC50 values for the standard chemotherapeutics are presented as a range compiled from multiple sources to reflect the variability in reported data. For a direct and definitive comparison, these agents should be evaluated alongside this compound in the same experimental setting.
Experimental Protocols
The determination of cytotoxicity, typically quantified by the IC50 value, is a critical step in the evaluation of a potential anticancer compound. The following are detailed methodologies for two commonly employed cytotoxicity assays, the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a standard chemotherapeutic for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the test compounds as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to the positive control. The IC50 value is determined from the dose-response curve.
Visualizing the Mechanisms
To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action of inosine derivatives, the following diagrams are provided.
References
- 1. Influence of Inosine Pranobex on Cell Viability in Normal Fibroblasts and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Inosine Pranobex on Cell Viability in Normal Fibroblasts and Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. mdpi.com [mdpi.com]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Alpha-fetoprotein levels and the effect of 5- Fluorouracil on Cytotoxicity of HepG2 cell line [ajbas.journals.ekb.eg]
- 15. journals.ekb.eg [journals.ekb.eg]
- 16. spandidos-publications.com [spandidos-publications.com]
Reproducibility of Inosine Oxime's Effects: A Comparative Analysis in Different Cell Lines
A scarcity of comprehensive data on the reproducibility of Inosine oxime's effects across a wide range of cell lines necessitates a focused comparison based on available information. This guide provides a detailed analysis of the existing experimental data on this compound, also known as 6-Hydroxyadenosine, and contrasts it with the broader effects of its parent compound, inosine, to offer a contextual understanding for researchers, scientists, and drug development professionals.
This compound, an endogenous metabolite, has demonstrated cytotoxic and mutagenic properties in both prokaryotic and eukaryotic cells. However, the extent and reproducibility of these effects appear to be highly cell-line dependent. This comparison guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to aid in the objective assessment of this compound's performance.
Quantitative Data Summary
The growth inhibitory effects of this compound have been quantified in a limited number of cancer cell lines. The available data from MTS assays highlight a significant difference in sensitivity between the tested lines.
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Value |
| This compound | HeLa | Cervical Cancer | MTS | GI50 | 3.4 μM |
| This compound | Caco-2 | Colorectal Adenocarcinoma | MTS | GI50 | > 100 μM |
GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
Experimental Protocols
The following is a detailed methodology for the MTS assay, a common colorimetric assay for assessing cell viability, which was used to generate the quantitative data for this compound.
MTS Assay for Cell Viability
Objective: To determine the cytotoxic or cytostatic effects of a compound on cultured cells by measuring metabolic activity.
Materials:
-
96-well tissue culture plates
-
Cells of interest (e.g., HeLa, Caco-2)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution
-
Microplate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTS Reagent Addition:
-
Following the incubation period, add 20 µL of the MTS reagent solution directly to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
-
Data Acquisition:
-
After the incubation with MTS, measure the absorbance of each well at 490-500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the GI50 value.
-
Signaling Pathways
The known signaling pathway for this compound primarily involves its detoxification. In contrast, its parent compound, inosine, has been shown to modulate a variety of signaling pathways with broader implications for cellular processes.
This compound Detoxification Pathway
This compound is recognized as a substrate for the mitochondrial amidoxime reducing component (mARC) system. This enzymatic complex, consisting of mARC1 or mARC2, cytochrome b5 (CYB5B), and cytochrome b5 reductase (CYB5R3), is involved in the detoxification of N-hydroxylated compounds. The reduction of this compound by this system is a crucial step in mitigating its potential toxicity.
Caption: Detoxification of this compound via the mARC system.
Inosine Signaling Pathways (Contextual Comparison)
The parent compound, inosine, exhibits a broader range of biological activities by interacting with various cellular signaling pathways. These include the activation of adenosine receptors and the modulation of the mTORC1 pathway, which are critical in cell growth, proliferation, and immune responses. The following diagram illustrates these generalized pathways for contextual comparison.
Inosine Oxime and Other Nucleoside Analogs: A Comparative Guide to Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzyme inhibitory activities of various nucleoside analogs, with a focus on inosine oxime. The primary targets discussed are two key enzymes in the purine salvage pathway: Inosine Monophosphate Dehydrogenase (IMPDH) and Purine Nucleoside Phosphorylase (PNP). Understanding the differential inhibition of these enzymes is crucial for the development of targeted therapeutics in areas such as immunosuppression, cancer, and antiviral treatments.
Executive Summary
Data Presentation: Comparative Enzyme Inhibition
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various nucleoside analogs against IMPDH and PNP. These values are critical for understanding the potency and selectivity of these compounds.
Table 1: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) by Nucleoside Analogs
| Compound | Enzyme Source | Inhibition Constant (Ki) | IC50 | Notes |
| Mycophenolic Acid (MPA) | Human IMPDH Type II | - | 0.012 µM | A potent, non-competitive inhibitor. |
| Ribavirin 5'-monophosphate | Human IMPDH | Competitive | - | Active metabolite of the antiviral drug Ribavirin. |
| Mizoribine 5'-monophosphate | Human IMPDH | Competitive | - | Active metabolite of the immunosuppressant Mizoribine. |
| This compound | Not Available | Data not found in literature | Data not found in literature | - |
Table 2: Inhibition of Purine Nucleoside Phosphorylase (PNP) by Nucleoside Analogs
| Compound | Enzyme Source | Inhibition Constant (Ki) | IC50 | Notes |
| Forodesine (Immucillin-H) | Human Erythrocyte PNP | 23 - 72 pM | - | A potent transition-state analog inhibitor.[1] |
| 8-Aminoinosine | Recombinant Human PNP | 48 µM | - | Competitive inhibitor.[2] |
| 8-Aminoguanine | Recombinant Human PNP | 2.8 µM | - | Competitive inhibitor.[2] |
| 8-Amino-2'NDG | Human Erythrocyte PNP | 0.26 µM | - | A potent acyclic nucleoside inhibitor.[3] |
| Acyclovir | Human Erythrocyte PNP | >100 µM | - | Weak inhibitor. |
| This compound | Not Available | Data not found in literature | Data not found in literature | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches to studying these inhibitors, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathways
Experimental Workflow
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for assessing the inhibition of IMPDH and PNP.
IMPDH Inhibition Assay
Objective: To determine the inhibitory effect of a compound on IMPDH activity.
Principle: The enzymatic activity of IMPDH is monitored by measuring the rate of NADH production, which corresponds to the conversion of IMP to XMP. The increase in absorbance at 340 nm due to NADH formation is measured over time.
Materials:
-
Purified recombinant human IMPDH enzyme
-
IMPDH assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)
-
Inosine 5'-monophosphate (IMP) solution
-
Nicotinamide adenine dinucleotide (NAD+) solution
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of IMP, NAD+, and the test compound. Serial dilutions of the test compound are made to determine the IC50 value.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the IMPDH enzyme. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding NAD+ and IMP to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a defined period (e.g., 15-30 minutes).
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. For Ki determination, experiments are performed at multiple substrate concentrations.
PNP Inhibition Assay
Objective: To determine the inhibitory effect of a compound on PNP activity.
Principle: The activity of PNP is measured by monitoring the phosphorolysis of a substrate like inosine to hypoxanthine. The rate of this reaction can be followed by coupling it to a second reaction where hypoxanthine is oxidized by xanthine oxidase to uric acid, which has a strong absorbance at 293 nm.
Materials:
-
Purified PNP enzyme (e.g., from human erythrocytes or recombinant)
-
PNP assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Inosine solution (substrate)
-
Xanthine oxidase (coupling enzyme)
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of inosine and the test compound. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, xanthine oxidase, the test compound at various concentrations, and the PNP enzyme. Include appropriate controls.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Start the reaction by adding the inosine substrate to all wells.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 293 nm over time.
-
Data Analysis: Calculate the initial reaction velocities. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value as described for the IMPDH assay. For competitive inhibitors, the Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Conclusion
The inhibition of key enzymes in the purine salvage pathway, such as IMPDH and PNP, remains a critical strategy in drug development. While a wealth of data exists for many nucleoside analogs, this guide highlights the current gap in knowledge regarding the specific inhibitory activity of this compound. The provided comparative data for other inosine and guanosine analogs, along with detailed experimental protocols and pathway visualizations, serves as a valuable resource for researchers in this field. Further investigation into the enzyme kinetics of this compound is warranted to fully understand its therapeutic potential.
References
Cross-Validation of Inosine Oxime's Antibacterial Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antibacterial effects of Inosine oxime. Due to a lack of specific experimental data on this compound in publicly available scientific literature, this document focuses on its hypothesized mechanism of action as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). The performance of other compounds targeting this pathway and alternative antibacterial agents, particularly other oxime derivatives, is presented to offer a cross-validation perspective.
Introduction to this compound and its Hypothesized Antibacterial Mechanism
This compound is a nucleoside analogue. Its structural similarity to inosine suggests a potential role in interfering with metabolic pathways that utilize purines. The primary hypothesized mechanism for its antibacterial activity is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] By blocking this pathway, this compound could deplete the bacterial cell of essential building blocks for DNA and RNA synthesis, thereby inhibiting growth and proliferation.[1][3] This mechanism makes IMPDH an attractive target for novel antibiotics.[4]
Comparative Antibacterial Activity
While direct antibacterial data for this compound is not available, this section presents data for other IMPDH inhibitors and various oxime-containing compounds to provide a comparative landscape.
Table 1: Minimum Inhibitory Concentrations (MIC) of IMPDH Inhibitors and Comparator Compounds against Staphylococcus aureus
| Compound Class | Specific Compound | MIC (µg/mL) against S. aureus | Reference |
| IMPDH Inhibitor | Potent SaIMPDH Inhibitors | < 2 µM (< 1 µg/mL approx.) | [4] |
| Oxime Derivative | 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44) | 3.13 - 6.25 | [5] |
| Standard Antibiotic | Vancomycin | 0.5 - 2 | |
| Standard Antibiotic | Oxacillin | 0.25 - >256 | |
| Standard Antibiotic | Gentamicin | 0.2 - >128 |
Note: The MIC values for standard antibiotics can vary significantly depending on the strain and resistance profile.
Table 2: Antibacterial Spectrum of Selected Oxime Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44) | Escherichia coli | 3.13 - 6.25 | [5] |
| Pseudomonas aeruginosa | 3.13 - 6.25 | [5] | |
| Bacillus subtilis | 3.13 - 6.25 | [5] | |
| Enterococcus faecalis | 3.13 - 6.25 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess antibacterial activity. These protocols are standardized and can be adapted for the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations should be tested.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Zone of Inhibition Assay (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent.[6][7]
-
Preparation of Bacterial Lawn: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a suitable agar plate (e.g., Mueller-Hinton Agar).[6]
-
Application of Test Compound: A sterile paper disc impregnated with a known concentration of the test compound is placed on the center of the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement: If the compound is effective, a clear zone of no bacterial growth will appear around the disc. The diameter of this zone of inhibition is measured in millimeters. A larger zone diameter generally indicates greater antibacterial activity.[7]
Visualizing the Mechanism and Workflow
Bacterial Purine Biosynthesis Pathway
The following diagram illustrates the de novo purine biosynthesis pathway in bacteria, highlighting the role of IMPDH, the hypothesized target of this compound.
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of inosine monophosphate dehydrogenase (IMPDH/GuaB) inhibition in Acinetobacter baumannii and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Enzymatic Activity of Inosine 5'-Monophosphate Dehydrogenase May Not Be a Vulnerable Target for Staphylococcus aureus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. singerinstruments.com [singerinstruments.com]
A Comparative Analysis of Inosine Oxime's Impact on Prokaryotic vs. Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Inosine oxime, a known inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), on prokaryotic and eukaryotic cells. The differential impact on this key enzyme in purine metabolism opens avenues for targeted therapeutic strategies, particularly in antimicrobial development.
Introduction: The Target - Inosine 5'-Monophosphate Dehydrogenase (IMPDH)
This compound's primary mechanism of action is the inhibition of Inosine 5'-monophosphate dehydrogenase (IMPDH).[1] This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides, converting inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[2][3] Guanine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[3][4]
Rapidly proliferating cells, such as invading bacteria or activated lymphocytes and cancer cells, have a high demand for guanine nucleotides, making IMPDH an attractive target for therapeutic intervention.[3][5][6] Crucially, significant structural and kinetic differences exist between prokaryotic (often termed GuaB) and eukaryotic IMPDH isoforms, which allows for the development of selective inhibitors.[5][7]
Comparative Mechanism of Action and Cellular Impact
The fundamental action of this compound in both cell types is the depletion of the intracellular guanine nucleotide pool. However, the downstream consequences of this depletion differ significantly, primarily due to the metabolic and regulatory divergences between prokaryotes and eukaryotes.
In Prokaryotic Cells: The inhibition of bacterial IMPDH (GuaB) leads to a halt in DNA and RNA synthesis, which is essential for the rapid proliferation required to establish an infection.[2][7] This disruption of nucleotide metabolism is often bactericidal, making IMPDH inhibitors potent antimicrobial agents.[8] The development of inhibitors that selectively target bacterial GuaB over human IMPDH is a key strategy to combat multidrug-resistant pathogens.[2][8]
In Eukaryotic Cells: In eukaryotes, IMPDH inhibition has a cytostatic effect on rapidly dividing cells rather than a broadly cytotoxic one.[3] This makes IMPDH inhibitors valuable as:
-
Immunosuppressants: By targeting the proliferation of T and B lymphocytes, which are highly dependent on the de novo purine synthesis pathway.[6][9]
-
Antiviral Agents: By limiting the replication of viruses that rely on the host cell's machinery for nucleotide synthesis.[6]
-
Anticancer Therapeutics: By inducing cell cycle arrest and apoptosis in tumor cells with high proliferative rates.[6][10]
The parent molecule, inosine, and its other derivatives also exhibit a broader range of immunomodulatory and neuroprotective effects in eukaryotes, often mediated through adenosine receptors and influencing cytokine production.[11][12][13][14]
Below is a visualization of the targeted metabolic pathway.
Caption: De novo guanine nucleotide synthesis pathway showing the critical role of IMPDH.
Quantitative Data Comparison
While specific comparative data for this compound is limited in publicly accessible literature, the principle of selective inhibition is well-documented for other IMPDH inhibitors. The following table uses data for Mycophenolic Acid (MPA), a classic IMPDH inhibitor, to illustrate the typical disparity in activity between bacterial and human enzymes.
| Parameter | Prokaryotic Cells (e.g., S. aureus) | Eukaryotic Cells (e.g., Human Lymphocytes) | Reference |
| Target Enzyme | IMPDH / GuaB | Human IMPDH Type I & II | [10] |
| Primary Effect | Bactericidal / Bacteriostatic | Cytostatic / Apoptotic | [3][8] |
| IC50 (MPA) | ~3.5 µM (S. aureus IMPDH) | ~0.01-0.03 µM (Human IMPDH II) | [10] |
| Cellular Consequence | Inhibition of cell wall biosynthesis, disruption of replication | Cell cycle arrest (S phase), apoptosis in rapidly dividing cells | [10][15] |
Note: Data for Mycophenolic Acid (MPA) is presented to exemplify the concept of differential IMPDH inhibition. Further specific studies on this compound are required to establish its precise quantitative profile.
Comparative Downstream Effects
The depletion of GTP pools triggers distinct signaling cascades and terminal outcomes in prokaryotic versus eukaryotic cells.
Caption: Downstream effects of IMPDH inhibition in prokaryotic vs. eukaryotic cells.
Experimental Protocols
To comparatively assess the impact of this compound, a series of standardized assays should be performed.
A. Enzyme Inhibition Assay
-
Objective: To determine the IC50 value of this compound against purified prokaryotic (GuaB) and eukaryotic (e.g., human IMPDH2) enzymes.
-
Methodology:
-
Express and purify recombinant IMPDH enzymes from the target prokaryotic and eukaryotic species.
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), NAD+, and the purified enzyme.
-
Add varying concentrations of this compound (or a DMSO control) to the mixture and incubate.
-
Initiate the reaction by adding the substrate, IMP.
-
Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.
-
B. Minimum Inhibitory Concentration (MIC) Assay for Prokaryotes
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
-
Methodology (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of ~5 x 10^5 CFU/mL.
-
Include positive (bacteria, no drug) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest drug concentration in which no visible bacterial growth (turbidity) is observed.
-
C. Eukaryotic Cell Viability/Cytotoxicity Assay
-
Objective: To determine the CC50 (50% cytotoxic concentration) of this compound on a eukaryotic cell line (e.g., Jurkat T-cells, HeLa cells).
-
Methodology (MTT Assay):
-
Seed eukaryotic cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the CC50 value.
-
D. Eukaryotic Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Methodology (Propidium Iodide Staining & Flow Cytometry):
-
Treat eukaryotic cells with this compound at concentrations around the determined CC50 value for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using analysis software.
-
The following diagram illustrates a typical workflow for this comparative analysis.
Caption: Experimental workflow for comparing this compound's cellular effects.
Conclusion
This compound, through its inhibition of the conserved enzyme IMPDH, presents a clear differential impact on prokaryotic and eukaryotic cells. Its action is bactericidal against prokaryotes while being primarily cytostatic against rapidly proliferating eukaryotic cells. This selectivity, rooted in the structural differences between the respective IMPDH enzymes, underscores the potential of this compound and similar compounds as leads for novel antimicrobial agents. A high selectivity index (CC50/MIC) would indicate a promising therapeutic window, minimizing host toxicity while maximizing antibacterial efficacy. Further research should focus on quantifying this selectivity and evaluating its performance in more complex biological systems.
References
- 1. Buy this compound | 3414-62-8 | >98% [smolecule.com]
- 2. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Differential effects of inosine monophosphate dehydrogenase (IMPDH/GuaB) inhibition in Acinetobacter baumannii and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inosine - Wikipedia [en.wikipedia.org]
- 10. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inosine inhibits inflammatory cytokine production by a posttranscriptional mechanism and protects against endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]
- 15. An Overview of the Cell Cycle - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Role of Cytochrome P450 in Inosine Oxime Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the involvement of cytochrome P450 (CYP) enzymes in the metabolism of inosine oxime. While direct experimental evidence for CYP-mediated metabolism of this compound is not extensively documented in publicly available literature, this document outlines the established methodologies and presents hypothetical data to illustrate how such a validation would be conducted. The guide also contrasts the potential CYP-mediated pathway with alternative metabolic routes for nucleoside analogues.
Introduction
This compound, an analogue of the endogenous nucleoside inosine, has potential therapeutic applications. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are major players in the metabolism of a vast array of xenobiotics and endogenous compounds.[1][2][3][4][5][6] This guide details the experimental approaches to investigate and validate the role of CYPs in the biotransformation of this compound.
Experimental Methodologies
Validating the role of cytochrome P450 in the metabolism of a compound like this compound typically involves a tiered approach, starting from broad screening to specific enzyme kinetics. The following are key experimental protocols.
In Vitro Metabolism Screening using Human Liver Microsomes (HLMs)
This initial step aims to determine if this compound is metabolized by the enzyme cocktail present in HLMs, which are rich in CYP enzymes.[2][7]
-
Protocol:
-
Incubation: Incubate this compound at a fixed concentration (e.g., 1-10 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Cofactor Requirement: Conduct parallel incubations with and without the addition of an NADPH-regenerating system. CYP-mediated reactions are typically NADPH-dependent.
-
Time Course: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) and quench the reaction with a suitable organic solvent (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the samples using LC-MS/MS to measure the depletion of the parent compound (this compound) and the formation of potential metabolites.
-
CYP Reaction Phenotyping
This set of experiments identifies the specific CYP isozymes responsible for the metabolism of this compound.[8][9][10]
-
Protocol:
-
Recombinant Human CYPs: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.
-
Chemical Inhibition in HLMs: In parallel, incubate this compound with HLMs in the presence and absence of specific chemical inhibitors for major CYP isozymes (see Table 2 for examples).
-
Analysis: Quantify the rate of this compound metabolism in each condition. Significant metabolism by a specific recombinant CYP or a marked decrease in metabolism in the presence of a specific inhibitor points to the involvement of that isozyme.
-
Enzyme Kinetics
Once the primary metabolizing CYP isozymes are identified, their kinetic parameters (Km and Vmax) are determined.
-
Protocol:
-
Substrate Concentration Range: Incubate a range of this compound concentrations (e.g., 0.1 to 100 µM) with HLMs or the specific recombinant CYP isozyme.
-
Initial Velocity Measurement: Ensure that the reaction time is within the linear range of metabolite formation.
-
Data Analysis: Plot the initial velocity of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Condition | This compound Remaining at 60 min (%) |
| + NADPH | 35 |
| - NADPH | 98 |
This hypothetical data suggests that the metabolism of this compound is largely dependent on NADPH, a characteristic of CYP-mediated reactions.
Table 2: Hypothetical Reaction Phenotyping of this compound Metabolism
| Approach | Condition | This compound Metabolism Rate (pmol/min/mg protein) |
| Recombinant CYPs | CYP1A2 | 5.2 |
| CYP2C9 | 8.9 | |
| CYP2D6 | 2.1 | |
| CYP3A4 | 45.7 | |
| Other CYPs | < 1.0 | |
| Chemical Inhibition (HLMs) | Control (No Inhibitor) | 55.3 |
| Furafylline (CYP1A2 inhibitor) | 50.1 | |
| Sulfaphenazole (CYP2C9 inhibitor) | 48.5 | |
| Quinidine (CYP2D6 inhibitor) | 53.2 | |
| Ketoconazole (CYP3A4 inhibitor) | 8.3 |
This hypothetical data points to CYP3A4 as the primary enzyme responsible for this compound metabolism.
Table 3: Hypothetical Enzyme Kinetic Parameters for this compound Metabolism by CYP3A4
| Parameter | Value |
| Km (µM) | 15.2 |
| Vmax (pmol/min/mg protein) | 68.5 |
Alternative Metabolic Pathways
It is important to consider that this compound, as a nucleoside analogue, may also be metabolized by other enzyme systems. A comprehensive validation should compare the contribution of CYPs to these alternative pathways.
-
Hydrolysis: Esterases or other hydrolases could cleave the oxime moiety.
-
Phosphorylation: Kinases could phosphorylate the ribose group, leading to the formation of nucleotide analogues.
-
Glycosidic Bond Cleavage: Purine nucleoside phosphorylase (PNP) could cleave the bond between the base and the sugar.[11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for validating CYP-mediated metabolism.
Metabolic Pathways of this compound
Caption: Potential metabolic pathways for this compound.
Conclusion
The validation of cytochrome P450's role in this compound metabolism is a critical step in its development as a potential therapeutic agent. The experimental framework presented in this guide, based on established in vitro drug metabolism assays, provides a robust approach to elucidate the specific CYP isozymes involved and to quantify their contribution to the overall metabolic clearance. A thorough understanding of these metabolic pathways is essential for predicting clinical outcomes and ensuring patient safety.
References
- 1. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 2. Global Proteomic Analysis of Human Liver Microsomes: Rapid Characterization and Quantification of Hepatic Drug-Metabolizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family [mdpi.com]
- 7. Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Inosine and Inosine Oxime: A Review of Preclinical and Clinical Data
A critical knowledge gap has been identified in the scientific literature regarding the neuroprotective properties of Inosine oxime, precluding a direct comparative analysis with Inosine at this time. Extensive searches of scholarly articles and research databases did not yield sufficient data on the neuroprotective effects of this compound in models of neurological disorders. Consequently, this guide will focus on a comprehensive review of the well-documented neuroprotective effects of Inosine, providing researchers, scientists, and drug development professionals with a detailed summary of its mechanisms of action, supporting experimental data, and relevant clinical trial information.
Inosine: A Multifaceted Neuroprotective Agent
Inosine, a naturally occurring purine nucleoside, has demonstrated significant promise as a neuroprotective agent across a range of preclinical models of neurological injury and disease, including stroke, spinal cord injury, Parkinson's disease, and Alzheimer's disease.[1][2][3][4][5] Its therapeutic potential stems from a variety of mechanisms, including its role as a precursor to uric acid, a potent antioxidant, as well as its anti-inflammatory and axon-promoting properties.[6][7]
Mechanisms of Neuroprotection
Inosine's neuroprotective effects are attributed to several key mechanisms:
-
Antioxidant Activity: Inosine is a precursor to uric acid, a major endogenous antioxidant.[6][7] Increased levels of uric acid are thought to mitigate oxidative damage, a key pathological feature in many neurodegenerative diseases.[6]
-
Anti-inflammatory Effects: Inosine has been shown to modulate neuroinflammation by altering microglial activation and polarization.[8][9] Specifically, it can suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[9]
-
Axonal Rewiring and Sprouting: A significant body of evidence highlights inosine's ability to stimulate axonal outgrowth and the formation of new neuronal connections, a process known as axonal rewiring.[2][10] This is thought to be mediated, in part, by the activation of the protein kinase Mst3b.[1]
-
Modulation of Purinergic Signaling: Inosine can interact with adenosine receptors, particularly the A1 and A2A subtypes, to exert its neuroprotective effects.[1][11] This interaction can influence downstream signaling pathways involved in neuronal survival and inflammation.
-
Trophic Factor Upregulation: Studies have shown that inosine can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity.[11]
Preclinical Evidence for Inosine's Neuroprotective Efficacy
The neuroprotective effects of inosine have been investigated in various animal models of neurological disorders. The following tables summarize key quantitative data from these studies.
Inosine in Stroke Models
| Experimental Model | Animal | Inosine Administration | Key Findings | Reference |
| Unilateral cortical infarct | Rat | Intracerebroventricular infusion | Stimulated axonal projections from the undamaged hemisphere to denervated areas; Improved behavioral performance. | [2] |
| Ischemic stroke | Rat | Intraperitoneal injection (1 h post-stroke) | Decreased infarct size and neurodeficit score; Improved motor coordination; Modulated microglial polarization towards an anti-inflammatory phenotype. | [8] |
| Transient middle cerebral artery occlusion | Rat | Intracerebroventricular administration | Reduced cerebral infarction; Improved locomotor activity. | [12] |
Inosine in Spinal Cord Injury (SCI) Models
| Experimental Model | Animal | Inosine Administration | Key Findings | Reference |
| Compressive SCI | Mouse | Intraperitoneal injection | Improved motor and sensory recovery (higher BMS score, better pinprick test results); Increased preservation of white matter and number of myelinated fibers; Reduced glial scar and inflammation. | [3][13] |
| Compressive SCI | Rat | Oral administration | Promoted recovery of locomotor and bladder function; Increased neuronal survival and tissue sparing. | [14] |
| Thoracic spinal cord transection | Rat | Systemic daily administration | Improved detrusor (bladder muscle) overactivity. | [1] |
Inosine in Neurodegenerative Disease Models
| Disease Model | Animal/Cell Line | Inosine Administration | Key Findings | Reference |
| Parkinson's Disease | ||||
| MPTP-induced parkinsonian mice | Mouse | Pretreatment for 3 weeks | Ameliorated motor function impairment; Reduced dopaminergic neuronal loss; Upregulated BDNF. | [11] |
| Rotenone-induced PD model | Mouse | Not specified | Protected against PD progression in a dose-dependent manner; Ameliorated neuroinflammation and oxidative stress. | |
| 6-OHDA animal model | Rat | Not specified | Not directly tested with inosine, but highlights the role of iNOS in neurodegeneration, a pathway potentially modulated by inosine's anti-inflammatory effects. | [15] |
| MES 23.5 dopaminergic cells (H2O2-induced oxidative stress) | Cell Culture | Pretreatment (0.1–100 uM) for 24 hours | Protected against oxidative stress-induced cell death in the presence of astrocytes. | [4][16] |
| Alzheimer's Disease | ||||
| Streptozotocin (STZ)-induced AD model | Rat | Intraperitoneal injection (50 or 100 mg/kg) for 25 days | Prevented memory deficits; Increased brain anti-inflammatory cytokines (IL-4, IL-10); Increased expression of BDNF and its receptor. | [5][17] |
| Streptozotocin (STZ)-induced AD model | Rat | Intraperitoneal treatment for 25 days | Prevented memory impairment and oxidative alterations in the brain. | [18] |
| Aged female rats | Rat | Intraperitoneal injection (100 and 200 mg/kg) for 15 days | Improved learning and memory; Reduced lipid peroxidation and nitrite levels; Increased levels of reduced glutathione and superoxide dismutase. | [19] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Stroke Model and Behavioral Assessment
-
Experimental Model: Unilateral cortical infarcts were induced in adult rats.[2] In another study, ischemic stroke was induced in male Sprague Dawley rats.[8]
-
Inosine Administration: Inosine was administered via intracerebroventricular infusion in the cortical infarct model.[2] In the ischemic stroke model, inosine was given as an intraperitoneal injection one hour after the stroke.[8]
-
Behavioral Assessment: Improved performance was measured on several behavioral tasks in the cortical infarct model.[2] In the ischemic stroke model, neurodeficit score and motor coordination were evaluated.[8]
-
Histological Analysis: Axonal sprouting and projections were examined in the cortical infarct model.[2] Infarct size and microglial polarization were assessed in the ischemic stroke model.[8]
Spinal Cord Injury Model and Functional Recovery
-
Experimental Model: A compressive spinal cord injury was induced in adult female C57BL/6 mice.[3][13]
-
Inosine Administration: Inosine was administered intraperitoneally, with the first dose given 24 hours after injury and daily for 7 days.[20]
-
Functional Assessment: Motor and sensory recovery were evaluated using the Basso Mouse Scale (BMS) and the pinprick test for 8 weeks post-injury.[3][13]
-
Morphological and Electrophysiological Analysis: Spinal cords were collected for morphological evaluation, including immunostaining for oligodendrocytes and astrocytes, and analysis of myelinated fibers. Electroneuromyography was performed to assess the amplitude of the compound muscle action potential.[3][13][20]
Parkinson's Disease Model and Neuroprotection
-
Experimental Model: Parkinson's disease was induced in mice using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[11] In a cellular model, MES 23.5 dopaminergic cells were exposed to oxidative stress using hydrogen peroxide (H2O2).[4][16]
-
Inosine Treatment: Mice received inosine pretreatment for 3 weeks.[11] MES 23.5 cells were pretreated with inosine for 24 hours before H2O2 exposure.[4][16]
-
Outcome Measures: In mice, motor function was assessed using beam-walking and challenge beam tests, and dopaminergic neuronal loss was quantified.[11] In the cell model, cell viability was measured using the MTT assay.[4][16]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of inosine are mediated by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.
Caption: Key neuroprotective signaling pathways of Inosine.
Caption: Experimental workflow for assessing Inosine in a spinal cord injury model.
Clinical Trials of Inosine
The promising preclinical data for inosine have led to its investigation in clinical trials for neurodegenerative diseases, primarily focusing on its ability to raise urate levels.
-
Parkinson's Disease: A Phase II clinical trial (SURE-PD) demonstrated that inosine was safe, tolerable, and effective at raising cerebrospinal fluid and serum urate levels in individuals with early Parkinson's disease.[4][6] A subsequent Phase III trial (SURE-PD3) was conducted to further evaluate its disease-modifying potential.[6]
-
Amyotrophic Lateral Sclerosis (ALS): Pilot studies have also explored the safety and urate-elevating capacity of inosine in ALS patients.
Conclusion
Inosine has emerged as a promising neuroprotective agent with a multifaceted mechanism of action. Robust preclinical data across various models of neurological injury and disease demonstrate its potential to mitigate neuronal damage, reduce inflammation, and promote functional recovery. While clinical trials have primarily focused on its urate-elevating properties, the direct neuroprotective effects of inosine observed in animal studies warrant further investigation.
The significant lack of published research on the neuroprotective effects of this compound represents a critical knowledge gap. Future studies directly comparing the efficacy and mechanisms of Inosine and this compound are necessary to determine if this compound offers any advantages and to provide a comprehensive understanding of their relative therapeutic potential for neurological disorders.
References
- 1. Inosine – a multifunctional treatment for complications of neurologic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine induces axonal rewiring and improves behavioral outcome after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inosine Improves Functional Recovery and Cell Morphology Following Compressive Spinal Cord Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection by inosine in a cellular model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Effect of Inosine on Brain Purinergic Receptors and Neurotrophic and Neuroinflammatory Parameters in an Experimental Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inosine attenuates post-stroke neuroinflammation by modulating inflammasome mediated microglial activation and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inosine exerts dopaminergic neuroprotective effects via mitigation of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. Dopaminergic neuroprotective effects of inosine in MPTP-induced parkinsonian mice via brain-derived neurotrophic factor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inosine reduces ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotection by silencing iNOS expression in a 6-OHDA model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protection by inosine in a cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inosine protects against impairment of memory induced by experimental model of Alzheimer disease: a nucleoside with multitarget brain actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inosine improves cognitive function and decreases aging-induced oxidative stress and neuroinflammation in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inosine Improves Functional Recovery and Cell Morphology Following Compressive Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inosine Oxime and Other Key Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Inosine oxime, primarily through its widely studied formulation Inosine Pranobex, against other established immunomodulators: Levamisole, Thymosin alpha 1, and Interferon-gamma. The objective is to offer a data-centric comparison of their mechanisms, performance, and the experimental protocols used for their evaluation.
Introduction to Inosine Pranobex
This compound is a compound related to purine metabolism.[1] In the context of immunomodulation, the most relevant and studied agent is Inosine Pranobex (also known as Isoprinosine).[2][3] This drug is a synthetic complex of inosine and a salt of p-acetamidobenzoic acid and N,N-dimethylamino-2-propanol, which has demonstrated both immunomodulatory and antiviral properties since its introduction in 1971.[4][5] It functions by stimulating the host's immune system, particularly in patients with compromised immunity.[5][6] This guide will focus on Inosine Pranobex as the primary subject of comparison.
Comparative Analysis of Immunomodulatory Action
The following tables summarize the known effects of Inosine Pranobex and selected comparator immunomodulators on key components of the immune system.
Table 1: Effects on Cellular Immunity
| Feature | Inosine Pranobex | Levamisole | Thymosin alpha 1 | Interferon-gamma (IFN-γ) |
| T-Lymphocyte Proliferation | ↑[2][3] | ↑[7][8] | ↑ (Enhances maturation and activation)[9] | ↑ (Regulates proliferation)[10] |
| T-Helper Cell (Th) Polarization | Induces Th1 response[4][11] | Normalizes CD4/CD8 ratio[7] | Promotes Th1 response[12] | Hallmark of Th1 response[10] |
| Natural Killer (NK) Cell Activity | ↑[5][11][13] | ↑[8] | ↑[9] | ↑ (Activates NK cells)[14][15] |
| Macrophage / Monocyte Function | ↑ (Potentiates function)[16] | ↑ (Potentiates phagocytosis and chemotaxis)[8] | ↑ (Activates myeloid and dendritic cells via TLRs)[17] | ↑ (Strongly activates macrophages)[10][14][15] |
Table 2: Effects on Cytokine Production
| Cytokine | Inosine Pranobex | Levamisole | Thymosin alpha 1 | Interferon-gamma (IFN-γ) |
| Interleukin-2 (IL-2) | ↑[3][4] | ↑[7] | ↑[17] | ↑ (Via Th1 polarization)[10] |
| Interferon-gamma (IFN-γ) | ↑[2][3][6] | ↑ (Enhances release of cytokines)[7] | ↑[17][18] | N/A (Is the agent itself) |
| Tumor Necrosis Factor-alpha (TNF-α) | ↑[6] | Not specified | ↓ (Suppresses pro-inflammatory cytokines)[18] | ↑ (Activates mediator production)[10] |
| Interleukin-10 (IL-10) | ↓[6][11] | Not specified | ↑[17] | ↓ (Inhibits Th2 responses)[14] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of these agents are mediated by distinct signaling pathways.
Inosine Pranobex Signaling
Inosine Pranobex modulates the immune system by enhancing T-lymphocyte proliferation and inducing a Th1-type cytokine response.[3][4] Its effects are linked to the purinergic system, involving the activation of adenosine receptors which can trigger downstream signaling cascades involving Protein Kinase A (PKA), PI3K/Akt, and ERK1/2, ultimately influencing transcription factors that control immune-related genes.[19]
Thymosin Alpha 1 Signaling
Thymosin alpha 1 primarily acts as an agonist for Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells like dendritic cells.[17][20] This interaction triggers intracellular signaling pathways (e.g., via MyD88), leading to the activation of transcription factors like NF-κB, which in turn stimulates the production of immune-related cytokines and promotes the maturation of T-cells.[17][21]
Key Experimental Protocols
The evaluation of immunomodulators relies on a set of standardized in vitro assays to measure their effects on immune cell function.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of an immunomodulator to induce or enhance the proliferation of T-lymphocytes in response to a stimulus. Proliferation is tracked by the dilution of a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE), within daughter cells.[22]
Protocol Steps:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[23]
-
Cell Labeling: Resuspend PBMCs and label with CFSE working solution for 10 minutes at room temperature. Quench the reaction with cell culture medium containing at least 5% FBS.[23]
-
Assay Setup: Seed CFSE-labeled PBMCs into a 96-well plate. Add the test immunomodulator at various concentrations. Include wells with a T-cell stimulus (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) and appropriate controls (unstimulated cells, vehicle control).[24][25]
-
Incubation: Incubate the plate for 4 to 6 days in a humidified incubator at 37°C with 5% CO2 to allow for cell division.[23]
-
Staining and Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).[22]
-
Flow Cytometry: Acquire data on a flow cytometer. Gate on the live lymphocyte population and then on T-cell subsets. Analyze the CFSE histogram to identify distinct peaks, where each peak represents a successive generation of cell division.[22]
Natural Killer (NK) Cell Cytotoxicity Assay
This assay quantifies the ability of NK cells (effectors) to kill target cells, a key function of innate immunity that can be modulated by therapeutic agents.
Protocol Steps:
-
Effector Cell Preparation: Isolate NK cells or use PBMCs as the source of effector cells. Pre-incubate these cells with the desired concentration of the immunomodulator or vehicle control for a specified period.
-
Target Cell Preparation: Culture an NK-sensitive target cell line (e.g., K562).[26] Label the target cells with a fluorescent membrane dye (like CFSE or CellTrace Violet) for easy identification.[26]
-
Co-incubation: In a 96-well U-bottom plate, mix effector and target cells at various Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1, 6:1). Include control wells with target cells alone (for spontaneous death) and target cells with a lysis agent (for maximum death).[27]
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.[28]
-
Staining: Add a viability dye such as 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI), which only enters cells with compromised membranes (i.e., dead cells).[28]
-
Flow Cytometry: Analyze the samples using a flow cytometer. First, gate on the target cell population based on their fluorescent label. Within this gate, quantify the percentage of cells that are positive for the viability dye (7-AAD+ or PI+).[26]
-
Calculation: Calculate the percentage of specific lysis using the formula: 100 x (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis).
Cytokine Production Analysis (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique used to quantify the concentration of a specific cytokine secreted by immune cells in response to an immunomodulator. The sandwich ELISA is the most common format for this purpose.[29][30]
Protocol Steps:
-
Cell Culture and Supernatant Collection: Culture immune cells (e.g., PBMCs) with the immunomodulator and/or a stimulus for a defined period (e.g., 24-72 hours).[6] After incubation, centrifuge the plate and collect the cell-free supernatant, which contains the secreted cytokines.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific to the cytokine of interest (e.g., anti-human IFN-γ). Incubate overnight at 4°C.[30]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk solution) for 1-2 hours.[30]
-
Sample Incubation: Wash the plate again. Add standards (recombinant cytokine at known concentrations) and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody that recognizes a different epitope on the target cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add an enzyme-linked conjugate, typically Streptavidin-Horseradish Peroxidase (HRP), which binds to the biotin on the detection antibody. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate thoroughly. Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid). Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.[31]
References
- 1. Buy this compound | 3414-62-8 | >98% [smolecule.com]
- 2. What is Inosine Pranobex used for? [synapse.patsnap.com]
- 3. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]
- 4. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. swolverine.com [swolverine.com]
- 10. Immunomodulatory properties of interferon-gamma. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Immunorestorative properties of isoprinosine in the treatment of patients at high risk of developing ARC or AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. openaccesspub.org [openaccesspub.org]
- 16. medinform.bg [medinform.bg]
- 17. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. polarispeptides.com [polarispeptides.com]
- 19. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What are thymosin alpha 1 agonists and how do they work? [synapse.patsnap.com]
- 22. proimmune.com [proimmune.com]
- 23. agilent.com [agilent.com]
- 24. criver.com [criver.com]
- 25. researchgate.net [researchgate.net]
- 26. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ex vivo Natural Killer Cell Cytotoxicity Assay [bio-protocol.org]
- 28. stemcell.com [stemcell.com]
- 29. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biomatik.com [biomatik.com]
Safety Operating Guide
Navigating the Disposal of Inosine Oxime: A Guide for Laboratory Professionals
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method. This guidance is intended to supplement, not replace, institutional protocols.
Step-by-Step Disposal Procedure for Inosine Oxime
Absent a specific Safety Data Sheet (SDS) detailing disposal requirements for this compound, the following steps outline a cautious and compliant approach to its waste management:
-
Hazard Assessment: Assume this compound is a hazardous chemical waste. The first step is to review any available information, such as the supplier's initial documentation or internal laboratory safety assessments, for any known hazards. In the absence of data, treat the substance with a high degree of caution.
-
Containerization and Labeling:
-
Collect all this compound waste, including pure substance, contaminated solutions, and any contaminated personal protective equipment (PPE) or labware (e.g., pipette tips, tubes), in a designated and compatible waste container.
-
The container must be in good condition, leak-proof, and have a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.
-
-
Segregation: Store the this compound waste container separately from incompatible materials. As a general precaution, avoid storing it with strong acids, bases, or oxidizing agents.
-
Accumulation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Consult EHS: Contact your institution's EHS department. Provide them with all available information on this compound. They will determine the final disposal route based on their expertise, regulatory requirements, and the results of any necessary analysis.
-
Arrange for Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste by the EHS department or their authorized contractor.
Key Considerations for this compound Waste Management
The following table summarizes the critical aspects of managing this compound waste, emphasizing the need for a conservative approach in the absence of specific data.
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as hazardous chemical waste. | In the absence of specific data, this is the most prudent and safe approach to ensure regulatory compliance and protect personnel and the environment. |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves. | Protects the handler from potential skin and eye contact or accidental ingestion. |
| Container Type | Chemically resistant, leak-proof container with a screw-top lid. | Prevents spills and exposure during storage and transport. |
| Storage Location | Designated and labeled satellite accumulation area within the laboratory. | Ensures proper containment and prevents accidental mixing with incompatible chemicals. |
| Disposal Method | To be determined by the institutional Environmental Health and Safety (EHS) department. | EHS professionals have the expertise to assess the chemical and determine the appropriate and compliant disposal pathway (e.g., incineration, chemical treatment). |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the central role of the institution's EHS department.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these general yet crucial safety and logistical procedures, laboratory professionals can manage this compound waste responsibly, ensuring a safe working environment and compliance with environmental regulations, even when specific information is limited. Always prioritize communication with your institution's safety experts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
